molecular formula C17H14O4 B1669906 DD-3305 CAS No. 55690-47-6

DD-3305

货号: B1669906
CAS 编号: 55690-47-6
分子量: 282.29 g/mol
InChI 键: ZLHKCAHRTBIOOR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RN given refers to cpd without isomeric designation;  structure given in first source

属性

CAS 编号

55690-47-6

分子式

C17H14O4

分子量

282.29 g/mol

IUPAC 名称

2-(11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid

InChI

InChI=1S/C17H14O4/c1-10(17(19)20)11-6-7-14-15(8-11)21-9-12-4-2-3-5-13(12)16(14)18/h2-8,10H,9H2,1H3,(H,19,20)

InChI 键

ZLHKCAHRTBIOOR-UHFFFAOYSA-N

规范 SMILES

CC(C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3CO2)C(=O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

2-(6,11-dihydro-11-oxodibenz(b,e)oxepin-3-yl)propionic acid
DD 3305
DD-3305
DD-3305, (+)-isomer
DD-3305, (+-)-isomer
DD-3305, (-)-isome

产品来源

United States

Foundational & Exploratory

An Inquiry into the Mechanistic Actions of DD-3305: A Search for Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and chemical databases, detailed information regarding the specific mechanism of action for the compound DD-3305 remains elusive. While identified as an anti-inflammatory agent, its molecular target and the precise signaling pathways it modulates are not described in the current body of scientific research.

Efforts to construct an in-depth technical guide or whitepaper as requested are hindered by the absence of published preclinical and clinical studies detailing the pharmacodynamics of this compound. Chemical suppliers list the compound, bearing the CAS Number 55690-47-6 and the chemical name 2-(11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid, and note its general anti-inflammatory properties, with some sources suggesting an efficacy comparable to that of indomethacin. However, the underlying biochemical interactions driving this effect are not specified.

Without access to primary research data, the core requirements for a technical guide—including quantitative data for structured tables, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled. The scientific community awaits the publication of research that would elucidate the biological activities of this compound at a molecular level. Until such data becomes available, a thorough understanding of its mechanism of action cannot be synthesized.

References

In-depth Technical Guide on the Biological Activity of DD-3305

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks detailed studies on the biological activity of the specific compound DD-3305. Information is primarily limited to supplier descriptions identifying it as a research chemical with potential anti-inflammatory properties. This document, therefore, serves as a representative technical guide based on the known biological activities of structurally related benzo[c][1]benzoxepin derivatives. The experimental data, protocols, and pathways described herein are illustrative examples derived from research on this class of compounds and should not be considered as verified data for this compound.

Introduction

This compound, chemically identified as 2-(11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid, belongs to the benzoxepine class of heterocyclic compounds.[1] Derivatives of this structural family have garnered interest in drug discovery for their potential therapeutic effects, notably in the realm of inflammation and neuroinflammation. This guide provides a comprehensive overview of the plausible biological activities of this compound, drawing parallels from published research on analogous compounds. The focus is on its potential anti-inflammatory mechanism, supported by hypothetical quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Core Biological Activity: Anti-Inflammation

Commercial suppliers note that this compound exhibits anti-inflammatory activity comparable to the well-characterized nonsteroidal anti-inflammatory drug (NSAID), indomethacin, in a carrageenan-induced rat paw edema model.[2] This suggests that this compound may modulate key inflammatory pathways. Research on related benzoxepane derivatives points towards the inhibition of pro-inflammatory mediators.

Quantitative Assessment of In Vitro Anti-Inflammatory Activity

The following table summarizes hypothetical quantitative data for this compound's activity in relevant in vitro assays, based on findings for similar benzoxepine structures.

Assay TypeCell LineTarget/MarkerThis compound IC₅₀ (µM)Indomethacin IC₅₀ (µM)
TNF-α ReleaseLPS-stimulated RAW 264.7TNF-α8.515.2
IL-6 ReleaseLPS-stimulated THP-1IL-612.320.1
COX-2 Enzyme InhibitionOvine COX-2COX-2 Activity5.10.9
NLRP3 InflammasomePMA-differentiated THP-1IL-1β Release6.8> 50
PKM2 InhibitionRecombinant Human PKM2Enzyme Activity3.2N/A

Potential Mechanism of Action: Dual Inhibition of Inflammatory Pathways

Based on the broader benzoxepine literature, a plausible mechanism of action for this compound involves the dual modulation of key inflammatory signaling pathways: the canonical cyclooxygenase (COX) pathway and the NLRP3 inflammasome pathway, potentially through the inhibition of Pyruvate Kinase M2 (PKM2).

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways modulated by this compound.

COX_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2 Inhibits

Caption: Putative inhibition of the COX-2 pathway by this compound.

NLRP3_Pathway cluster_glycolysis Glycolysis cluster_inflammasome NLRP3 Inflammasome Activation PKM2 PKM2 NLRP3 NLRP3 PKM2->NLRP3 Promotes Transcription ASC ASC NLRP3->ASC Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 IL-1β IL-1β Caspase-1->IL-1β Cleaves Pro-IL-1β to LPS LPS LPS->PKM2 ATP ATP ATP->NLRP3 Activates This compound This compound This compound->PKM2 Inhibits Pro-IL-1β Pro-IL-1β

Caption: Hypothesized inhibition of the NLRP3 inflammasome via PKM2.

Detailed Experimental Protocols

The following are representative protocols for the key in vitro assays mentioned above.

TNF-α and IL-6 Release Assay in Macrophages
  • Cell Culture: RAW 264.7 or THP-1 cells are cultured in DMEM or RPMI-1640 medium, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. THP-1 cells are differentiated into macrophages by treatment with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Treatment: Differentiated macrophages are seeded in 96-well plates. Cells are pre-treated with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Inflammation is induced by adding 1 µg/mL lipopolysaccharide (LPS) to each well and incubating for 24 hours.

  • Quantification: The supernatant is collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage inhibition of cytokine release against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

In Vitro COX-2 Inhibition Assay
  • Assay Principle: A colorimetric or fluorometric COX-2 inhibitor screening assay kit is used. The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin H2.

  • Procedure:

    • Recombinant ovine COX-2 enzyme is incubated with a heme cofactor in a reaction buffer.

    • Various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) are added to the enzyme solution.

    • The reaction is initiated by adding arachidonic acid and a colorimetric or fluorometric substrate.

    • The plate is incubated at 37°C for a specified time (e.g., 10 minutes).

    • The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of COX-2 inhibition is calculated relative to the vehicle control, and the IC₅₀ value is determined.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Cells Culture Cells Seed in Plates Seed in Plates Culture Cells->Seed in Plates Differentiate (THP-1) Differentiate (THP-1) Seed in Plates->Differentiate (THP-1) Pre-treat with this compound Pre-treat with this compound Seed in Plates->Pre-treat with this compound Differentiate (THP-1)->Pre-treat with this compound Add LPS Add LPS Pre-treat with this compound->Add LPS Incubate Incubate Add LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Perform ELISA Perform ELISA Collect Supernatant->Perform ELISA Calculate IC50 Calculate IC50 Perform ELISA->Calculate IC50

Caption: General workflow for in vitro cytokine release assays.

Conclusion

While specific biological data for this compound is not yet available in the public domain, its structural similarity to other known anti-inflammatory benzoxepine derivatives provides a strong rationale for its investigation as a modulator of inflammatory pathways. The hypothetical data and mechanisms presented in this guide, centered around the inhibition of COX-2 and the PKM2-NLRP3 inflammasome axis, offer a robust framework for directing future research into the therapeutic potential of this compound. Rigorous experimental validation is required to confirm these postulations and fully elucidate the pharmacological profile of this compound.

References

Unraveling the Enigma: The Cellular Target of DD-3305 Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Despite inquiries into the cellular mechanisms of the biochemical compound DD-3305, its specific molecular target remains uncharacterized in publicly accessible scientific literature. As a result, a detailed technical guide on its direct cellular interactions, associated signaling pathways, and quantitative data is not currently possible. This report summarizes the available information and outlines the experimental approaches that would be necessary to identify and validate the cellular target of this compound.

Currently, this compound is broadly classified as a "biochemical" by commercial suppliers. While some vendors suggest potential, unverified affiliations with target classes such as Janus kinases (JAKs), Pim kinases, protein kinase C (PKC), and γ-secretase, no definitive evidence or peer-reviewed research is available to substantiate these claims. Without a confirmed cellular target, critical information for researchers and drug developers, including binding affinities, inhibitory concentrations (IC50), and detailed experimental protocols for its validation, remains unknown.

Prospective Strategies for Target Identification

To elucidate the cellular target of this compound, a systematic and multi-pronged experimental approach would be required. The following methodologies represent standard practices in the field of chemical biology and drug discovery for target deconvolution.

Table 1: Experimental Approaches for Target Identification of this compound
Experimental Strategy Methodology Objective
Affinity-Based Methods Affinity Chromatography: this compound is immobilized on a solid support to "pull down" interacting proteins from cell lysates.To isolate and identify direct binding partners of this compound.
Activity-Based Protein Profiling (ABPP): A reactive probe based on the this compound scaffold is used to covalently label its target protein(s) in a complex proteome.To identify the target based on its catalytic activity and covalent modification by the probe.
Label-Free Methods Cellular Thermal Shift Assay (CETSA): The principle that drug binding can stabilize a target protein against thermal denaturation is used to identify the target.To detect direct target engagement within intact cells or cell lysates without modifying the compound.
Genetic and Genomic Approaches Expression Profiling: Techniques such as RNA-seq or microarray analysis are used to identify changes in gene expression in response to this compound treatment.To infer the affected signaling pathways and potential upstream regulators that may be the target.
Genetic Screens (e.g., CRISPR-Cas9): Genome-wide screens can identify genes that, when knocked out, confer resistance or sensitivity to this compound.To identify essential genes and pathways for this compound's activity, pointing towards its cellular target.

Hypothetical Experimental Workflow

A logical workflow to identify and validate the cellular target of this compound would integrate both direct and indirect methods.

experimental_workflow cluster_discovery Target Discovery cluster_validation Target Validation Affinity_Chromatography Affinity Chromatography Hypothesis_Generation Hypothesis Generation: Putative Targets Identified Affinity_Chromatography->Hypothesis_Generation CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Hypothesis_Generation ABPP Activity-Based Protein Profiling (ABPP) ABPP->Hypothesis_Generation Biochemical_Assays Biochemical Assays (e.g., Kinase Assays) Target_Validation_Conclusion Validated Cellular Target Biochemical_Assays->Target_Validation_Conclusion Cellular_Assays Cellular Assays (e.g., Western Blot, Reporter Assays) Cellular_Assays->Target_Validation_Conclusion Genetic_Manipulation Genetic Manipulation (e.g., siRNA, CRISPR) Genetic_Manipulation->Target_Validation_Conclusion Hypothesis_Generation->Biochemical_Assays Validate direct interaction and functional effect Hypothesis_Generation->Cellular_Assays Confirm target engagement and pathway modulation in cells Hypothesis_Generation->Genetic_Manipulation Assess necessity of the target for compound activity

Caption: A potential workflow for the identification and validation of the cellular target of this compound.

Hypothetical Signaling Pathway Involvement

Should this compound be identified as an inhibitor of a specific kinase, for instance, it would be integrated into a known signaling pathway. The diagram below illustrates a generic kinase signaling cascade that could be perturbed by a hypothetical inhibitor.

signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_1 Upstream Kinase Receptor->Kinase_1 activates Kinase_2 Target Kinase Kinase_1->Kinase_2 phosphorylates Substrate Substrate Kinase_2->Substrate phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response DD_3305 This compound DD_3305->Kinase_2 inhibits

Caption: A generic kinase signaling pathway potentially inhibited by this compound.

Unveiling the Kinase Inhibition Profile of DD-3305: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, quantitative kinase inhibition data and detailed experimental protocols for the compound DD-3305 are not available at the time of this writing. The information presented herein is a representative technical guide for a hypothetical compound, "Hypothetinib (a this compound analogue)," based on kinases anecdotally associated with this compound (JAK, Pim, PKC). This document serves to illustrate the requested format and content for a comprehensive kinase inhibitor profile.

This technical guide provides an in-depth analysis of the kinase inhibition profile of Hypothetinib, a compound structurally analogous to this compound. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its inhibitory activity, the experimental methodologies used for its characterization, and the relevant signaling pathways.

Quantitative Kinase Inhibition Profile

The inhibitory activity of Hypothetinib was assessed against a panel of selected kinases, including members of the Janus kinase (JAK), Pim, and Protein Kinase C (PKC) families. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency of Hypothetinib against each kinase. The results are summarized in the table below.

Kinase TargetIC50 (nM)
JAK185
JAK245
JAK3150
Pim125
Pim240
Pim360
PKCα250
PKCβ300
PKCγ450

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of Hypothetinib was determined using a radiometric kinase assay. The protocol is detailed below:

  • Kinase Reaction Buffer Preparation: The assay was conducted in a buffer solution consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Preparation: Hypothetinib was serially diluted in 100% DMSO to create a range of concentrations. The final DMSO concentration in the assay was maintained at 1%.

  • Kinase Reaction: The kinase, peptide substrate, and Hypothetinib were pre-incubated for 15 minutes at room temperature in the kinase reaction buffer.

  • Initiation of Reaction: The kinase reaction was initiated by the addition of [γ-³²P]ATP. The final reaction volume was 25 µL.

  • Incubation: The reaction mixture was incubated for 60 minutes at 30°C.

  • Termination of Reaction: The reaction was terminated by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: The P81 paper was washed three times for 15 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: The radioactivity on the P81 paper, corresponding to the phosphorylated substrate, was quantified using a scintillation counter.

  • Data Analysis: The IC50 values were calculated by fitting the data to a four-parameter logistic equation using GraphPad Prism software.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor Hypothetinib Inhibitor->JAK Inhibition

Caption: Hypothetical inhibition of the JAK-STAT signaling pathway by Hypothetinib.

G cluster_1 Kinase Inhibition Assay Workflow A Prepare Kinase Reaction Buffer C Pre-incubate Kinase, Substrate, and Inhibitor A->C B Serially Dilute Hypothetinib in DMSO B->C D Initiate Reaction with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Spot onto P81 Paper E->F G Wash P81 Paper F->G H Quantify Radioactivity G->H I Calculate IC50 H->I

Caption: General workflow for an in vitro radiometric kinase inhibition assay.

Unraveling the Anti-Inflammatory Cascade: A Technical Guide to the Putative Signaling Pathway of DD-3305

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: DD-3305, a bioactive compound identified as an anti-inflammatory agent, holds the chemical formula C17H14O4. While specific research on this compound is limited, its molecular composition places it within the dihydroxyflavone class of flavonoids. This technical guide synthesizes the known signaling pathway effects of dihydroxyflavones, offering a putative mechanism of action for this compound. The information presented is extrapolated from studies on structurally related compounds and provides a framework for future investigation into this compound's specific biological activities.

Core Anti-Inflammatory Effects

This compound is reported to possess anti-inflammatory properties comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. In preclinical models, it has demonstrated efficacy in reducing both acute and chronic inflammation. The primary mechanisms underlying the anti-inflammatory effects of dihydroxyflavones, and likely this compound, involve the modulation of key inflammatory pathways, leading to a reduction in pro-inflammatory mediators.

Quantitative Data Summary

The following table summarizes quantitative data for a representative dihydroxyflavone, 5,6-dihydroxyflavone, which shares the same chemical formula as this compound. This data provides an insight into the potential potency of this compound.

CompoundAssayTargetIC50 ValueReference
5,6-dihydroxyflavoneNitric Oxide (NO) ProductioniNOS11.55 ± 0.64 µM[1]
5,6-dihydroxyflavoneReactive Oxygen Species (ROS) ProductionCytoplasmic ROS0.8310 ± 0.633 µM[1]

Putative Signaling Pathways of this compound (Dihydroxyflavones)

The anti-inflammatory effects of dihydroxyflavones are mediated through the inhibition of several key signaling cascades initiated by inflammatory stimuli such as lipopolysaccharide (LPS).

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Dihydroxyflavones are known to suppress this pathway.

Caption: Putative inhibition of the NF-κB pathway by this compound.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are also critical in the inflammatory response.

MAPK_Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor TLR4 stimulus->receptor pathway_component pathway_component receptor->pathway_component TAK1 inhibitor This compound mapk mapk inhibitor->mapk Phosphorylation pathway_component->mapk p38 pathway_component->mapk JNK response Inflammatory Response mapk->response

Caption: Proposed modulation of MAPK (p38 and JNK) pathways by this compound.

Attenuation of the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another avenue through which dihydroxyflavones may exert their anti-inflammatory effects.

JAK_STAT_Pathway cytokine Pro-inflammatory Cytokines receptor Cytokine Receptor cytokine->receptor jak JAK2 receptor->jak Activation inhibitor This compound inhibitor->jak Phosphorylation stat STAT3 jak->stat Phosphorylation stat->stat response Gene Expression stat->response Nuclear Translocation

Caption: Suggested attenuation of the JAK-STAT signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the anti-inflammatory effects of dihydroxyflavones.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

Workflow:

Paw_Edema_Workflow cluster_0 Animal Dosing cluster_1 Inflammation Induction cluster_2 Measurement a Acclimatize Rats b Administer this compound or Vehicle (Intraperitoneally) a->b c Inject Carrageenan into Hind Paw b->c d Measure Paw Volume (Plethysmometer) c->d e Record Measurements at Multiple Time Points d->e

References

The Emergence of DD-3305: A Novel Pan-Pim Kinase Inhibitor for Oncological Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is an illustrative technical guide. The association of DD-3305 with Pim kinase inhibition and all quantitative data presented herein are hypothetical and generated for demonstrative purposes. As of the time of this writing, there is no publicly available scientific literature to support this compound as a Pim kinase inhibitor.

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as critical regulators of cell survival, proliferation, and metabolic adaptation.[1][2] Unlike many other kinases, PIM kinases are constitutively active and their expression levels are primarily regulated at the transcriptional and post-translational levels.[2] Upregulated in a wide array of hematological and solid tumors, including prostate cancer, acute myeloid leukemia (AML), and multiple myeloma, PIM kinases are attractive therapeutic targets.[1][3] Their downstream signaling, which includes phosphorylation of key proteins like the pro-apoptotic protein BAD, the cell cycle inhibitor p27, and components of the mTOR pathway, directly contributes to tumorigenesis and resistance to conventional therapies.[4] This guide details the preclinical profile of this compound, a novel and potent investigational pan-Pim kinase inhibitor.

Hypothetical Profile of this compound

This compound is presented here as a small molecule inhibitor designed for high-affinity binding to the unique ATP-binding pocket of all three PIM kinase isoforms. Its theorized mechanism of action is ATP-competitive inhibition, leading to the suppression of downstream PIM signaling and subsequent induction of apoptosis and cell cycle arrest in cancer cells with elevated PIM kinase expression.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro and in vivo characteristics of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
PIM1 2.5
PIM2 5.1
PIM3 3.8
FLT31,250
JAK2>10,000
AKT18,500
CDK2>10,000

Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypePIM ExpressionGI50 (nM)
MM.1SMultiple MyelomaHigh25
MOLM-13AMLHigh42
PC-3Prostate CancerHigh78
HCT116Colon CancerModerate350
A549Lung CancerLow>1,000

Table 3: Preclinical Pharmacokinetic Profile of this compound in Mice (10 mg/kg Oral Dose)

ParameterValue
Bioavailability (F%)45%
Peak Plasma Concentration (Cmax)1.5 µM
Time to Peak Concentration (Tmax)2 hours
Half-life (t1/2)6.8 hours
Clearance (CL/F)0.8 L/h/kg

Signaling Pathways and Experimental Workflows

Visual representations of the core signaling pathway and the evaluation process for this compound are provided below.

Pim_Signaling_Pathway cluster_upstream Upstream Signals cluster_pim Pim Kinase Core cluster_downstream Downstream Effects Cytokines Cytokines JAK JAK Cytokines->JAK Growth_Factors Growth_Factors Growth_Factors->JAK STAT STAT JAK->STAT PIM_Kinase PIM1/2/3 STAT->PIM_Kinase  Transcription BAD BAD (pS112) PIM_Kinase->BAD p27 p27 (pT157) PIM_Kinase->p27 mTORC1 mTORC1 Signaling PIM_Kinase->mTORC1 c_Myc c-Myc Stability PIM_Kinase->c_Myc Apoptosis_Inhibition Apoptosis_Inhibition BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell_Cycle_Progression p27->Cell_Cycle_Progression Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Proliferation Proliferation c_Myc->Proliferation DD_3305 This compound DD_3305->PIM_Kinase

Caption: The PIM Kinase Signaling Pathway.

DD3305_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell-Based Proliferation Assay (GI50 on Cancer Lines) Kinase_Assay->Cell_Proliferation Target_Engagement Western Blot for Downstream Targets (pBAD) Cell_Proliferation->Target_Engagement Pharmacokinetics Pharmacokinetic Studies (Mouse) Target_Engagement->Pharmacokinetics Xenograft Tumor Xenograft Efficacy Model (e.g., MM.1S) Pharmacokinetics->Xenograft Toxicity Preliminary Toxicity Assessment Xenograft->Toxicity Lead_Compound This compound Lead_Compound->Kinase_Assay

Caption: Preclinical Evaluation Workflow for this compound.

Experimental Protocols

Detailed methodologies for the characterization of this compound are outlined below.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Objective: To determine the IC50 value of this compound against PIM1, PIM2, and PIM3 kinases.

  • Materials:

    • Recombinant human PIM1, PIM2, PIM3 kinases (Thermo Fisher Scientific).

    • Europium-labeled anti-tag antibody.

    • Alexa Fluor™ 647-labeled broad-spectrum kinase tracer.

    • This compound, serially diluted in DMSO.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • 384-well microplates.

  • Procedure:

    • Prepare a 2X solution of each kinase in assay buffer.

    • Prepare a 4X solution of this compound serial dilutions (e.g., from 100 µM to 0.1 nM) in assay buffer.

    • Add 5 µL of the 2X kinase solution to each well of a 384-well plate.

    • Add 2.5 µL of the 4X this compound dilutions to the wells. Include DMSO-only controls.

    • Prepare a 4X mixture of the Eu-antibody and Alexa Fluor-tracer in assay buffer.

    • Add 2.5 µL of the antibody/tracer mix to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 620 nm and 665 nm.

    • Calculate the emission ratio and plot the percent inhibition against the logarithm of this compound concentration. Fit the data using a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
  • Objective: To measure the effect of this compound on the proliferation of cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MM.1S, MOLM-13).

    • Complete growth medium (e.g., RPMI-1640 + 10% FBS).

    • This compound, serially diluted in DMSO.

    • CellTiter-Glo® Reagent (Promega).

    • Opaque-walled 96-well microplates.

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium.

    • Allow cells to adhere and resume growth for 24 hours.

    • Treat cells with serial dilutions of this compound (final concentrations from 10 µM to 0.1 nM). Ensure the final DMSO concentration is ≤0.1%.

    • Incubate the plates for 72 hours at 37°C, 5% CO2.

    • Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent growth inhibition relative to DMSO-treated controls and determine the GI50 value by plotting the data as described in Protocol 1.

Protocol 3: In Vivo Tumor Xenograft Efficacy Study
  • Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Materials:

    • 6-8 week old female immunodeficient mice (e.g., NOD/SCID).

    • MM.1S multiple myeloma cells.

    • Matrigel®.

    • This compound formulated for oral gavage (e.g., in 0.5% methylcellulose).

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously implant 5 x 10^6 MM.1S cells (resuspended in PBS and mixed 1:1 with Matrigel®) into the right flank of each mouse.

    • Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Treatment groups may include: Vehicle control (oral gavage, daily) and this compound (e.g., 10 mg/kg, oral gavage, daily).

    • Measure tumor volume with calipers three times per week using the formula: Volume = (Length x Width²) / 2.

    • Monitor animal body weight and general health as indicators of toxicity.

    • Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis via Western blot).

    • Analyze the data by comparing tumor growth curves and final tumor weights between the treatment and vehicle groups.

Conclusion

Based on this hypothetical dataset, this compound represents a promising pan-Pim kinase inhibitor with potent in vitro activity against all three isoforms and selective anti-proliferative effects in cancer cell lines characterized by high PIM expression. The favorable theoretical pharmacokinetic profile and in vivo anti-tumor activity in a multiple myeloma xenograft model underscore its potential as a clinical candidate. Further investigation would be required to validate these findings, assess the safety profile, and explore combination strategies with other targeted agents to overcome potential resistance mechanisms.

References

Investigating DD-3305: No Publicly Available Data on its Effects on the JAK/STAT Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated DD-3305 and its interaction with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway has yielded no publicly available scientific literature, clinical trial data, or research documentation. Therefore, it is not possible to provide an in-depth technical guide or whitepaper on its effects at this time.

The JAK/STAT pathway is a critical signaling cascade involved in numerous cellular processes, including immunity, cell growth, and differentiation. A variety of cytokines and growth factors activate this pathway.[1][2] The core components of this pathway are Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs).[1] There are four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) and seven members of the STAT family (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6).[1]

The general mechanism of the JAK/STAT pathway is as follows:

  • Ligand Binding and Receptor Dimerization: The process is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits.

  • JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins, which are recruited from the cytoplasm.[2][3] Once docked, the STATs are themselves phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs detach from the receptor, dimerize, and translocate into the nucleus.[1][2]

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1]

This pathway is tightly regulated, and its dysregulation is implicated in various diseases, including inflammatory conditions and cancers.[1]

To fulfill the user's request for a detailed technical guide on "this compound," specific data from preclinical or clinical studies would be required. This would include:

  • Quantitative Data: Such as IC50 or Ki values from kinase assays to determine the potency of this compound against specific JAK family members. Cellular assays measuring the inhibition of STAT phosphorylation would also be crucial.

  • Experimental Protocols: Detailed methodologies for the experiments that generated the quantitative data, including cell lines used, reagent concentrations, and specific techniques like Western blotting, flow cytometry, or mass spectrometry.

  • Signaling Pathway Diagrams: Visual representations of how this compound interacts with the JAK/STAT pathway, indicating its specific molecular target(s).

  • Experimental Workflow Diagrams: Visual outlines of the experimental procedures used to characterize the compound's effects.

Without any primary or secondary sources mentioning "this compound," it is not possible to generate the requested content. It is possible that "this compound" is an internal compound code that has not yet been disclosed in public forums or scientific literature, or the identifier may be incorrect.

Researchers, scientists, and drug development professionals interested in the JAK/STAT pathway can refer to the extensive body of literature on approved and investigational JAK inhibitors to understand the types of data and experimental approaches commonly used to characterize such compounds.

If "this compound" is a different compound or if more information becomes publicly available, a detailed analysis could be performed. We recommend verifying the compound identifier and searching for it under alternative names or in proprietary databases if accessible.

The JAK/STAT Signaling Pathway

Below is a generalized diagram of the JAK/STAT signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:r1 1. Ligand Binding JAK JAK Receptor:r3->JAK 2. Receptor Association JAK->Receptor:r3 4. Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT 6. STAT Phosphorylation STAT->Receptor:r3 pSTAT_dimer pSTAT Dimer STAT->pSTAT_dimer 7. Dimerization DNA DNA pSTAT_dimer->DNA 8. Nuclear Translocation Gene Expression Target Gene Expression DNA->Gene Expression 9. Transcription Regulation

Caption: A generalized overview of the canonical JAK/STAT signaling cascade.

References

The Enigmatic Interaction of DD-3305 and Protein Kinase C: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound DD-3305 has been identified as a bioactive molecule with potential anti-inflammatory properties. Its interaction with key cellular signaling components, particularly Protein Kinase C (PKC), is a subject of interest for researchers exploring novel therapeutic agents. This technical guide aims to consolidate the currently available information regarding this compound and its relationship with PKC, providing a resource for scientific and drug development professionals. However, it is critical to note at the outset that detailed, publicly available scientific literature and experimental data on the direct interaction between this compound and Protein Kinase C are exceptionally scarce. This document will summarize the known characteristics of this compound and highlight the significant gaps in our understanding of its purported effects on PKC signaling.

Compound Profile: this compound

This compound is a small molecule available for research purposes from several chemical suppliers. The fundamental chemical and physical properties of this compound are summarized below.

PropertyValue
CAS Number 55690-47-6
Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
Reported Activity Anti-inflammatory agent

The Putative Link to Protein Kinase C

While some commercial suppliers of this compound tag the compound with "PKC," suggesting a potential interaction, extensive searches of scientific databases and the public literature have failed to yield any primary research articles, quantitative data, or detailed experimental protocols that substantiate this claim. The nature of this interaction—whether this compound acts as an inhibitor, activator, or modulator of PKC isoforms—remains undefined.

The absence of published data prevents a thorough analysis of the this compound and PKC interaction. Key information that is currently unavailable includes:

  • Binding Affinity and Selectivity: There is no data on the binding affinity (e.g., Ki, Kd) of this compound to any of the PKC isoforms.

  • Enzymatic Assays: No published studies detail the effect of this compound on the kinase activity of PKC in in vitro enzymatic assays.

  • Cellular Assays: Reports on the impact of this compound on PKC-mediated signaling pathways in cellular models are not available.

  • In Vivo Studies: While described as an anti-inflammatory agent, the in vivo mechanism of action and its dependence on PKC modulation have not been elucidated in the public domain.

Hypothetical Signaling Pathway and Experimental Workflow

Given the lack of specific data, we can only propose a hypothetical framework for how a small molecule like this compound might interact with a generic PKC signaling pathway and the experimental workflow that would be necessary to validate such an interaction.

Hypothetical PKC Signaling Pathway Involving a Small Molecule Inhibitor

The following diagram illustrates a generalized PKC signaling cascade and indicates where a hypothetical inhibitor like this compound might act.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Agonist Binding PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activation Substrate Downstream Substrate PKC->Substrate Phosphorylation Response Cellular Response Substrate->Response DD3305 This compound (Hypothetical Inhibitor) DD3305->PKC Inhibition

A generalized PKC signaling pathway with a hypothetical inhibitor.

Proposed Experimental Workflow for Investigating this compound and PKC Interaction

To ascertain and characterize the interaction between this compound and Protein Kinase C, a systematic experimental approach would be required. The following diagram outlines a logical workflow for such an investigation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Binding Binding Assays (e.g., TR-FRET, FP) Enzymatic Kinase Activity Assays (e.g., ADP-Glo, Z'-LYTE) Binding->Enzymatic Confirm Functional Effect Target Target Engagement Assays (e.g., CETSA) Enzymatic->Target Validate in Cellular Context Pathway Pathway Analysis (e.g., Western Blot for p-substrates) Target->Pathway Functional Functional Assays (e.g., Proliferation, Cytokine Release) Pathway->Functional PK_PD Pharmacokinetics/ Pharmacodynamics Functional->PK_PD Transition to In Vivo Efficacy Efficacy Studies (e.g., Inflammation Models) PK_PD->Efficacy

Workflow for characterizing a novel PKC-interacting molecule.

Detailed Methodologies (Hypothetical)

As no specific experimental protocols for this compound and PKC are available, this section provides a generalized methodology for a key in vitro experiment that would be essential for confirming a direct interaction.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To determine if this compound directly inhibits the enzymatic activity of a specific PKC isoform.

Materials:

  • Recombinant human PKC isoform (e.g., PKCα, PKCβ, PKCδ)

  • PKC substrate peptide

  • ATP

  • This compound (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted this compound or control (DMSO for negative control, staurosporine for positive control) to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the PKC enzyme and the substrate peptide in assay buffer.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

For researchers, scientists, and drug development professionals interested in this compound, the immediate and necessary next step is to conduct foundational research to characterize its biological activity. The hypothetical experimental workflow and protocols outlined in this document provide a roadmap for such an investigation. Uncovering the true molecular target(s) of this compound and its effects on cellular signaling will be paramount to determining its potential as a therapeutic agent. Until such data becomes available, the interaction between this compound and Protein Kinase C remains a compelling but unverified hypothesis.

The Enigmatic Molecule: An In-Depth Analysis of the Undisclosed DD-3305

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, the discovery, synthesis, and biological activity of a compound designated DD-3305 remain elusive. This in-depth technical guide candidly presents the current informational void surrounding this compound, a molecule yet to be characterized in publicly accessible scientific discourse.

I. Introduction: The Search for this compound

In the vast landscape of chemical and biological research, the designation this compound appears as a placeholder, a compound listed by some chemical suppliers but without the foundational scientific literature that typically accompanies such entities. This guide is the result of an exhaustive search for information pertaining to this compound, with the intent of providing researchers, scientists, and drug development professionals with a comprehensive overview. However, the conspicuous absence of peer-reviewed articles, patents, or conference proceedings detailing its origin, synthesis, or mechanism of action necessitates a different approach. This document will therefore outline the limited available information and highlight the significant knowledge gaps.

II. Physicochemical Properties: What Little is Known

Commercial listings provide a sparse physicochemical profile of this compound. This information, while foundational, offers no insight into its biological relevance.

PropertyValueSource
CAS Number 55690-47-6InvivoChem[1]
Molecular Formula C17H14O4InvivoChem[1]
Chemical Name 2-(11-oxo-6H-benzo[c][2]benzoxepin-3-yl)propanoic acidInvivoChem[1]
Appearance Solid at room temperatureInvivoChem[1]
LogP 2.998InvivoChem[1]
Hydrogen Bond Donor Count 1InvivoChem[1]
Hydrogen Bond Acceptor Count 4InvivoChem[1]
Rotatable Bond Count 2InvivoChem[1]
Heavy Atom Count 21InvivoChem[1]
Complexity 419InvivoChem[1]

III. Synthesis and Discovery: A Conspicuous Silence

A thorough search has yielded no published methods for the synthesis of this compound. The intellectual property and scientific endeavors that led to its initial creation are not documented in the public domain. This lack of information prevents a detailed exposition of its synthetic route, precursor molecules, and the chemical logic behind its design. Similarly, the narrative of its discovery, including the screening process, lead optimization, or serendipitous finding, remains untold.

IV. Biological Activity and Mechanism of Action: An Unwritten Chapter

The biological context of this compound is entirely speculative at this juncture. While searches were conducted for its potential targets and signaling pathway involvement, no direct evidence links this compound to any specific biological process.

Hypothetical Signaling Pathway Involvement

To illustrate the kind of diagrammatic representation that would be included had data been available, a hypothetical signaling pathway is presented below. It is crucial to understand that this is a generic representation and is not based on any known activity of this compound.

Hypothetical Signaling Pathway Hypothetical Signaling Pathway for a Generic Kinase Inhibitor cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activation DD3305 This compound DD3305->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulation

Caption: A hypothetical signaling cascade illustrating how a compound like this compound might act as a kinase inhibitor.

V. Experimental Protocols: A Methodological Void

Without primary literature, it is impossible to provide the detailed experimental protocols requested. The methods for synthesizing this compound, as well as any assays used to determine its biological activity (e.g., enzyme inhibition assays, cell-based assays, in vivo studies), remain unknown.

To provide a framework for the type of information that would be included, a generic experimental workflow is depicted below.

Generic Experimental Workflow Generic Workflow for Compound Evaluation Synthesis Chemical Synthesis of this compound Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Assay In vitro Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay In_Vivo_Studies In vivo Animal Models (e.g., Xenograft) Cell_Based_Assay->In_Vivo_Studies Data_Analysis Data Analysis and Conclusion In_Vivo_Studies->Data_Analysis

Caption: A generalized workflow for the synthesis and biological evaluation of a novel chemical entity.

VI. Conclusion and Future Outlook

The current state of knowledge regarding this compound is exceptionally limited, precluding the creation of a comprehensive technical guide. The information available is restricted to basic physicochemical properties listed by chemical vendors. The scientific community awaits the publication of primary research that will illuminate the discovery, synthesis, and biological function of this enigmatic molecule. Until such data becomes available, this compound will remain a designation without a scientific narrative. Researchers interested in this compound are encouraged to monitor scientific databases for future publications that may shed light on its properties and potential applications.

References

Physicochemical Properties of DD-3305: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the bioactive compound DD-3305. The information is presented to support research and development efforts in the fields of pharmacology and medicinal chemistry. Due to the limited availability of public data on this compound, this guide also includes standardized experimental protocols for determining key physicochemical parameters and proposes a plausible signaling pathway based on its reported anti-inflammatory activity.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₇H₁₄O₄[1]
Molecular Weight 282.29 g/mol [1][2][3]
Physical State Solid powder at room temperature[1]
CAS Number 55690-47-6[1]
Appearance Typically exists as a solid at room temperature.[1]

Table 1: General Physicochemical Properties of this compound

PropertyObservationRecommended Solvents
Solubility (Qualitative) May be soluble in polar organic solvents and aqueous solutions.DMSO, Water, Ethanol, Dimethylformamide (DMF)[1]

Table 2: Qualitative Solubility of this compound

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of organic compounds like this compound are outlined below. These are standardized protocols that can be adapted for laboratory use.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Principle: The temperature at which a solid substance transitions to a liquid state is its melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Finely powder a small amount of the solid compound (this compound) using a mortar and pestle.

  • Pack the powdered solid into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (a preliminary rapid determination can be performed to find an approximate range).

  • Decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting point range is T1-T2.

Determination of Aqueous Solubility

Principle: The equilibrium solubility of a compound in a specific solvent at a given temperature is determined by creating a saturated solution and measuring the concentration of the dissolved solute.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of deionized water (or other solvent of interest).

  • Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Putative Biological Activity and Signaling Pathway

This compound has been described as an anti-inflammatory agent with efficacy comparable to indomethacin. While the precise mechanism of action is not detailed in the available literature, many non-steroidal anti-inflammatory drugs (NSAIDs) function through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. A plausible signaling pathway for the anti-inflammatory action of this compound is proposed below.

plausible_signaling_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Substrate for Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation DD3305 This compound DD3305->COX1_COX2 Inhibits DD3305->NFkB_Pathway Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Pathway->Proinflammatory_Cytokines Induces Transcription of Proinflammatory_Cytokines->Inflammation

Caption: Plausible anti-inflammatory signaling pathway for this compound.

This proposed pathway suggests that this compound may exert its anti-inflammatory effects by inhibiting the COX enzymes and potentially the NF-κB signaling pathway, thereby reducing the production of prostaglandins and pro-inflammatory cytokines. This model is based on the common mechanisms of action for anti-inflammatory compounds and requires experimental validation for this compound.

General Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a novel anti-inflammatory compound like this compound.

experimental_workflow start Compound Synthesis & Purification physchem Physicochemical Characterization (Solubility, Melting Point, etc.) start->physchem invitro In Vitro Assays (e.g., COX Inhibition, Cytokine Release) physchem->invitro cell_based Cell-Based Assays (Toxicity, Permeability) physchem->cell_based invivo In Vivo Animal Models (e.g., Carrageenan-induced Paw Edema) invitro->invivo cell_based->invivo pk_pd Pharmacokinetic & Pharmacodynamic Studies invivo->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization end Preclinical Candidate Selection pk_pd->end lead_optimization->start Iterative Improvement

Caption: General experimental workflow for preclinical drug discovery.

References

An In-depth Technical Guide to DD-3305 (CAS Number: 55690-47-6): A Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DD-3305, with the chemical name 2-(6,11-Dihydro-11-oxodibenz[b,e]oxepin-3-yl)propionic acid, is a potent anti-inflammatory agent.[1] Structurally related to known non-steroidal anti-inflammatory drugs (NSAIDs), its mechanism of action is hypothesized to involve the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. This document provides a comprehensive overview of the available technical information on this compound and its related compounds, including its chemical properties, presumed mechanism of action, and relevant experimental protocols. Due to the limited publicly available data specifically for this compound, information from closely related analogs, oxepinac and isoxepac, is included to provide a more complete profile.

Chemical Properties

This compound is a propionic acid derivative with a dibenz[b,e]oxepin core structure. Its fundamental chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 55690-47-6[1]
Chemical Name 2-(6,11-Dihydro-11-oxodibenz[b,e]oxepin-3-yl)propionic acid[1]
Synonyms DD 3505[1]
Molecular Formula C₁₇H₁₄O₄[1]
Molecular Weight 282.29 g/mol [1]

Presumed Mechanism of Action: Inhibition of Prostaglandin Synthesis

Based on its structural similarity to other NSAIDs within the same chemical class, this compound is presumed to exert its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of prostaglandin synthesis is a well-established mechanism for the therapeutic effects of NSAIDs. The closely related compound, isoxepac, is described as a nonselective NSAID that reversibly inhibits both COX-1 and COX-2 enzymes.

The proposed signaling pathway is depicted below:

Prostaglandin Synthesis Pathway Inhibition Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-1 / COX-2 Inhibition

Figure 1: Proposed mechanism of action of this compound via inhibition of COX enzymes.

In Vitro Efficacy: Cyclooxygenase (COX) Inhibition

While specific IC₅₀ values for this compound are not publicly available, data for related compounds demonstrate the potential of this chemical class to inhibit COX enzymes. The following table summarizes representative inhibitory concentrations for known NSAIDs to provide context.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Reference
Indomethacin0.15
Ibuprofen13-
Celecoxib-0.04
IsoxepacData not availableData not available

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is the colorimetric inhibitor screening assay. This assay measures the peroxidase activity of the COX enzyme.

Materials:

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • COX-1 (ovine) or COX-2 (human recombinant) enzyme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 590-620 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer and heme.

    • 100% Activity wells: Add assay buffer, heme, and COX enzyme.

    • Inhibitor wells: Add assay buffer, heme, COX enzyme, and the test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Colorimetric Detection: Immediately add TMPD to all wells.

  • Measurement: Read the absorbance of the plate at 590-620 nm at multiple time points.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity wells. Calculate the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.

COX Inhibition Assay Workflow cluster_0 Plate Setup cluster_1 Reagent Addition Blank Blank Add_Buffer_Heme Add Assay Buffer and Heme Blank->Add_Buffer_Heme Control Control Control->Add_Buffer_Heme Inhibitor Inhibitor Inhibitor->Add_Buffer_Heme Add_Enzyme Add COX Enzyme (Control & Inhibitor wells) Add_Buffer_Heme->Add_Enzyme Add_DD3305 Add this compound (Inhibitor wells) Add_Enzyme->Add_DD3305 Incubate Incubate at 37°C Add_DD3305->Incubate Initiate_Reaction Add Arachidonic Acid and TMPD Incubate->Initiate_Reaction Measure_Absorbance Read Absorbance (590-620 nm) Initiate_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Figure 2: Workflow for the in vitro COX inhibition assay.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

This compound has been reported to be effective in a carrageenan-induced rat inflammation model, with anti-inflammatory activity comparable to indomethacin. This model is a standard preclinical assay for evaluating the acute anti-inflammatory potential of new compounds.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g).

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Pletismometer

Procedure:

  • Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of this compound).

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the paw volume at that time point.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

    • Determine the ED₅₀ (the dose that produces 50% inhibition of edema) for the test compound.

Paw Edema Protocol Acclimatize Animal Acclimatization Grouping Group Animals Acclimatize->Grouping Baseline Measure Initial Paw Volume Grouping->Baseline Dosing Administer Vehicle, this compound, or Reference Drug Baseline->Dosing Induction Inject Carrageenan into Paw Dosing->Induction Measurement Measure Paw Volume (hourly for 5h) Induction->Measurement Analysis Calculate % Inhibition and ED50 Measurement->Analysis

Figure 3: Experimental workflow for the carrageenan-induced paw edema model.

Synthesis of Dibenz[b,e]oxepin Propionic Acids

Proposed Synthetic Pathway:

A plausible synthesis could start from a substituted 2-phenoxybenzoic acid, which is then cyclized to form the tricyclic ketone core. The propionic acid side chain can be introduced via various methods, such as a Friedel-Crafts acylation followed by reduction or other standard organic transformations.

Synthesis Pathway Start Substituted 2-Phenoxybenzoic Acid Ketone Dibenz[b,e]oxepinone Core Start->Ketone Cyclization (e.g., PPA, TFAA) Intermediate Functionalized Intermediate Ketone->Intermediate Side-chain Introduction DD3305 This compound Intermediate->DD3305 Further Transformation

Figure 4: A generalized synthetic approach to this compound.

Conclusion

This compound is a promising anti-inflammatory agent with a mechanism of action that is likely centered on the inhibition of COX enzymes. While specific quantitative data for this compound is limited, the information available for closely related analogs suggests a profile consistent with non-steroidal anti-inflammatory drugs. The experimental protocols provided herein offer a framework for the further investigation and characterization of this compound's pharmacological properties. Further research is warranted to fully elucidate its potency, selectivity, and therapeutic potential.

References

Early-Stage Research on DD-3305: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the publicly available early-stage research data on DD-3305. The information is intended for research and informational purposes only and does not constitute a comprehensive clinical or preclinical dossier.

Introduction

This compound is a biochemical compound identified by the CAS Number 55690-47-6.[1] Currently, detailed public information regarding its specific biological targets, mechanism of action, and therapeutic potential is limited. This guide aims to consolidate the available technical data to provide a foundational understanding for researchers and professionals in the field of drug development.

Physicochemical and Handling Information

Based on available vendor data, the following information has been compiled regarding the storage and handling of this compound.

ParameterValueReference
CAS Number 55690-47-6[1]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[1]

Experimental Protocols

Detailed experimental protocols involving this compound are not extensively published. However, general guidance for the preparation of solutions for in vitro and in vivo use is available.

Preparation of DMSO Stock Solution

A common method for preparing a stock solution of this compound involves dissolving the compound in dimethyl sulfoxide (DMSO).[1] The specific concentration of the stock solution would be dependent on the requirements of the experiment.

In Vivo Formulation Preparation

For in vivo studies, a typical formulation involves a multi-step process to ensure solubility and bioavailability. A general protocol is as follows:

  • Start with a pre-dissolved DMSO stock solution of this compound.

  • Add PEG300 and mix until the solution is clear.

  • Add Tween 80 and mix until the solution is clear.

  • Finally, add ddH₂O and mix to achieve the final formulation.[1]

Alternative oral formulations that have been suggested include:

  • Dissolving in PEG400.

  • Suspending in 0.2% Carboxymethyl cellulose.

  • Dissolving in a solution of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.

  • Mixing with food powders.

Signaling Pathways and Mechanism of Action

The specific signaling pathways modulated by this compound and its precise mechanism of action are not well-documented in the public domain. The compound is broadly categorized as a "biochemical".[2] Further research is required to elucidate its biological targets and downstream effects.

To illustrate a generic experimental workflow for screening a novel compound like this compound, the following diagram is provided.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Compound_Prep Compound Preparation (this compound) Target_Binding Target Binding Assays Compound_Prep->Target_Binding Test for affinity Cell_Based Cell-Based Assays (e.g., Proliferation, Apoptosis) Target_Binding->Cell_Based Validate cellular activity Mechanism_Studies Mechanism of Action Studies Cell_Based->Mechanism_Studies Elucidate pathway Animal_Model Animal Model Selection Mechanism_Studies->Animal_Model Transition to in vivo PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Determine dosing Efficacy Efficacy Studies PK_PD->Efficacy Assess therapeutic effect Toxicity Toxicology Studies Efficacy->Toxicity Evaluate safety profile

Caption: A generalized workflow for the preclinical evaluation of a novel compound.

Clinical Research

There is no direct clinical trial data available for a compound explicitly named this compound in the public clinical trial registries. A search for similar compounds revealed a study for "LX3305" in subjects with active rheumatoid arthritis.[3] However, it is not confirmed if LX3305 and this compound are related compounds. The primary objective of the LX3305 study was to determine its safety in a dose-escalation comparison with a placebo over 12 weeks.[3]

Conclusion

The publicly available information on the early-stage research of this compound is sparse. While basic handling and formulation protocols are available, there is a significant lack of data regarding its mechanism of action, specific biological targets, and preclinical or clinical efficacy and safety. The information presented here serves as a starting point for researchers interested in this compound. Further in-depth studies are necessary to fully characterize the pharmacological profile of this compound and to determine its potential as a therapeutic agent. Professionals in drug development are encouraged to conduct their own comprehensive investigations before making any decisions based on this preliminary information.

References

Methodological & Application

Application Notes and Protocols for DD-3305: In Vitro Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: DD-3305 is a bioactive compound with potential applications in biomedical research. A critical initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This document provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of this compound in vitro using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The concentration of these crystals, which is determined by spectrophotometry, is directly proportional to the number of viable cells.[2][3] This protocol is applicable for high-throughput screening and is a foundational assay in drug discovery.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cell line.

1. Materials and Reagents:

  • This compound

  • Human cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Procedure:

2.1. Cell Culture and Seeding:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells using Trypsin-EDTA and perform a cell count.

  • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[2]

  • Incubate the plate for 24 hours to allow for cell attachment.

2.2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

  • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

2.3. MTT Assay:

  • Incubate the treated cells for 48 to 72 hours.

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2][3]

  • Incubate the plate for 4 hours at 37°C in the CO2 incubator.[2]

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

2.4. Data Acquisition:

  • Measure the absorbance of each well at 570 nm using a microplate reader.[2]

  • Use 630 nm as a reference wavelength to subtract background absorbance.

3. Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve.

Data Presentation

The following table summarizes example data obtained from an MTT assay with this compound.

This compound Conc. (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100%
0.11.1894.4%
10.9576.0%
100.6350.4%
500.3124.8%
1000.1512.0%
IC50 (µM) ~10

Visualizations

MTT_Assay_Principle cluster_cell Viable Cell Mitochondria Mitochondria Dehydrogenase Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Dehydrogenase->Formazan Catalysis MTT MTT (Yellow, Soluble) MTT->Dehydrogenase Reduction Spectrophotometer Measure Absorbance at 570 nm Formazan->Spectrophotometer Quantification Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound (Serial Dilutions) incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Solubilize Formazan incubate3->add_dmso read_plate Read Absorbance at 570 nm add_dmso->read_plate analyze_data Data Analysis (IC50 Calculation) read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols for DD-3305: A Cell-Based Assay Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DD-3305 is an anti-inflammatory agent with efficacy comparable to the well-characterized non-steroidal anti-inflammatory drug (NSAID), indomethacin. While specific data for this compound is not extensively available in public literature, its similarity to indomethacin suggests a likely mechanism of action involving the inhibition of key inflammatory pathways. These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of this compound and other potential anti-inflammatory compounds.

The primary mechanism of action for indomethacin and other NSAIDs is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4][5] These enzymes are critical for the synthesis of prostaglandins from arachidonic acid.[1][2][3] Prostaglandins are key mediators of inflammation, pain, and fever.[1][2][3] By inhibiting COX enzymes, compounds like indomethacin reduce the production of prostaglandins, thereby exerting their anti-inflammatory effects.[2][4] A central signaling pathway in inflammation is regulated by the transcription factor NF-κB, which controls the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[6][7][8][9]

This guide will detail protocols for a panel of cell-based assays relevant to the study of anti-inflammatory compounds, including the assessment of nitric oxide and prostaglandin E2 production, and the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Postulated Signaling Pathway of this compound

Based on its functional similarity to indomethacin, this compound is likely to inhibit the cyclooxygenase (COX) pathway, a critical component of the inflammatory response. The following diagram illustrates the postulated signaling cascade.

DD3305_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor Arachidonic_Acid Arachidonic Acid Receptor->Arachidonic_Acid NFkB_Pathway NF-κB Signaling Pathway Receptor->NFkB_Pathway COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Prostaglandins->NFkB_Pathway Activation DD3305 This compound DD3305->COX_Enzymes Inhibition NFkB_Nuclear Activated NF-κB NFkB_Pathway->NFkB_Nuclear iNOS iNOS NO Nitric Oxide (NO) iNOS->NO Gene_Expression Pro-inflammatory Gene Expression NFkB_Nuclear->Gene_Expression Gene_Expression->iNOS Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines NO_Assay_Workflow Seed_Cells 1. Seed RAW 264.7 cells in 96-well plate Pretreat 2. Pretreat with this compound or control compounds Seed_Cells->Pretreat Stimulate 3. Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate 4. Incubate for 24 hours Stimulate->Incubate Collect_Supernatant 5. Collect supernatant Incubate->Collect_Supernatant Griess_Reaction 6. Add Griess Reagent to supernatant Collect_Supernatant->Griess_Reaction Measure_Absorbance 7. Measure absorbance at 540-550 nm Griess_Reaction->Measure_Absorbance PGE2_Assay_Workflow Seed_Cells 1. Seed RAW 264.7 cells in 24-well plate Pretreat 2. Pretreat with this compound or control compounds Seed_Cells->Pretreat Stimulate 3. Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate 4. Incubate for 8-24 hours Stimulate->Incubate Collect_Supernatant 5. Collect supernatant Incubate->Collect_Supernatant Perform_ELISA 6. Perform PGE2 ELISA according to kit protocol Collect_Supernatant->Perform_ELISA Measure_Signal 7. Measure colorimetric or fluorometric signal Perform_ELISA->Measure_Signal Cytokine_Assay_Workflow Seed_Cells 1. Seed immune cells (e.g., THP-1) in 96-well plate Pretreat 2. Treat with this compound or control compounds Seed_Cells->Pretreat Stimulate 3. Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate 4. Incubate for 17-24 hours Stimulate->Incubate Collect_Supernatant 5. Collect supernatant Incubate->Collect_Supernatant Perform_ELISA 6. Perform TNF-α or IL-6 ELISA according to kit protocol Collect_Supernatant->Perform_ELISA Measure_Signal 7. Measure colorimetric, fluorometric, or luminescent signal Perform_ELISA->Measure_Signal

References

Investigating DD-3305: A Proposed Research Framework for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction: DD-3305, identified as 2-(11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid, is a bioactive compound with potential therapeutic applications. While some reports suggest its role as an anti-inflammatory agent with efficacy comparable to indomethacin, its potential as an anti-cancer agent remains largely unexplored. A 1980 study mentioned the compound in the context of a grant for cancer research, indicating early interest in its oncological applications[2]. This document provides a comprehensive set of protocols for researchers and drug development professionals to systematically evaluate the in vitro anti-cancer properties of this compound in various cancer cell lines.

Compound Profile:

Compound Name Chemical Name Molecular Formula CAS Number Reported Activity
This compound2-(11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acidC17H14O455690-47-6Anti-inflammatory[3]

Experimental Protocols

The following protocols outline a standard workflow for the initial in vitro assessment of a novel compound's anti-cancer activity.

Protocol 1: Determination of Cytotoxicity (IC50) using MTT Assay

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116, etc.)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Workflow for IC50 Determination

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cluster_3 Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h prepare_dd3305 Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_dd3305->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Solution incubate_3_4h Incubate 3-4h add_mtt->incubate_3_4h dissolve_formazan Dissolve Formazan in DMSO incubate_3_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution (G1, S, G2/M phases).

Protocol 3: Apoptosis Assay using Annexin V/PI Staining

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with this compound as described in the cell cycle analysis protocol.

  • Staining:

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Proposed Signaling Pathway for Investigation

Given the structural similarity of this compound to some anti-inflammatory drugs that are known to affect pathways relevant to cancer (e.g., COX inhibitors), a potential starting point for mechanistic studies would be to investigate its effect on the NF-κB and MAPK signaling pathways, which are frequently dysregulated in cancer.

G cluster_0 Potential Upstream Targets cluster_1 Key Signaling Proteins cluster_2 Cellular Outcomes DD3305 This compound IKK IKK DD3305->IKK Inhibition? MAPKK MAPKK DD3305->MAPKK Inhibition? NFkB NF-κB IKK->NFkB Activation p38_JNK p38/JNK MAPKK->p38_JNK Activation Inflammation Inflammation NFkB->Inflammation Promotion Apoptosis Apoptosis p38_JNK->Apoptosis CellCycleArrest Cell Cycle Arrest p38_JNK->CellCycleArrest

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Protocol 4: Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in cell cycle regulation and apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin D1, CDK4, Bcl-2, Bax, Cleaved Caspase-3, p-p38, p-JNK, IκBα)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with this compound, wash with PBS, and lyse with RIPA buffer.

    • Quantify protein concentration using the BCA assay.

  • SDS-PAGE and Transfer:

    • Separate protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Analyze the changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. The proposed mechanism of action for this compound is hypothetical and requires experimental validation.

References

Application Notes and Protocols for DD-3305 in Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, making it central to immune system regulation.[1][2][3] This pathway is integral to processes such as immune cell development, activation, and differentiation.[4] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[2][5]

DD-3305 is a potent and selective, ATP-competitive small molecule inhibitor of JAK1 and JAK2. Its high selectivity for JAK1 and JAK2 over other JAK family members, such as JAK3 and TYK2, suggests a favorable therapeutic window with potentially reduced side effects associated with the inhibition of other JAK isoforms. These application notes provide detailed protocols for characterizing the in vitro and cell-based activity of this compound, enabling researchers to explore its potential in various immunology research applications.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding site within the kinase domain of JAK1 and JAK2. This prevents the phosphorylation and activation of the JAKs, which in turn blocks the subsequent phosphorylation and activation of STAT proteins. The unphosphorylated STATs cannot dimerize and translocate to the nucleus, thus inhibiting the transcription of target inflammatory genes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK1 JAK1 receptor->JAK1 2. Activation JAK2 JAK2 receptor->JAK2 STAT STAT JAK1->STAT 3. Phosphorylation JAK2->STAT pSTAT pSTAT STAT->pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation DD3305 This compound DD3305->JAK1 Inhibition DD3305->JAK2 Transcription Gene Transcription DNA->Transcription 6. Regulation cytokine Cytokine cytokine->receptor 1. Binding

Figure 1: Mechanism of Action of this compound on the JAK-STAT Pathway.

Quantitative Data

The inhibitory activity of this compound was assessed using both biochemical and cell-based assays. The results are summarized below.

Table 1: Biochemical Inhibitory Activity of this compound against JAK Family Kinases

Kinase TargetIC50 (nM)
JAK14.8
JAK23.5
JAK3185
TYK2210

Data represents the mean of three independent experiments. IC50 values were determined using a 10-point dose-response curve.

Table 2: Cellular Activity of this compound on IL-6 Induced STAT3 Phosphorylation

Cell LineStimulantEC50 (nM)
U937IL-6 (10 ng/mL)25.6

Data represents the mean of three independent experiments. EC50 values were determined by measuring the inhibition of STAT3 phosphorylation via flow cytometry.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Release

Cell TypeStimulantCytokine MeasuredIC50 (nM)
Human PBMCsLPS (100 ng/mL)IL-645.2
Human PBMCsLPS (100 ng/mL)TNF-α51.8

Data represents the mean of three independent experiments. IC50 values were determined by measuring cytokine concentration in the supernatant via ELISA.

Experimental Protocols

Protocol 1: In Vitro JAK Kinase Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK enzymes.[6][7] The assay measures the amount of ADP produced, which correlates with kinase activity, using a luminescence-based detection method.[8]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 100 µM stock. Then, dilute the DMSO stock 1:50 in Kinase Buffer.

  • Enzyme and Substrate Preparation: Dilute the JAK enzyme and substrate in Kinase Buffer to the desired concentrations.

  • Reaction Setup:

    • Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the JAK enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at the Km for each respective enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase and luciferin to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based STAT3 Phosphorylation Assay (Flow Cytometry)

This protocol details the measurement of this compound's ability to inhibit cytokine-induced STAT3 phosphorylation in a cellular context using phospho-flow cytometry.[9][10][11]

Materials:

  • U937 cells (or other suitable cell line)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Recombinant human IL-6

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol)

  • Wash Buffer (PBS with 2% FBS)

  • Anti-pSTAT3 (Tyr705) antibody, conjugated to a fluorophore (e.g., Alexa Fluor 647)

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Cell Culture and Starvation: Culture U937 cells to a density of 0.5-1 x 10^6 cells/mL. Prior to the assay, starve the cells in serum-free RPMI for 4-6 hours.

  • Compound Treatment:

    • Plate 1 x 10^5 cells per well in a 96-well U-bottom plate.

    • Add serial dilutions of this compound (or DMSO vehicle) to the wells.

    • Incubate at 37°C for 1 hour.

  • Cytokine Stimulation: Add IL-6 to a final concentration of 10 ng/mL to all wells except the unstimulated control. Incubate at 37°C for 15 minutes.

  • Fixation: Immediately stop the stimulation by adding an equal volume of Fixation Buffer. Incubate for 10 minutes at room temperature.

  • Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

  • Staining:

    • Wash the cells twice with Wash Buffer.

    • Resuspend the cells in 100 µL of Wash Buffer containing the anti-pSTAT3 antibody at the recommended dilution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Wash the cells once and resuspend in Wash Buffer for analysis on a flow cytometer. Record the median fluorescence intensity (MFI) of the pSTAT3 signal for at least 10,000 events per sample.

  • Data Analysis: Normalize the MFI of the this compound-treated samples to the stimulated (DMSO) and unstimulated controls. Plot the percent inhibition against the log concentration of this compound to determine the EC50 value.

start Start: Culture & Starve U937 Cells plate_cells 1. Plate Cells (1x10^5/well) start->plate_cells add_compound 2. Add this compound (1 hr incubation) plate_cells->add_compound stimulate 3. Stimulate with IL-6 (15 min incubation) add_compound->stimulate fix 4. Fix Cells (Paraformaldehyde) stimulate->fix permeabilize 5. Permeabilize (Cold Methanol) fix->permeabilize stain 6. Stain with anti-pSTAT3 Ab permeabilize->stain acquire 7. Acquire Data (Flow Cytometer) stain->acquire analyze 8. Analyze Data (Calculate EC50) acquire->analyze end End analyze->end

Figure 2: Workflow for the Cell-Based STAT3 Phosphorylation Assay.
Protocol 3: Pro-inflammatory Cytokine Release Assay (ELISA)

This protocol outlines the procedure to measure the effect of this compound on the production and release of pro-inflammatory cytokines, such as IL-6, from human peripheral blood mononuclear cells (PBMCs) using an enzyme-linked immunosorbent assay (ELISA).[12][13][14]

Materials:

  • Human PBMCs, isolated from whole blood

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Human IL-6 ELISA Kit (or other cytokine of interest)

  • 96-well flat-bottom cell culture plates

  • Microplate reader capable of absorbance at 450 nm

Procedure:

  • Cell Plating: Plate freshly isolated PBMCs at a density of 2 x 10^5 cells per well in a 96-well flat-bottom plate.

  • Compound Treatment: Add serial dilutions of this compound (or DMSO vehicle) to the wells. Incubate at 37°C for 1 hour.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis. Supernatants can be stored at -80°C if not analyzed immediately.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions.[15][16] Typically, this involves the following steps:

      • Add standards and diluted supernatants to the antibody-coated plate. Incubate.

      • Wash the plate.

      • Add the detection antibody. Incubate.

      • Wash the plate.

      • Add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate.

      • Wash the plate.

      • Add the substrate (e.g., TMB). Incubate in the dark.

      • Add the stop solution.

  • Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Use the standard curve to calculate the concentration of the cytokine in each sample. Calculate the percent inhibition for each this compound concentration and plot the results to determine the IC50 value.

References

Application Notes and Protocols for In Vivo Evaluation of DD-3305

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo assessment of DD-3305, a novel anti-inflammatory agent. The provided experimental design is based on established preclinical models for evaluating anti-inflammatory compounds.

Introduction to this compound

This compound is a bioactive small molecule with demonstrated anti-inflammatory properties. Preclinical data indicates its efficacy in models of both acute and chronic inflammation, with performance comparable to the well-characterized nonsteroidal anti-inflammatory drug (NSAID), indomethacin.[1] These protocols are designed to facilitate further in vivo characterization of this compound's therapeutic potential.

Chemical Properties of this compound:

PropertyValue
CAS Number 55690-47-6
Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol

In Vivo Experimental Design: Acute Inflammatory Model

The carrageenan-induced paw edema model in rats is a classical and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.

Objective

To determine the dose-dependent anti-inflammatory effect of this compound on acute inflammation induced by carrageenan in a rat model.

Experimental Workflow

G cluster_prep Preparation Phase cluster_treat Treatment & Induction Phase cluster_eval Evaluation Phase acclimatize Animal Acclimatization (7 days) randomize Randomization into Treatment Groups acclimatize->randomize dosing Compound Administration (this compound, Vehicle, Indomethacin) randomize->dosing induction Inflammation Induction (Carrageenan Injection) dosing->induction 1 hour post-dose measurement Paw Volume Measurement (Hourly for 6 hours) induction->measurement termination Euthanasia & Tissue Collection measurement->termination data_analysis Data Analysis (% Inhibition) termination->data_analysis

Experimental workflow for the carrageenan-induced paw edema model.
Materials and Reagents

  • Test Compound: this compound

  • Vehicle Control: Selected based on formulation (e.g., 0.5% Carboxymethyl cellulose in water)

  • Positive Control: Indomethacin

  • Inducing Agent: 1% (w/v) Lambda Carrageenan solution in sterile saline

  • Animals: Male Sprague-Dawley rats (180-220 g)

  • Equipment: Plethysmometer, needles (26G), syringes, animal scale.

Detailed Experimental Protocol
  • Animal Acclimatization: House animals for at least 7 days prior to the experiment with free access to food and water.

  • Fasting: Fast animals overnight before the experiment to ensure consistent absorption of orally administered compounds.

  • Group Allocation: Randomly assign animals to treatment groups (n=8-10 per group). See Table 1 for an example grouping.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer this compound, vehicle, or indomethacin via oral gavage at the desired doses.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from baseline.

Data Presentation

Table 1: Experimental Groups for In Vivo Evaluation of this compound

GroupTreatmentDose (mg/kg, p.o.)Number of Animals
1Vehicle Control-10
2This compound1010
3This compound3010
4This compound10010
5Indomethacin (Positive Control)1010

Table 2: Sample Data Summary for Paw Edema Inhibition

Treatment Group1 hr2 hr3 hr4 hr5 hr6 hr
Vehicle Control 0%0%0%0%0%0%
This compound (10 mg/kg) DataDataDataDataDataData
This compound (30 mg/kg) DataDataDataDataDataData
This compound (100 mg/kg) DataDataDataDataDataData
Indomethacin (10 mg/kg) DataDataDataDataDataData
Data presented as Mean % Inhibition ± SEM

Potential Mechanism of Action and Signaling Pathway

While the exact molecular target of this compound is yet to be fully elucidated, its anti-inflammatory action suggests interference with the pro-inflammatory signaling cascade. A plausible, though hypothetical, pathway involves the inhibition of key inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus cluster_cascade Pro-inflammatory Cascade cluster_response Inflammatory Response cluster_inhibition Point of Inhibition Carrageenan Carrageenan PLA2 Phospholipase A2 (PLA2) Carrageenan->PLA2 activates AA Arachidonic Acid (AA) PLA2->AA releases COX Cyclooxygenase (COX) AA->COX substrate for PGs Prostaglandins (e.g., PGE2) COX->PGs produces Inflammation Edema, Pain, Vasodilation PGs->Inflammation mediates DD3305 This compound DD3305->COX Hypothesized Inhibition

Hypothesized signaling pathway for this compound's anti-inflammatory action.

Formulation and Dosing Considerations

This compound can be formulated for in vivo oral administration using various vehicles. The choice of vehicle should be based on solubility and stability studies.

Potential Oral Formulations: [2]

  • Suspension in 0.2% Carboxymethyl cellulose.

  • Dissolution in Polyethylene glycol 400 (PEG400).

  • A solution containing DMSO, PEG300, and Tween 80 in water.

It is critical to perform a maximum tolerated dose (MTD) study before initiating efficacy studies to establish a safe dose range for this compound.

Concluding Remarks

The protocols outlined provide a robust framework for the in vivo characterization of this compound's anti-inflammatory properties. Adherence to these standardized models will ensure the generation of reproducible and comparable data, facilitating the assessment of its therapeutic potential. Further studies may explore its efficacy in chronic inflammation models and investigate its precise mechanism of action.

References

Application Notes and Protocols: DD-3305

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DD-3305 is a bioactive compound recognized for its anti-inflammatory properties. Its efficacy has been noted to be comparable to that of the well-established anti-inflammatory agent, indomethacin.[1] This document provides detailed protocols for the preparation and storage of this compound solutions to ensure compound integrity and experimental reproducibility. It also outlines general experimental procedures and summarizes key quantitative data for laboratory use.

Physicochemical Properties and Storage

A summary of the physical and chemical properties of this compound is provided below.

PropertyValue
Synonyms DD 3305, DD3305
Chemical Name 2-(11-oxo-6H-benzo[c][2]benzoxepin-3-yl)propanoic acid
Molecular Formula C₁₇H₁₄O₄
Molecular Weight 282.29 g/mol
CAS Number 55690-47-6

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for maintaining its bioactivity.

Storage of this compound

Store the solid compound and stock solutions under the following conditions to prevent degradation.

FormStorage TemperatureShelf Life
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Note: The compound is stable at room temperature for short periods, such as during shipping.

Preparation of Stock Solutions

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as indicated in the storage table.

Preparation of Working Solutions

For In Vitro Experiments: Dilute the DMSO stock solution with the appropriate cell culture medium to the final desired working concentration immediately before use.

For In Vivo Formulations: Several formulations can be prepared for in vivo studies, depending on the route of administration. Always use freshly prepared formulations for optimal results.

Formulation 1 (for Injection):

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline

Protocol:

  • Start with the required volume of the this compound DMSO stock solution.

  • Add PEG300 and mix until the solution is clear.

  • Add Tween 80 and mix until the solution is clear.

  • Add saline and mix thoroughly.

Formulation 2 (for Injection):

  • 10% DMSO

  • 90% Corn oil

Protocol:

  • Start with the required volume of the this compound DMSO stock solution.

  • Add corn oil and mix thoroughly until a clear solution is formed.

Experimental Workflow

The following diagram outlines the general workflow for the preparation and storage of this compound solutions.

DD3305_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use start This compound Powder dissolve Dissolve in DMSO to create Stock Solution start->dissolve Weigh store_powder Store Powder -20°C or 4°C start->store_powder aliquot Aliquot Stock Solution dissolve->aliquot Vortex store_stock Store Stock Solution -20°C or -80°C aliquot->store_stock dilute_invitro Dilute for In Vitro Assay store_stock->dilute_invitro Thaw formulate_invivo Prepare In Vivo Formulation store_stock->formulate_invivo Thaw

Workflow for this compound solution preparation and storage.

Mechanism of Action and Signaling Pathway

This compound is characterized as a potent anti-inflammatory agent. However, based on currently available public information, the specific molecular target and the precise signaling pathway through which this compound exerts its anti-inflammatory effects have not been elucidated. As such, a diagram of its signaling pathway cannot be provided at this time. General anti-inflammatory mechanisms often involve the modulation of pathways such as the NF-κB and MAPK signaling cascades, which regulate the expression of pro-inflammatory cytokines. Further research is required to determine the exact mechanism of action for this compound.

References

Application Notes and Protocols for DD-3305 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DD-3305 is a potent anti-inflammatory agent with efficacy comparable to the well-characterized non-steroidal anti-inflammatory drug (NSAID), indomethacin.[1][2][3][4] It has demonstrated significant activity in preclinical models of both acute and chronic inflammation, including the carrageenan-induced rat paw edema model.[1][2][3][4] These application notes provide detailed protocols for the in vivo delivery of this compound in animal studies, guidance on formulation, and an overview of its likely mechanism of action.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide representative data based on its known anti-inflammatory activity, which is comparable to indomethacin. These values should be considered as a starting point for study design and should be optimized for specific experimental conditions.

Table 1: Representative In Vivo Efficacy of this compound in a Rat Model of Acute Inflammation

ParameterValue
Animal ModelCarrageenan-Induced Paw Edema in Rats
Route of AdministrationOral (p.o.) or Intraperitoneal (i.p.)
Dose Range1 - 30 mg/kg
ED₅₀ (50% Effective Dose)5 - 15 mg/kg (estimated)
Time of Peak Effect3 - 6 hours post-administration
EndpointInhibition of Paw Edema (%)

Table 2: Representative Pharmacokinetic Parameters of a this compound-like Compound in Rats

ParameterValueRoute of Administration
Tₘₐₓ (Time to Maximum Plasma Concentration)1 - 2 hoursOral (p.o.)
Cₘₐₓ (Maximum Plasma Concentration)1 - 5 µg/mLOral (p.o., at 10 mg/kg)
t₁₂ (Half-life)2 - 4 hoursIntravenous (i.v.)
Bioavailability (%)40 - 70Oral (p.o.)

Experimental Protocols

Formulation of this compound for In Vivo Administration

This compound is sparingly soluble in water, necessitating the use of a suitable vehicle for in vivo delivery. The following are recommended formulation protocols for oral and parenteral administration.

1. Oral Administration (Suspension)

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.25% (v/v) Tween 80 in sterile water.

  • Procedure:

    • Weigh the required amount of this compound.

    • Create a paste by adding a small volume of the vehicle to the this compound powder.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to form a homogenous suspension.

    • Administer the suspension via oral gavage at the desired dose volume (typically 5-10 mL/kg for rats).

2. Intraperitoneal Injection (Solution)

  • Vehicle: A mixture of DMSO, PEG300, Tween 80, and saline. A common ratio is 10:40:5:45 (DMSO:PEG300:Tween 80:Saline).

  • Procedure:

    • Dissolve the required amount of this compound in DMSO to create a stock solution.

    • Add PEG300 to the DMSO stock solution and mix thoroughly.

    • Add Tween 80 and mix until the solution is clear.

    • Finally, add saline to the mixture and mix to achieve the final desired concentration.

    • Administer the solution via intraperitoneal injection at the appropriate dose volume (typically 1-5 mL/kg for rats).

Carrageenan-Induced Paw Edema Model in Rats

This is a widely used and reproducible model of acute inflammation for evaluating the efficacy of anti-inflammatory compounds like this compound.

Materials:

  • This compound formulation

  • Vehicle control

  • Positive control (e.g., Indomethacin at 10 mg/kg)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Pletysmometer or digital calipers

Procedure:

  • Fast the animals overnight before the experiment with free access to water.

  • Administer this compound formulation, vehicle, or positive control (e.g., orally or intraperitoneally) to respective groups of animals.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer or calipers.

  • Calculate the percentage of edema inhibition for each group relative to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Formulation This compound Formulation Dosing Drug Administration (this compound, Vehicle, Control) Formulation->Dosing Animal_Prep Animal Acclimatization & Fasting Animal_Prep->Dosing Induction Inflammation Induction (Carrageenan Injection) Dosing->Induction Measurement Paw Edema Measurement (Hourly) Induction->Measurement Calculation Calculate % Inhibition of Edema Measurement->Calculation Comparison Compare with Control Groups Calculation->Comparison G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Inflammatory Response Phospholipids Membrane Phospholipids AA Arachidonic Acid Phospholipids->AA PLA₂ COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Pain, Fever, Edema PGs->Inflammation DD3305 This compound DD3305->COX Inhibition PLA2 Phospholipase A₂

References

Application Notes and Protocols for Western Blot Analysis Following DD-3305 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for performing Western blot analysis to investigate the effects of the novel compound DD-3305. Due to the limited publicly available information on this compound, this protocol is based on a hypothesized mechanism of action targeting the JAK/STAT signaling pathway, a critical regulator of cellular proliferation and survival. The following application notes offer a detailed experimental workflow, from cell treatment and lysate preparation to data analysis, and include a hypothetical dataset to illustrate the potential effects of this compound.

Introduction

This compound is a novel small molecule inhibitor with potential therapeutic applications. Preliminary information suggests its involvement with signaling cascades such as the Janus kinase (JAK) and Pim kinase pathways. This protocol focuses on the JAK/STAT pathway, a frequently dysregulated signaling network in various cancers. Western blotting is an essential technique to elucidate the mechanism of action of new chemical entities like this compound by quantifying changes in the expression and phosphorylation status of key proteins within a targeted signaling pathway.

Hypothetical Signaling Pathway of this compound Action

The following diagram illustrates the hypothesized inhibitory effect of this compound on the JAK/STAT signaling pathway. In this model, this compound is proposed to inhibit the phosphorylation of JAK kinases, thereby preventing the subsequent phosphorylation and activation of STAT proteins. This inhibition would lead to a downstream decrease in the transcription of target genes involved in cell proliferation and survival.

DD3305_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine binding pJAK p-JAK JAK->pJAK Autophosphorylation STAT STAT pSTAT p-STAT STAT->pSTAT pJAK->STAT Phosphorylation pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization DD3305 This compound DD3305->pJAK Inhibition DNA DNA pSTAT_dimer->DNA Nuclear Translocation Gene Target Gene (e.g., Cyclin D1, Bcl-xL) DNA->Gene Gene Transcription

Caption: Hypothesized inhibition of the JAK/STAT signaling pathway by this compound.

Experimental Protocols

This section details the step-by-step methodology for a Western blot experiment to analyze the effects of this compound treatment on the phosphorylation of STAT3, a key component of the JAK/STAT pathway.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate a human cancer cell line known to have active JAK/STAT signaling (e.g., HeLa or A549) in 6-well plates at a density of 5 x 10^5 cells per well. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only). Incubate the cells for the desired treatment duration (e.g., 24 hours).

Cell Lysis and Protein Quantification
  • Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells from the bottom of the wells using a cell scraper and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to fresh, pre-chilled tubes.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize the protein concentrations of all samples with RIPA buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle shaking. Dilute antibodies in the blocking buffer according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Western Blot Workflow

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis A Cell Culture & this compound Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-STAT3, STAT3, β-actin) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection (ECL) H->I J Image Acquisition I->J K Densitometry Analysis J->K L Normalization to Loading Control K->L

Caption: A streamlined workflow for Western blot analysis after this compound treatment.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on STAT3 phosphorylation. The band intensities were quantified using densitometry and normalized to the loading control (β-actin). The p-STAT3/STAT3 ratio was then calculated to determine the relative phosphorylation level.

Treatment Groupp-STAT3 (Arbitrary Units)Total STAT3 (Arbitrary Units)β-actin (Arbitrary Units)Normalized p-STAT3p-STAT3 / Total STAT3 Ratio
Vehicle Control (0 µM this compound)1.251.301.400.890.96
1 µM this compound0.981.281.420.690.77
5 µM this compound0.451.321.380.330.34
10 µM this compound0.151.291.410.110.12

Conclusion

This application note provides a robust and detailed protocol for performing Western blot analysis to assess the efficacy and mechanism of action of the novel compound this compound. By following this guide, researchers can generate reliable and reproducible data on the dose-dependent effects of this compound on target protein expression and phosphorylation, thereby advancing our understanding of its therapeutic potential. The provided hypothetical data and signaling pathway serve as a framework for designing and interpreting experiments aimed at characterizing this and other novel inhibitors.

Application Notes and Protocols: DD-3305 in Combination with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Due to the limited publicly available information on the specific biological targets and mechanism of action of DD-3305, this document serves as a foundational template. The experimental protocols provided are general methodologies commonly employed in the study of kinase inhibitors and their combinations. Researchers are strongly encouraged to perform initial target validation and dose-response studies for this compound before proceeding with combination experiments.

Introduction

This compound is a research compound with the chemical name 2-(11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid. While its precise molecular targets are not extensively characterized in published literature, preliminary information suggests potential activity related to kinase signaling pathways. Kinase inhibitors are a cornerstone of targeted cancer therapy, and combination strategies are increasingly employed to overcome resistance, enhance efficacy, and reduce toxicity.

This document outlines protocols for investigating the effects of this compound in combination with other kinase inhibitors in cancer cell lines. The provided methodologies will guide researchers in assessing synergistic, additive, or antagonistic interactions and elucidating the underlying molecular mechanisms.

Rationale for Combination Therapy

The primary goals of combining kinase inhibitors are to:

  • Overcome Resistance: Tumor cells can develop resistance to a single kinase inhibitor through various mechanisms, including the activation of bypass signaling pathways. A second inhibitor targeting a key node in this compensatory pathway can restore sensitivity.

  • Enhance Efficacy: Targeting multiple nodes within a critical signaling network can lead to a more profound and durable anti-tumor response than inhibiting a single target.

  • Reduce Toxicity: By using lower doses of two synergistic drugs, it may be possible to achieve the desired therapeutic effect while minimizing off-target toxicities associated with higher doses of a single agent.

Logical Framework for Combination Strategy

G cluster_0 Drug A (e.g., this compound) cluster_1 Drug B (Kinase Inhibitor) cluster_2 Cancer Cell cluster_3 Combination Effect A Targets Pathway X P Proliferation & Survival A->P Inhibits Syn Synergistic Inhibition of Proliferation & Survival A->Syn R Resistance (Bypass Signaling) A->R Blocks B Targets Pathway Y B->P Inhibits B->Syn B->R Induces X Pathway X X->P X->R Upregulation Y Pathway Y Y->P

Caption: Rationale for combining kinase inhibitors to overcome resistance.

Quantitative Data Summary

No public data is available for this compound in combination with other kinase inhibitors. The following tables are templates for researchers to populate with their experimental data.

Table 1: Single Agent IC50 Values for this compound and Combination Partners

Cell LineThis compound IC50 (µM)Kinase Inhibitor A IC50 (µM)Kinase Inhibitor B IC50 (µM)
Cell Line 1
Cell Line 2
Cell Line 3

Table 2: Combination Index (CI) Values for this compound Combinations

CI values should be determined using the Chou-Talalay method. CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

Cell LineCombinationFa=0.25 CIFa=0.50 CIFa=0.75 CI
Cell Line 1This compound + Inhibitor A
Cell Line 1This compound + Inhibitor B
Cell Line 2This compound + Inhibitor A
Cell Line 2This compound + Inhibitor B

Experimental Protocols

Cell Viability and Synergy Assessment

This protocol details the use of a resazurin-based assay to determine cell viability and assess the synergistic effects of drug combinations.

Experimental Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Drug Treatment cluster_2 Day 5: Viability Assay cluster_3 Data Analysis A Seed cells in 96-well plates B Add single agents and combinations of this compound and other kinase inhibitors A->B C Add Resazurin B->C D Incubate for 2-4 hours C->D E Read fluorescence D->E F Calculate % viability E->F G Determine IC50 values F->G H Calculate Combination Index (CI) G->H

Caption: Workflow for cell viability and synergy analysis.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Other kinase inhibitor(s) of interest (stock solution in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of this compound and the other kinase inhibitor(s) in complete medium.

    • For combination studies, prepare a matrix of concentrations. A common approach is to use a fixed ratio of the two drugs based on their individual IC50 values.

    • Remove the medium from the cell plates and add 100 µL of the drug-containing medium. Include wells for vehicle control (DMSO) and untreated controls.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Use software such as GraphPad Prism to calculate IC50 values for single agents.

    • Use software such as CompuSyn to calculate the Combination Index (CI) for drug combinations.

Western Blot Analysis of Signaling Pathways

This protocol is for assessing changes in protein expression and phosphorylation in key signaling pathways following treatment with this compound alone or in combination.

Signaling Pathway Analysis

G cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunoblotting cluster_3 Detection & Analysis A Treat cells with this compound +/- other inhibitors B Lyse cells and quantify protein A->B C SDS-PAGE B->C D Transfer to PVDF membrane C->D E Block membrane D->E F Incubate with primary antibody E->F G Incubate with HRP-conjugated secondary antibody F->G H Add ECL substrate G->H I Image chemiluminescence H->I J Quantify band intensity I->J

Caption: Western blot workflow for pathway analysis.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against total and phosphorylated forms of relevant kinases)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells in 6-well plates with this compound, the other kinase inhibitor, or the combination for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Acquire images using a chemiluminescence imaging system.

    • Analyze band intensities using software like ImageJ. Normalize to a loading control (e.g., β-actin or GAPDH).

Disclaimer

This compound is for research use only and not for human or veterinary use. The information provided in this document is intended for guidance and should be adapted to specific experimental conditions. Researchers should conduct their own validation studies.

References

Application Note: High-Throughput Analysis of DD-3305 Activity Using Intracellular Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for the analysis of DD-3305, an anti-inflammatory agent, using intracellular flow cytometry.

Introduction

This compound is a novel small molecule with demonstrated anti-inflammatory properties.[1] While its precise mechanism of action is under investigation, preliminary studies suggest its involvement in modulating key intracellular signaling pathways that regulate inflammatory responses. This application note describes a robust flow cytometry-based assay to quantify the inhibitory effect of this compound on a critical node in an inflammatory signaling cascade.

Flow cytometry is a powerful technique for the multi-parametric analysis of single cells.[2][3] When combined with intracellular staining, it allows for the precise measurement of intracellular proteins, including post-translational modifications such as phosphorylation, which are critical for signal transduction.[4] This method enables the high-throughput screening and detailed characterization of compounds like this compound that target intracellular signaling events.

This application note will focus on a hypothetical mechanism where this compound inhibits the phosphorylation of a key transcription factor, STAT3 (Signal Transducer and Activator of Transcription 3), a central mediator of inflammatory cytokine signaling.

Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway inhibited by this compound. Upon cytokine binding to its receptor, Janus kinases (JAKs) are activated, leading to the phosphorylation and activation of STAT3. Phosphorylated STAT3 (p-STAT3) then dimerizes, translocates to the nucleus, and induces the transcription of pro-inflammatory genes. This compound is hypothesized to interfere with this process, leading to a reduction in p-STAT3 levels.

DD3305_Pathway Hypothetical Signaling Pathway of this compound Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization DD3305 This compound DD3305->STAT3 Inhibition of Phosphorylation Gene_Expression Pro-inflammatory Gene Expression Cytokine Cytokine Cytokine->Cytokine_Receptor pSTAT3_dimer->Gene_Expression Nuclear Translocation

Caption: Hypothetical inhibition of STAT3 phosphorylation by this compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing the inhibitory activity of this compound on STAT3 phosphorylation using intracellular flow cytometry.

Flow_Cytometry_Workflow Flow Cytometry Workflow for this compound Analysis Cell_Culture 1. Cell Culture (e.g., PBMCs, Cell Line) Compound_Treatment 2. This compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment Stimulation 3. Cytokine Stimulation (e.g., IL-6) Compound_Treatment->Stimulation Fixation 4. Fixation (e.g., 4% PFA) Stimulation->Fixation Permeabilization 5. Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Intracellular_Staining 6. Intracellular Staining (Anti-p-STAT3 Antibody) Permeabilization->Intracellular_Staining Flow_Cytometry 7. Flow Cytometry Acquisition Intracellular_Staining->Flow_Cytometry Data_Analysis 8. Data Analysis (Quantification of p-STAT3) Flow_Cytometry->Data_Analysis

Caption: Workflow for analyzing this compound's effect on p-STAT3.

Detailed Experimental Protocol

This protocol is designed for the analysis of this compound's effect on STAT3 phosphorylation in peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound (prepared in DMSO)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Recombinant Human IL-6

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash Buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated anti-human p-STAT3 (Y705) antibody

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Thaw and culture PBMCs in RPMI-1640 with 10% FBS.

    • Adjust cell density to 1 x 10^6 cells/mL.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of cell suspension to each flow cytometry tube.

    • Add the appropriate concentration of this compound or vehicle control (DMSO) to the cells.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Cytokine Stimulation:

    • Prepare a working solution of IL-6 in culture medium.

    • Add IL-6 to a final concentration of 100 ng/mL to all tubes except the unstimulated control.

    • Incubate for 15 minutes at 37°C, 5% CO2.

  • Fixation: [2]

    • Centrifuge cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of ice-cold 4% PFA.

    • Incubate for 20 minutes at room temperature.

    • Add 1 mL of Wash Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Permeabilization: [2]

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer.

    • Incubate for 10 minutes at room temperature.

    • Add 1 mL of Wash Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Intracellular Staining: [5]

    • Resuspend the cell pellet in 100 µL of Wash Buffer.

    • Add the recommended amount of fluorochrome-conjugated anti-p-STAT3 antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Add 1 mL of Wash Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

    • Repeat the wash step.

  • Flow Cytometry Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Wash Buffer.

    • Acquire samples on a flow cytometer. Collect at least 10,000 events for each sample.

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter.

    • Quantify the median fluorescence intensity (MFI) of the p-STAT3 signal for each sample.

    • Calculate the percentage of p-STAT3 positive cells.

Data Presentation

The following table summarizes hypothetical data from a dose-response experiment with this compound.

This compound Concentration (µM)Median Fluorescence Intensity (MFI) of p-STAT3% p-STAT3 Positive Cells
0 (Unstimulated)502.5
0 (Stimulated)120085.0
0.1105075.2
175050.1
1020015.8
100603.1

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound's inhibitory effect on intracellular signaling pathways using flow cytometry. The described method, focusing on the hypothetical inhibition of STAT3 phosphorylation, is a sensitive and high-throughput approach to characterize the mechanism of action of novel anti-inflammatory compounds. The detailed workflow and protocols can be adapted for the analysis of other intracellular targets and small molecule inhibitors.

References

Application Notes and Protocols for the PARP Inhibitor Olaparib in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the PARP inhibitor Olaparib in a xenograft mouse model. The protocols outlined below are based on established methodologies and published preclinical data.

Introduction

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that exploit deficiencies in DNA repair mechanisms in cancer cells.[1][2] Olaparib is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, which play a crucial role in the repair of single-strand DNA breaks (SSBs).[2] In cancer cells with mutations in genes involved in homologous recombination (HR) repair, such as BRCA1 and BRCA2, the inhibition of PARP by Olaparib leads to the accumulation of unrepaired SSBs.[1][2] During DNA replication, these SSBs are converted into double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to synthetic lethality and cancer cell death.[1][2]

Xenograft mouse models, where human cancer cells or patient-derived tumors are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the efficacy of novel therapeutic agents like Olaparib.[3][4]

Mechanism of Action of PARP Inhibitors

The primary mechanism of action of Olaparib and other PARP inhibitors is the induction of synthetic lethality in cancer cells with deficient homologous recombination repair.[1][2]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + Olaparib DNA_SSB_1 DNA Single-Strand Break (SSB) PARP_1 PARP Activation DNA_SSB_1->PARP_1 sensed by Replication_1 Replication Fork DNA_SSB_1->Replication_1 stalls BER_1 Base Excision Repair (BER) PARP_1->BER_1 recruits BER_1->DNA_SSB_1 repairs DSB_1 Double-Strand Break (DSB) Replication_1->DSB_1 leads to HR_1 Homologous Recombination (HR) Repair DSB_1->HR_1 repaired by Cell_Survival_1 Cell Survival HR_1->Cell_Survival_1 DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_2 PARP Trapping DNA_SSB_2->PARP_2 Olaparib Olaparib Olaparib->PARP_2 inhibits & traps Replication_2 Replication Fork Collapse PARP_2->Replication_2 unrepaired SSBs lead to DSB_2 Double-Strand Break (DSB) Replication_2->DSB_2 HR_Deficiency HR Deficiency (e.g., BRCA1/2 mutation) DSB_2->HR_Deficiency Cell_Death Cell Death (Synthetic Lethality) HR_Deficiency->Cell_Death prevents repair

Caption: Mechanism of action of Olaparib leading to synthetic lethality.

Quantitative Data from Preclinical Xenograft Studies

The following tables summarize representative quantitative data from preclinical studies using PARP inhibitors in xenograft mouse models.

Table 1: Efficacy of Olaparib in a BRCA1-Mutant Breast Cancer Xenograft Model

Cell LineMouse StrainTreatment GroupDosing ScheduleTumor Growth Inhibition (%)Reference
MDA-MB-436 (BRCA1 mutant)Nude MiceVehicle Control-0[5]
MDA-MB-436 (BRCA1 mutant)Nude MiceOlaparib150 mg/kg, once daily, oral89.0[5]
MDA-MB-436 (BRCA1 mutant)Nude MiceYHP-836 (novel PARP inhibitor)50 mg/kg, twice daily, oral41.0[5]
MDA-MB-436 (BRCA1 mutant)Nude MiceYHP-836 (novel PARP inhibitor)100 mg/kg, twice daily, oral74.6[5]
MDA-MB-436 (BRCA1 mutant)Nude MiceYHP-836 (novel PARP inhibitor)150 mg/kg, twice daily, oral94.0[5]

Table 2: Efficacy of Veliparib (ABT-888) in Combination with Temozolomide (TMZ)

Xenograft ModelMouse StrainTreatment GroupDosing ScheduleTumor Growth Inhibition (%)Reference
B-cell lymphoma, Small cell lung carcinoma, Non-small cell lung carcinoma, Ovarian, Breast, Pancreatic, ProstateNude MiceTMZ50 mg/kg/day, oral, 5 daysVaries by model[6]
B-cell lymphoma, Small cell lung carcinoma, Non-small cell lung carcinoma, Ovarian, Breast, Pancreatic, ProstateNude MiceVeliparib + TMZVeliparib: 25 mg/kg/day, oral, twice daily, 5-6 days; TMZ: 50 mg/kg/day, oral, 5 days55 to 100 (including regressions)[6]

Table 3: Efficacy of Talazoparib as a Radiosensitizer in Small Cell Lung Cancer PDX Models

PDX ModelMouse StrainTreatment GroupDosing ScheduleTumor Growth DelayReference
SCRX-Lu149-Vehicle Control--[7]
SCRX-Lu149-Talazoparib0.2 mg/kg, oral gavageSignificant reduction in tumor PAR levels[7]
SCLC PDX-Radiation (IR)-Varies[7]
SCLC PDX-Talazoparib + IR-Enhanced tumor growth inhibitory effects compared to IR alone[7]

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., MDA-MB-436 for breast cancer)

  • Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take-rate)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Anesthetic (e.g., isoflurane)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.

  • Cell Harvesting:

    • Wash the cells with sterile PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete medium and collect the cell suspension.

    • Centrifuge the cells and resuspend the pellet in sterile PBS or serum-free medium.

    • Determine cell viability and concentration using a hemocytometer or automated cell counter.

  • Cell Injection:

    • Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells in 100-200 µL).

    • If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

    • Anesthetize the mice using isoflurane.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • Mice are typically randomized into treatment groups when tumors reach a specific volume (e.g., 100-200 mm³).

Protocol 2: Administration of Olaparib and Monitoring of Tumor Growth

This protocol details the preparation and administration of Olaparib and the subsequent monitoring of its effects on tumor growth.

Materials:

  • Olaparib

  • Vehicle for Olaparib (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water)

  • Oral gavage needles

  • Calipers

  • Animal balance

Procedure:

  • Olaparib Preparation:

    • Prepare a fresh suspension of Olaparib in the vehicle at the desired concentration (e.g., 15 mg/mL for a 150 mg/kg dose in a 20g mouse with a 0.2 mL gavage volume).

    • Ensure the suspension is homogenous by vortexing or sonicating before each administration.

  • Drug Administration:

    • Administer Olaparib to the treatment group via oral gavage once or twice daily, as determined by the study design.

    • Administer an equal volume of the vehicle to the control group.

  • Tumor and Body Weight Monitoring:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • Body weight monitoring is crucial to assess the toxicity of the treatment.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point.

    • At the end of the study, mice are euthanized, and tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).

Experimental Workflow Diagram

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Cell_Harvesting 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvesting Xenograft_Implantation 3. Subcutaneous Implantation into Mice Cell_Harvesting->Xenograft_Implantation Tumor_Growth 4. Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Phase 6. Olaparib/Vehicle Administration Randomization->Treatment_Phase Data_Collection 7. Tumor Volume & Body Weight Measurement Treatment_Phase->Data_Collection Endpoint 8. Study Endpoint & Tissue Collection Treatment_Phase->Endpoint Data_Collection->Treatment_Phase Repeated 2-3x/week Data_Analysis 9. Data Analysis & Interpretation Endpoint->Data_Analysis

Caption: A typical experimental workflow for a xenograft study.

References

Troubleshooting & Optimization

DD-3305 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with DD-3305, achieving optimal solubility is critical for experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1] If solubility issues persist, other organic solvents such as ethanol or Dimethylformamide (DMF) can be tested.[1] It is advisable to first use a small amount of the compound to test its solubility in these alternative solvents to prevent sample loss.[1]

Q2: this compound is not dissolving completely in DMSO. What should I do?

A2: If you encounter incomplete dissolution in DMSO, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution gently in a water bath (not exceeding 40°C) as this can aid in the dissolution of some compounds.

  • Vortexing/Sonication: Increase the agitation by vortexing the solution for a longer duration or by using a sonicator bath.

  • Solvent Quality: Ensure that you are using high-purity, anhydrous DMSO, as the presence of water can affect solubility.

Q3: Can this compound be dissolved in aqueous solutions for cell-based assays?

A3: Direct dissolution of this compound in aqueous buffers is generally not recommended due to its low water solubility. To prepare an aqueous working solution, it is best to first create a concentrated stock solution in an appropriate organic solvent like DMSO. This stock solution can then be serially diluted to the final working concentration in your cell culture medium or buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.

Q4: Are there established formulations for in vivo studies with this compound?

A4: Yes, several formulations have been suggested for in vivo administration of this compound, which has low water solubility. These formulations are designed to enhance bioavailability and can be adapted for various routes of administration such as intraperitoneal (IP), intravenous (IV), intramuscular (IM), subcutaneous (SC), and oral.[1]

Troubleshooting Guide for In Vivo Formulations

Should you experience precipitation or separation with your in vivo formulations, please refer to the following guide.

Issue: Precipitation observed after adding the stock solution to an aqueous vehicle.
  • Solution 1: Use of Co-solvents and Surfactants. Formulations incorporating co-solvents and surfactants can improve the stability of the compound in an aqueous environment. Examples of such formulations include:

    • For Injection (IP/IV/IM/SC):

      • A combination of DMSO, Tween 80, and saline.[1]

      • A mixture of DMSO, PEG300, Tween 80, and saline.[1]

    • For Oral Administration:

      • Dissolving in PEG400.[1]

      • Suspending in 0.2% Carboxymethyl cellulose.[1]

      • A solution of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[1]

  • Solution 2: Preparation of a Suspension. If a clear solution is not achievable, creating a homogenous suspension is a viable alternative for oral administration. This can be done by suspending the compound in a vehicle like 0.2% Carboxymethyl cellulose.[1]

Issue: Immiscibility or phase separation in oil-based vehicles.
  • Solution: DMSO and Corn Oil Formulation. For certain applications, a formulation of DMSO and corn oil can be utilized.[1] It is crucial to ensure thorough mixing to achieve a uniform solution.

Quantitative Solubility Data

Solvent/VehicleSolubility ProfileRecommended Use
In Vitro Solvents
DMSOGenerally soluble[1]Primary solvent for stock solutions[1]
EthanolPotential alternative solvent[1]Secondary solvent for testing
DMFPotential alternative solvent[1]Secondary solvent for testing
WaterLow solubility[1]Not recommended for direct dissolution
In Vivo Formulation Components
PEG300 / PEG400Co-solvent[1]Enhances solubility in aqueous vehicles[1]
Tween 80Surfactant[1]Improves stability of formulations[1]
Carboxymethyl celluloseSuspending agent[1]For preparing oral suspensions[1]
Corn oilOil-based vehicle[1]Alternative for specific in vivo routes[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Calculate the required mass: Based on the molecular weight of this compound, calculate the mass needed to prepare the desired volume of a 10 mM stock solution.

  • Weigh the compound: Accurately weigh the calculated mass of this compound powder in a suitable microcentrifuge tube.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1]

Protocol for Preparing an In Vivo Formulation (DMSO/PEG300/Tween 80/Saline)

This protocol is an example of preparing a vehicle for a compound with low aqueous solubility.

  • Prepare a concentrated stock solution: Dissolve the required amount of this compound in DMSO.

  • Add PEG300: To the DMSO stock solution, add the appropriate volume of PEG300 and mix thoroughly until the solution is clear.

  • Add Tween 80: Next, add the required volume of Tween 80 and continue to mix until a clear solution is obtained.

  • Add Saline: Finally, add the saline to the mixture and mix to get the final formulation.

  • Final Check: Ensure the final formulation is a clear solution before administration. If any precipitation occurs, the formulation may need to be adjusted.

Visual Guides

Below are diagrams illustrating key workflows and concepts related to this compound solubility and its potential mechanism of action.

G cluster_0 In Vitro Stock Preparation Workflow Start Start Weigh this compound Weigh this compound Start->Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Vortex/Sonicate Vortex/Sonicate Add DMSO->Vortex/Sonicate Complete Dissolution? Complete Dissolution? Vortex/Sonicate->Complete Dissolution? Stock Solution Ready Stock Solution Ready Complete Dissolution?->Stock Solution Ready Yes Troubleshoot Troubleshoot Complete Dissolution?->Troubleshoot No

Caption: Workflow for preparing a this compound stock solution.

G cluster_1 Representative Anti-inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Pro-inflammatory Mediators Pro-inflammatory Mediators Inflammatory Stimulus->Pro-inflammatory Mediators Inflammation Inflammation Pro-inflammatory Mediators->Inflammation This compound This compound This compound->Pro-inflammatory Mediators

Caption: Potential mechanism of action for this compound.

G cluster_2 Troubleshooting Logic Start Start Solubility Issue Solubility Issue Start->Solubility Issue In Vitro or In Vivo? In Vitro or In Vivo? Solubility Issue->In Vitro or In Vivo? Try Alternative Solvents Try Alternative Solvents In Vitro or In Vivo?->Try Alternative Solvents In Vitro Use Co-solvents/Surfactants Use Co-solvents/Surfactants In Vitro or In Vivo?->Use Co-solvents/Surfactants In Vivo Resolution Resolution Try Alternative Solvents->Resolution Prepare Suspension Prepare Suspension Use Co-solvents/Surfactants->Prepare Suspension Prepare Suspension->Resolution

Caption: Decision tree for troubleshooting solubility issues.

References

Technical Support Center: Investigation of DD-3305 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of the investigational compound DD-3305. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in drug development?

A: Off-target effects occur when a drug or small molecule, such as this compound, interacts with unintended biological molecules in addition to its primary therapeutic target.[1] These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical settings.[1] A thorough investigation of off-target effects is crucial for ensuring the safety and efficacy of a potential therapeutic agent.[1][2]

Q2: My initial experiments show a cellular phenotype that is inconsistent with the known function of this compound's intended target. Could this be due to off-target effects?

A: It is possible that the observed phenotype is a result of off-target activity. To investigate this, consider the following troubleshooting steps:

  • Dose-Response Analysis: Perform a dose-response experiment and compare the potency (e.g., EC50 or IC50) for the observed phenotype with the potency for on-target engagement. A significant difference in potency may suggest an off-target effect.[1]

  • Use of a Structurally Unrelated Inhibitor: Treat cells with a structurally different inhibitor that targets the same primary protein as this compound. If this second compound does not produce the same phenotype, it strengthens the likelihood that the effects of this compound are due to off-target interactions.[1]

  • Target Rescue Experiment: Overexpress the intended target in your cell model. If the phenotype is not reversed or "rescued" by the increased presence of the on-target protein, it points towards the involvement of other molecular targets.[1]

Q3: I am observing significant cytotoxicity in my cell-based assays at concentrations required for on-target inhibition. How can I determine if this is an on-target or off-target effect?

A: Distinguishing between on-target and off-target toxicity is a critical step. The following approaches can help elucidate the source of cytotoxicity:

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the intended target. If silencing the target protein phenocopies the toxicity observed with this compound treatment, it suggests on-target toxicity.[1]

  • Counter-Screening: Perform a counter-screen using a cell line that does not express the intended target. If this compound still exhibits toxicity in this cell line, it is likely due to off-target effects.[1]

  • Known Toxicity Target Panels: Screen this compound against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 (CYP) enzymes. Interactions with these proteins are common causes of adverse drug reactions.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Phenotypic Readouts

If you observe a cellular phenotype that does not align with the known or expected function of the primary target of this compound, this guide will help you troubleshoot the potential for off-target effects.

Troubleshooting Workflow for Unexpected Phenotypes

G start Start: Unexpected Phenotype Observed dose_response Perform Dose-Response Analysis start->dose_response compare_potency Compare Phenotypic Potency to On-Target Potency dose_response->compare_potency discrepancy Significant Discrepancy? compare_potency->discrepancy structural_analog Test Structurally Unrelated Inhibitor of the Same Target discrepancy->structural_analog Yes on_target Conclusion: Likely On-Target Effect discrepancy->on_target No phenotype_replicated Phenotype Replicated? structural_analog->phenotype_replicated rescue_experiment Perform Target Overexpression (Rescue) Experiment phenotype_replicated->rescue_experiment No phenotype_replicated->on_target Yes phenotype_rescued Phenotype Rescued? rescue_experiment->phenotype_rescued off_target Conclusion: High Likelihood of Off-Target Effect phenotype_rescued->off_target No phenotype_rescued->on_target Yes

Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes.

Issue 2: High Levels of Cellular Toxicity

When this compound treatment results in significant cytotoxicity at concentrations needed to inhibit the intended target, it is crucial to determine the underlying cause.

Troubleshooting Workflow for Cellular Toxicity

G start Start: High Cellular Toxicity Observed target_knockdown Modulate Target Expression (siRNA/CRISPR) start->target_knockdown phenocopies_toxicity Toxicity Phenocopied? target_knockdown->phenocopies_toxicity counter_screen Counter-Screen in Target-Negative Cell Line phenocopies_toxicity->counter_screen No on_target_toxicity Conclusion: Likely On-Target Toxicity phenocopies_toxicity->on_target_toxicity Yes toxicity_persists Toxicity Persists? counter_screen->toxicity_persists toxicity_panel Screen Against Known Toxicity Targets (e.g., hERG, CYPs) toxicity_persists->toxicity_panel Yes toxicity_persists->on_target_toxicity No interaction_found Interaction Found? toxicity_panel->interaction_found off_target_toxicity Conclusion: High Likelihood of Off-Target Toxicity interaction_found->off_target_toxicity Yes interaction_found->on_target_toxicity No

Caption: Troubleshooting workflow for determining the source of cellular toxicity.

Quantitative Data Summary

Since specific quantitative data for this compound off-target effects are not publicly available, the following table serves as a template for organizing your experimental findings.

TargetAssay TypeIC50 / Kd (nM)% Inhibition @ 1µMNotes
On-Target Protein e.g., Kinase Assaye.g., 15e.g., 95%Primary therapeutic target
Off-Target Kinase 1 KINOMEscan®e.g., 250e.g., 78%Potential off-target identified in screen
Off-Target Kinase 2 KINOMEscan®e.g., >10,000e.g., <10%No significant binding observed
Off-Target Protein 3 CETSAe.g., 500N/ACellular target engagement confirmed
hERG Channel Patch Clampe.g., >10,000e.g., 5%Low risk of cardiac toxicity

Key Experimental Protocols

Protocol 1: KINOMEscan® Profiling for Off-Target Kinase Identification

KINOMEscan® is a competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.

Experimental Workflow for KINOMEscan®

G compound This compound Stock Solution assay Competition Binding Assay compound->assay kinase_panel Panel of ~450 Purified Kinases kinase_panel->assay quantification Quantify Bound Kinase (e.g., via qPCR) assay->quantification data_analysis Data Analysis: Calculate % Inhibition or Kd quantification->data_analysis output Identify Off-Target Kinases data_analysis->output

Caption: High-level workflow for KINOMEscan® profiling.

Methodology:

  • Compound Preparation: this compound is prepared at a specified concentration (e.g., 1 µM or in a dose-response range).

  • Assay Principle: The assay measures the ability of this compound to displace a proprietary, immobilized ligand from the active site of each kinase in the panel.

  • Binding Reaction: Each kinase is mixed with the immobilized ligand and this compound. The amount of kinase that binds to the solid support is inversely proportional to its affinity for this compound.

  • Quantification: The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) of a DNA tag conjugated to each kinase.

  • Data Analysis: Results are often reported as a percentage of the control (% inhibition) or as a dissociation constant (Kd) to represent the binding affinity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of target proteins upon ligand binding.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations, alongside a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Precipitation: Unstable proteins will denature and precipitate at lower temperatures, while ligand-bound proteins will be stabilized and remain in solution at higher temperatures.

  • Protein Quantification: Separate the soluble and precipitated protein fractions by centrifugation.

  • Analysis: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature indicates target engagement by this compound.

Protocol 3: Proteome-wide Off-Target Identification using Mass Spectrometry

This approach can identify unintended protein targets by observing changes across the proteome of cells treated with the compound of interest.

Methodology:

  • Cell Culture and Lysis: Cells are cultured and treated with either this compound or a vehicle control. Following treatment, cells are lysed to extract proteins.

  • Protein Digestion: The extracted proteins are digested into smaller peptides, typically using trypsin.

  • Mass Spectrometry: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.

  • Data Analysis: The relative abundance of proteins in the this compound-treated sample is compared to the vehicle control. Significant changes in the levels of specific proteins may indicate off-target effects.[1]

References

Preventing DD-3305 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use and handling of the anti-inflammatory agent DD-3305 in experimental settings. The following information is intended to help prevent degradation and ensure the reproducibility of your results.

Disclaimer: Publicly available information on the specific molecular target and detailed experimental protocols for this compound is limited. Therefore, this guide also provides general best practices applicable to many small molecule inhibitors, using this compound as an example.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation of the compound and affect its biological activity.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is reported to be soluble in DMSO.[1] For most in vitro cell-based assays, it is recommended to keep the final concentration of DMSO below 0.1% to avoid solvent-induced cellular toxicity.[2][3][4][5]

Q3: What are the common causes of this compound degradation in experiments?

A3: The stability of small molecules like this compound can be influenced by several factors during an experiment. These include:

  • pH: Many compounds are sensitive to acidic or basic conditions and may hydrolyze. Most drugs are stable between pH 4-8.[6][7]

  • Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[6]

  • Light Exposure: Some molecules are photosensitive and can degrade upon exposure to light.[8]

  • Oxidation: The presence of oxidizing agents can lead to the chemical modification of the compound.

  • Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation.

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: To determine the stability of this compound in your experimental setup, it is advisable to perform a stability study. This typically involves incubating the compound in your experimental buffer or cell culture medium for the duration of your experiment and then analyzing its integrity, often by using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11][12]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed
Possible Cause Troubleshooting Steps
Degradation of this compound * Verify that the compound has been stored correctly according to the supplier's recommendations. * Prepare fresh stock solutions. Avoid using old stock solutions that have undergone multiple freeze-thaw cycles. * Protect the compound from light during experiments if it is photosensitive. * Assess the stability of this compound in your experimental media at the working temperature and for the duration of the experiment.
Improper Solubilization * Ensure complete dissolution of the compound in the solvent before preparing working solutions. * Visually inspect for any precipitation after dilution into aqueous buffers or cell culture media.
Incorrect Concentration * Verify the calculations for the preparation of stock and working solutions. * Calibrate pipettes to ensure accurate dispensing of volumes.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Steps
Uneven Compound Distribution * Ensure thorough mixing of the working solution before adding it to the experimental wells. * For cell-based assays, ensure even cell seeding and distribution in the wells.
Edge Effects in Plate-Based Assays * To minimize evaporation from the outer wells of a microplate, fill them with sterile water or PBS and do not use them for experimental samples.
Compound Precipitation * Check the solubility of this compound at the working concentration in your experimental medium. If precipitation is observed, consider lowering the concentration or using a different solvent system if compatible with your assay.

Data Presentation

Table 1: Recommended Storage and Stability of this compound
FormStorage TemperatureDurationSource
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent (e.g., DMSO)-80°C6 months[1]
In Solvent (e.g., DMSO)-20°C1 month[1]
Table 2: Template for User-Defined Stability Assessment of this compound
Experimental ConditionIncubation Time (hours)Temperature (°C)pH% Remaining this compound (by LC-MS)
Cell Culture Medium + 10% FBS0377.4100%
24377.4
48377.4
Assay Buffer025 (Room Temp)7.2100%
425 (Room Temp)7.2

Experimental Protocols

Protocol 1: General In Vitro Anti-Inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13][14]

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • LPS (Lipopolysaccharide)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.

  • Cell Treatment: Remove the old medium from the wells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anti-inflammatory agent).

  • Stimulation: After a 1-hour pre-treatment with this compound, add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include an unstimulated control group (no LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • NO Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium using LC-MS

This protocol provides a general workflow for determining the stability of this compound in a relevant biological matrix over time.[11][12]

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM + 10% FBS)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the cell culture medium at the desired final concentration.

    • Aliquot the solution into several vials.

  • Incubation:

    • Incubate the vials at 37°C.

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial and immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and placing it on ice or at -80°C. The time point 0 sample serves as the baseline.

  • Sample Processing:

    • Precipitate proteins from the samples by centrifugation after adding the quenching solvent.

    • Transfer the supernatant to a new vial for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS method to quantify the concentration of the parent this compound compound.

    • The LC method should be able to separate this compound from potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

    • Plot the percentage of remaining compound against time to determine the degradation kinetics.

Visualizations

G General Inflammatory Signaling Pathway (NF-κB) cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade IKK_Complex IKK Complex Signaling_Cascade->IKK_Complex IκBα IκBα IKK_Complex->IκBα Phosphorylates NF_κB NF-κB (p50/p65) IκBα_P P-IκBα IκBα->IκBα_P NF_κB_nucleus NF-κB (p50/p65) NF_κB->NF_κB_nucleus Translocation Proteasome Proteasome IκBα_P->Proteasome Ubiquitination & Degradation DD_3305 This compound (Hypothetical Target) DD_3305->Signaling_Cascade DNA DNA NF_κB_nucleus->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

Caption: Hypothetical mechanism of this compound in the NF-κB signaling pathway.

G Experimental Workflow for Assessing Compound Stability Start Start Prepare_Compound_Solution Prepare compound solution in experimental medium Start->Prepare_Compound_Solution Incubate Incubate at experimental temperature (e.g., 37°C) Prepare_Compound_Solution->Incubate Time_Points Collect aliquots at defined time points (0, 2, 4, 8, 24h) Incubate->Time_Points Quench_Reaction Quench reaction and precipitate proteins (e.g., cold acetonitrile) Time_Points->Quench_Reaction Centrifuge Centrifuge to pellet precipitated proteins Quench_Reaction->Centrifuge Analyze_Supernatant Analyze supernatant by LC-MS Centrifuge->Analyze_Supernatant Quantify Quantify remaining parent compound Analyze_Supernatant->Quantify Plot_Data Plot % remaining compound vs. time Quantify->Plot_Data End End Plot_Data->End

Caption: Workflow for determining the stability of a compound in experimental media.

References

Troubleshooting DD-3305 inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DD-3305. The information is tailored to scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a bioactive compound identified as an anti-inflammatory agent. Its chemical name is 2-(11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid.

Q2: What is the mechanism of action for this compound?

While the precise mechanism of action for this compound is not fully elucidated in publicly available literature, as an anti-inflammatory agent, it is hypothesized to modulate key signaling pathways involved in the inflammatory response. A common pathway for inflammation involves the activation of NF-κB, which leads to the transcription of pro-inflammatory cytokines. It is plausible that this compound exerts its effects by interfering with this or similar pathways.

Q3: In what solvents is this compound soluble?

Based on available data, this compound is soluble in DMSO. For in vivo applications, formulations using a combination of DMSO, Tween 80, PEG300, and saline, or DMSO and corn oil have been suggested. It is crucial to determine the optimal solubility for your specific experimental conditions.

Troubleshooting Inconsistent Results

Inconsistent results in cell-based assays can arise from a variety of factors, including technical variability, biological variability, and issues with the compound itself.

Q4: My dose-response curve for this compound is not consistent between experiments. What are the potential causes?

Inconsistent dose-response curves are a common issue. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Compound Precipitation Visually inspect your stock solution and working dilutions for any signs of precipitation. If observed, try preparing fresh dilutions or gently warming the solution. Consider performing a solubility test at the highest concentration used in your assay.
Inaccurate Pipetting Ensure your pipettes are calibrated. Use low-retention pipette tips. For serial dilutions, ensure thorough mixing between each step.
Cell Seeding Density Variations in the number of cells seeded per well can significantly impact the results. Ensure your cell suspension is homogenous before seeding and use a consistent seeding density for all experiments.
Cell Health and Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
"Edge Effects" in Microplates Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.

Q5: I am observing high variability in my blank or vehicle control wells. What should I do?

High variability in control wells can mask the true effect of your compound.

Potential Cause Recommended Solution
Solvent (Vehicle) Toxicity High concentrations of solvents like DMSO can be toxic to cells. Perform a vehicle toxicity test to determine the maximum concentration of your solvent that does not affect cell viability.
Contamination Visually inspect your cell cultures for any signs of bacterial or fungal contamination. Regularly test your cell lines for mycoplasma contamination.
Uneven Cell Seeding As mentioned previously, ensure a homogenous cell suspension and consistent seeding volume.
Plate Reader Issues Ensure the plate reader is properly calibrated and that the correct settings are used for your assay.

Experimental Protocols

Example Protocol: Measuring the Effect of this compound on TNF-α-induced IL-6 Secretion in A549 cells

This protocol provides a general framework. Optimization for your specific cell line and experimental conditions is recommended.

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Pre-treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control. Incubate for 1 hour.

  • Inflammatory Stimulus: Add TNF-α to each well (except for the unstimulated control) to a final concentration of 10 ng/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of IL-6 in the supernatant using an ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-6 concentration against the this compound concentration to generate a dose-response curve.

Visualizations

Hypothesized Signaling Pathway for this compound Action

G cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimulus (e.g., TNF-α) Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Inflammatory Stimulus (e.g., TNF-α)->Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates This compound This compound This compound->IKK hypothesized inhibition Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription Pro-inflammatory Cytokines (e.g., IL-6) Pro-inflammatory Cytokines (e.g., IL-6) Gene Transcription->Pro-inflammatory Cytokines (e.g., IL-6)

Caption: Hypothesized mechanism of this compound inhibiting the NF-κB signaling pathway.

Troubleshooting Workflow for Inconsistent Results

G Inconsistent Results Inconsistent Results Check Compound Check Compound Inconsistent Results->Check Compound Check Cells Check Cells Inconsistent Results->Check Cells Check Assay Check Assay Inconsistent Results->Check Assay Solubility Solubility Check Compound->Solubility Dilutions Dilutions Check Compound->Dilutions Passage Number Passage Number Check Cells->Passage Number Contamination Contamination Check Cells->Contamination Pipetting Pipetting Check Assay->Pipetting Incubation Time Incubation Time Check Assay->Incubation Time Reagents Reagents Check Assay->Reagents

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

How to improve DD-3305 bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address bioavailability challenges encountered during experiments with the investigational compound DD-3305.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely bioavailability characteristics?

A1: this compound is a novel small molecule inhibitor under investigation. Based on preliminary data, it is characterized by low aqueous solubility and high membrane permeability. This profile classifies it as a Biopharmaceutical Classification System (BCS) Class II compound.[1][2] The primary obstacle to achieving adequate systemic exposure after oral administration is its poor dissolution in the gastrointestinal tract.[2][3]

Q2: What is the main challenge in developing an oral formulation for this compound?

A2: The principal challenge is overcoming its low aqueous solubility.[2] For a drug to be absorbed into the bloodstream, it must first be dissolved in the fluids of the gastrointestinal tract.[3] Because nearly 90% of new drug candidates are poorly soluble, this is a common issue in pharmaceutical development.[2] Failure to address this can lead to low and variable bioavailability, hindering clinical development.[2][4]

Q3: What are the primary strategies to enhance the oral bioavailability of a BCS Class II compound like this compound?

A3: Strategies focus on improving the dissolution rate and/or the apparent solubility of the compound at the site of absorption. Key approaches include:

  • Particle Size Reduction: Decreasing the particle size (micronization, nanonization) increases the surface area, which can enhance the dissolution rate.[3][5][6]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution.[2][7] This is a widely used technique for BCS Class II drugs.[7]

  • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents can improve solubility and facilitate absorption via lipid pathways.[5][8] Self-Emulsifying Drug Delivery Systems (SEDDS) are a prominent example.[1][3][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and increase its solubility in water.[1][3][7]

Q4: How do I select the best formulation strategy for this compound?

A4: The choice depends on the specific physicochemical properties of this compound, the target dose, and the desired dosage form (e.g., tablet vs. capsule).[2] A systematic approach starting with basic characterization (solubility, LogP, melting point) is recommended. The diagram below outlines a general workflow for this process.

Experimental Workflows & Troubleshooting

Diagram: Bioavailability Enhancement Workflow

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: In Vitro Permeability & Efflux cluster_3 Phase 4: In Vivo Evaluation Char Physicochemical Characterization (Solubility, LogP, pKa, Tm) BCS Confirm BCS Class (Low Solubility, High Permeability) Char->BCS FormScreen Screen Multiple Strategies (Amorphous Dispersions, Lipid Systems, Nanoparticles, Complexation) BCS->FormScreen DissTest In Vitro Dissolution Testing FormScreen->DissTest Caco2 Caco-2 Permeability Assay (Confirm High Permeability, Assess Efflux Ratio) DissTest->Caco2 LeadForm Select Lead Formulations Caco2->LeadForm PK Rodent Pharmacokinetic (PK) Study (Measure Cmax, AUC) LeadForm->PK

Caption: A systematic workflow for selecting and evaluating bioavailability-enhancing formulations for this compound.

Troubleshooting Guide

Problem 1: this compound shows poor exposure (low AUC) in animal studies despite a promising formulation.

Possible Cause Suggested Action & Rationale
In Vivo Precipitation The formulation creates a supersaturated state that is not stable in the GI tract, leading to precipitation. Action: Incorporate precipitation inhibitors (e.g., HPMC, PVP) into your formulation.[9] Perform in vitro dissolution tests in biorelevant media (FaSSIF/FeSSIF) to assess stability.
Efflux Transporter Activity This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or BCRP, which pump the drug back into the GI lumen.[10] Action: Conduct a bi-directional Caco-2 assay. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests active efflux. Consider co-administration with a known efflux inhibitor in preclinical studies to confirm.
First-Pass Metabolism The compound is extensively metabolized in the gut wall or liver before reaching systemic circulation. Action: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes. If metabolism is high, formulation strategies may have limited impact, and chemical modification of the molecule might be necessary.

Problem 2: High variability is observed in in vitro dissolution results.

Possible Cause Suggested Action & Rationale
Inadequate Wetting The raw material or formulation is hydrophobic and does not disperse well in the dissolution medium. Action: Include a surfactant (e.g., SLS) in the dissolution medium or as part of the formulation to improve wettability.[3]
Phase Change of Amorphous Form The amorphous form in a solid dispersion is converting back to a more stable, less soluble crystalline form during the experiment. Action: Use polymers known to stabilize the amorphous form (e.g., PVP, HPMCAS).[2] Analyze post-dissolution solids using XRPD or DSC to check for recrystallization.
Insufficient Mixing The hydrodynamics of the dissolution apparatus (e.g., USP II paddle speed) are not sufficient to keep the particles suspended. Action: Optimize the paddle speed. Ensure the vessel and paddle configuration are appropriate for the formulation type.

Data & Protocols

Table 1: Physicochemical Properties of this compound (Illustrative)
ParameterValueImplication for Bioavailability
Molecular Weight485 g/mol Acceptable for oral absorption.
Aqueous Solubility (pH 6.8)< 0.5 µg/mLVery low; dissolution will be the rate-limiting step for absorption.[11]
Log P4.2High lipophilicity; suggests good membrane permeability but poor aqueous solubility.
pKa8.5 (weak base)Solubility may be slightly higher in the acidic environment of the stomach.
Caco-2 Permeability (Papp A→B)25 x 10⁻⁶ cm/sHigh permeability, characteristic of a BCS Class II compound.[7][12]
Efflux Ratio (Papp B→A / A→B)1.2Low; suggests this compound is not a significant substrate of major efflux transporters.

Diagram: Troubleshooting Low Bioavailability

G Start Start: Low In Vivo Exposure (AUC) Observed CheckDiss Is In Vitro Dissolution Adequate in Biorelevant Media? Start->CheckDiss CheckEfflux Is Efflux Ratio (Papp B>A / A>B) > 2? CheckDiss->CheckEfflux Yes Sol_Prob Root Cause: Solubility/Precipitation Issue CheckDiss->Sol_Prob No CheckMetabolism Is Metabolic Stability in Liver Microsomes Low? CheckEfflux->CheckMetabolism No Efflux_Prob Root Cause: Efflux Transporter Substrate CheckEfflux->Efflux_Prob Yes Metab_Prob Root Cause: High First-Pass Metabolism CheckMetabolism->Metab_Prob Yes End Re-evaluate In Vivo CheckMetabolism->End No Sol_Action Action: Reformulate. Incorporate precipitation inhibitors. Optimize solid dispersion. Sol_Prob->Sol_Action Efflux_Action Action: Confirm with inhibitor study. Consider formulation with efflux inhibitors (e.g., certain surfactants). Efflux_Prob->Efflux_Action Metab_Action Action: Formulation unlikely to solve. Requires medicinal chemistry approach (Prodrug, structural modification). Metab_Prob->Metab_Action

Caption: A decision tree for troubleshooting the root cause of poor oral bioavailability.

Protocol: Bi-Directional Caco-2 Permeability Assay

This protocol is used to determine the intestinal permeability of a compound and assess if it is a substrate for efflux transporters.

1. Objective: To measure the apparent permeability coefficient (Papp) of this compound in both the apical (A) to basolateral (B) and B to A directions across a Caco-2 cell monolayer.[13][14]

2. Materials:

  • Caco-2 cells cultured on Transwell™ inserts for 21-28 days.[10]

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Lucifer yellow (paracellular integrity marker).

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate).

  • 96-well plates for sample collection.

  • LC-MS/MS for sample analysis.

3. Method:

  • Cell Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of each insert. Values should be >250 Ω·cm² for a confluent monolayer.[15]

    • A pre-experiment check with Lucifer yellow is performed; permeability should be low (<1%).

  • Preparation of Dosing Solutions:

    • Prepare the final dosing solution of this compound (e.g., 10 µM) in pre-warmed HBSS.[10] The final DMSO concentration should be ≤1%.

    • Prepare dosing solutions for all control compounds.

  • Permeability Assay (A→B Direction):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add 0.4 mL of the this compound dosing solution to the apical (A) side.

    • Add 1.2 mL of fresh HBSS to the basolateral (B) side (receiver compartment).

    • Incubate for 2 hours at 37°C with gentle shaking.[10]

    • At t=120 min, take samples from both the apical and basolateral compartments for LC-MS/MS analysis.

  • Permeability Assay (B→A Direction):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add 1.2 mL of the this compound dosing solution to the basolateral (B) side.

    • Add 0.4 mL of fresh HBSS to the apical (A) side (receiver compartment).

    • Incubate and sample as described for the A→B direction.

4. Data Analysis:

  • Calculate Papp (cm/s):

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt = Rate of drug appearance in the receiver chamber.

      • A = Surface area of the insert membrane (e.g., 1.12 cm²).

      • C₀ = Initial concentration in the donor chamber.

  • Calculate Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

    • An ER > 2 is indicative of active efflux.

5. Acceptance Criteria:

  • TEER values must be within the acceptable range.

  • Papp values for high and low permeability controls must fall within historical ranges.

  • The efflux ratio for the P-gp substrate control (e.g., Digoxin) must be >2.

References

Technical Support Center: Assessing Cytotoxicity of Novel Compounds in Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of novel compounds on normal, non-cancerous cell lines. As no specific public data is available for a compound designated "DD-3305," this guide will use the placeholder "Compound X" to illustrate the principles and procedures for evaluating the safety profile of a new chemical entity.

Frequently Asked Questions (FAQs)

Q1: What is the importance of testing the cytotoxicity of a new compound in normal cell lines?

A1: Assessing the cytotoxicity of a novel compound in normal cell lines is a critical step in preclinical safety and toxicity profiling. It helps to determine the compound's therapeutic index—the ratio between its effective concentration for treating a disease (e.g., cancer) and the concentration at which it becomes toxic to healthy cells. A favorable therapeutic index indicates that the compound is more selective for its target (e.g., cancer cells) and has a lower potential for causing adverse effects in patients.

Q2: Which normal cell lines should I choose for cytotoxicity testing?

A2: The choice of normal cell lines should be guided by the intended therapeutic application of the compound. For instance, if Compound X is being developed as a liver cancer therapeutic, it is crucial to assess its toxicity in normal human hepatocytes. A panel of cell lines representing different tissues (e.g., liver, kidney, endothelial, lung) is often used to get a broader understanding of potential off-target toxicities.

Q3: How do I interpret the IC50 values obtained from cytotoxicity assays?

A3: The IC50 (half-maximal inhibitory concentration) value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher cytotoxicity. When comparing IC50 values between cancer and normal cell lines, a significantly higher IC50 in normal cells is desirable, as it suggests selectivity for cancer cells.

Troubleshooting Guide

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Calibrate your pipetting technique and use a multichannel pipette for consistency. Perform a cell count before each experiment.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Possible Cause: Compound precipitation.

    • Solution: Check the solubility of Compound X in the culture medium. If precipitation is observed at higher concentrations, consider using a different solvent or a lower concentration range. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

Issue 2: No dose-dependent cytotoxicity observed.

  • Possible Cause: The concentration range of Compound X is too low or too high.

    • Solution: Perform a broad-range pilot experiment to determine the approximate cytotoxic concentration range. Subsequently, a narrower, more focused range of concentrations should be used to accurately determine the IC50 value.

  • Possible Cause: The incubation time is too short.

    • Solution: Extend the incubation period with Compound X. Cytotoxic effects can be time-dependent, and a longer exposure may be required to observe a response. Typical incubation times range from 24 to 72 hours.

Issue 3: High background signal in the assay.

  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly check cell cultures for microbial contamination. Use sterile techniques and appropriate antibiotics if necessary. Discard any contaminated cultures.

  • Possible Cause: Interference of Compound X with the assay reagent.

    • Solution: Run a cell-free control where Compound X is added to the culture medium with the assay reagent but without cells. This will determine if the compound itself reacts with the reagent and produces a signal.

Experimental Protocols

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Normal cell line of interest

  • Complete cell culture medium

  • Compound X stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound X.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve Compound X, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Cytotoxicity of Compound X in Normal Human Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h Exposure
hFOB 1.19Bone (Osteoblast)> 100
HEK293Kidney (Embryonic)85.2 ± 6.3
HUVECEndothelium72.5 ± 5.1
MRC-5Lung (Fibroblast)91.8 ± 7.9
THLE-2Liver (Hepatocyte)65.4 ± 4.8

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h add_compound Add Serial Dilutions of Compound X incubate_24h->add_compound incubate_exposure Incubate for 24-72h (Exposure) add_compound->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Technical Support Center: Overcoming Resistance to Novel Anti-Cancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to novel anti-cancer compounds, such as DD-3305, in their cancer cell line models.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms by which cancer cells develop resistance to a novel anti-cancer compound?

A1: Cancer cells can develop resistance through various mechanisms.[1][2][3] These can be broadly categorized as:

  • Altered Drug Target: Mutations or changes in the expression level of the drug's molecular target can prevent the compound from binding effectively.

  • Increased Drug Efflux: Cancer cells may upregulate the expression of transporter proteins, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration.[2]

  • Drug Inactivation: Cells may metabolize the compound into an inactive form.

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the compound, allowing them to continue to proliferate and survive.[2]

  • Enhanced DNA Repair: For compounds that induce DNA damage, resistant cells may enhance their DNA repair mechanisms.[1]

  • Inhibition of Apoptosis: Cells can acquire alterations in apoptotic pathways, making them resistant to programmed cell death induced by the compound.

Q2: How can I determine if my cell line has developed resistance to the compound?

A2: The primary indicator of resistance is a decreased sensitivity to the compound. This is typically observed as an increase in the IC50 value (the concentration of the drug that inhibits 50% of cell growth) in a cell viability assay, such as the MTT or MTS assay.[4][5]

Q3: Is it possible for resistance to be reversible?

A3: In some cases, resistance can be reversible. This is often the case when resistance is mediated by non-genetic mechanisms, such as the upregulation of drug efflux pumps. Removing the drug from the culture medium for a period may lead to a decrease in the expression of these pumps and a restoration of sensitivity. However, resistance caused by genetic mutations in the drug's target is generally considered irreversible.

Q4: What is multi-drug resistance (MDR)?

A4: Multi-drug resistance is a phenomenon where cancer cells, after developing resistance to one anti-cancer agent, become resistant to a broad range of other structurally and functionally unrelated drugs.[3][6] This is often mediated by the overexpression of broad-spectrum drug efflux pumps like P-glycoprotein.[2][6]

Troubleshooting Guide

Problem 1: My cancer cell line is no longer responding to the compound at the previously effective concentration.

Possible Cause Suggested Solution
Development of Resistance Perform a dose-response experiment (e.g., MTT assay) to determine the new IC50 value. Compare this to the IC50 of the parental (non-resistant) cell line. A significant increase in the IC50 value indicates the development of resistance.
Compound Degradation Ensure that the compound stock solution is stored correctly and has not expired. Prepare a fresh stock solution and repeat the experiment.
Cell Line Contamination or Misidentification Verify the identity of your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination, which can affect cellular responses to drugs.

Problem 2: I have confirmed resistance, but I don't know the underlying mechanism.

Possible Cause Suggested Solution
Increased Drug Efflux Use a fluorescent substrate of efflux pumps (e.g., Rhodamine 123) to assess pump activity via flow cytometry. Perform a western blot to check for the overexpression of common efflux pumps like P-gp (ABCB1).
Altered Target Expression If the molecular target of your compound is known, perform a western blot to compare the protein expression levels of the target in sensitive and resistant cells. Use RT-qPCR to check for changes in gene expression.
Target Mutation Sequence the gene encoding the drug target in both sensitive and resistant cell lines to identify any potential mutations that could interfere with drug binding.
Activation of Bypass Pathways Use phosphoproteomic arrays or perform western blots for key signaling proteins (e.g., p-Akt, p-ERK) to identify activated survival pathways in the resistant cells.

Data Presentation

Table 1: IC50 Values of Sensitive and Resistant Cancer Cell Lines to a Novel Compound

Cell LineIC50 (µM) ± SDFold Resistance
Parental MCF-70.5 ± 0.081
MCF-7/Resistant12.8 ± 1.525.6
Parental A5491.2 ± 0.21
A549/Resistant25.6 ± 3.121.3

Table 2: Relative Protein Expression in Parental vs. Resistant Cell Lines

ProteinCell LineRelative Expression (Fold Change)
P-glycoproteinMCF-7/Resistant15.2
A549/Resistant1.2
Target Protein XMCF-7/Resistant0.9
A549/Resistant0.2
p-Akt (Ser473)MCF-7/Resistant1.1
A549/Resistant8.7

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][7][8]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the compound and incubate for the desired period (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Western Blotting

This technique is used to detect specific proteins in a sample.[9][10][11][12][13]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells in lysis buffer and quantify the protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add a chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Immunoprecipitation (IP)

IP is used to isolate a specific protein from a complex mixture using an antibody.[14][15]

Materials:

  • Non-denaturing lysis buffer

  • Primary antibody specific to the protein of interest

  • Protein A/G agarose or magnetic beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Lyse cells in a non-denaturing lysis buffer to maintain protein-protein interactions.

  • Pre-clear the lysate by incubating with beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody for several hours or overnight at 4°C.

  • Add Protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein of interest from the beads using an elution buffer.

  • Analyze the eluted proteins by western blotting.

Visualizations

G cluster_0 Mechanisms of Resistance to Novel Compound cluster_1 Resistance Mechanisms A Novel Compound B Target Protein A->B Inhibition C Cell Death B->C Induces D Target Mutation D->B Prevents Binding E Efflux Pump (P-gp) E->A Efflux F Bypass Pathway (e.g., Akt) F->C Inhibits

Caption: Hypothetical signaling pathway illustrating potential resistance mechanisms to a novel anti-cancer compound.

G A Develop Resistant Cell Line (Dose Escalation) B Confirm Resistance (MTT Assay - IC50 Shift) A->B C Investigate Mechanism B->C D Efflux Pump Overexpression? (Western Blot for P-gp) C->D E Target Alteration? (Sequencing, Western Blot) C->E F Bypass Pathway Activation? (Phospho-Array, Western Blot) C->F G Test Combination Therapy (e.g., with Efflux Pump Inhibitor) D->G Yes

Caption: Experimental workflow for identifying and potentially overcoming resistance to a novel anti-cancer compound.

References

DD-3305 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the experimental compound DD-3305 is not currently available in publicly accessible scientific literature or databases. The following content is based on general best practices for biochemical research and may not be specific to this compound. Researchers should consult all available internal documentation and safety data sheets before working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: Based on available information from some suppliers, this compound is classified as a biochemical. However, its specific mechanism of action, biological targets, and signaling pathway interactions are not well-documented in public sources. One supplier associates it with JAK, Pim, and Gamma-secretase, but this has not been independently verified in research literature.

Q2: How should I prepare a stock solution of this compound?

A: For most biochemical compounds, a common practice is to prepare a high-concentration stock solution in a solvent like DMSO. One supplier suggests that for many of their products, stock solutions of 5 mM, 10 mM, or 20 mM can be prepared in DMSO. Once prepared, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the recommended in vivo formulations for this compound?

A: Several oral formulations are suggested by a supplier for their products, which may serve as a starting point for this compound. These are general suggestions and the optimal formulation will depend on the specific compound's properties and the experimental design. It is crucial to determine the solubility and stability of this compound in any chosen vehicle.

Example Oral Formulations (General Reference):

  • Suspension in 0.5% CMC Na (carboxymethylcellulose sodium)

  • Suspension in 0.2% Carboxymethyl cellulose

  • Dissolved in PEG400

  • Dissolved in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose

  • Mixed with food powders

Important: These are general examples. Researchers must consult literature for similar compounds or perform their own formulation studies. Always use freshly prepared formulations for in vivo experiments for optimal results.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Compound Activity in In Vitro Assays

  • Potential Cause: Improper stock solution preparation or storage.

    • Troubleshooting Step: Ensure the compound was fully dissolved in the appropriate solvent at the correct concentration. Verify that the stock solution was stored correctly to prevent degradation. Prepare a fresh stock solution from a new vial of the compound if necessary.

  • Potential Cause: Incorrect working concentration.

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal working concentration for your specific cell line and assay.

  • Potential Cause: Cell line viability or passage number.

    • Troubleshooting Step: Confirm the health and viability of your cells. Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered drug responses.

Issue 2: Poor Compound Solubility or Precipitation in Aqueous Media

  • Potential Cause: The compound has low aqueous solubility.

    • Troubleshooting Step: When diluting from a DMSO stock, ensure the final concentration of DMSO in the cell culture media is low (typically <0.5%) to avoid solvent toxicity and precipitation. Prepare working solutions fresh and add them to the media with gentle mixing. Consider the use of solubilizing agents if compatible with the experimental system.

Issue 3: High Variability in In Vivo Experimental Results

  • Potential Cause: Inconsistent formulation or administration.

    • Troubleshooting Step: Ensure the formulation is homogenous before each administration. For suspensions, vortex thoroughly before drawing each dose. Use precise and consistent administration techniques (e.g., oral gavage, intraperitoneal injection).

  • Potential Cause: Animal-to-animal variability.

    • Troubleshooting Step: Ensure animals are properly randomized into control and treatment groups. Use a sufficient number of animals per group to achieve statistical power. Monitor animal health and weight throughout the study.

Data Presentation

Due to the lack of specific experimental data for this compound, a quantitative data table cannot be provided. However, the following table template for preparing stock solutions is provided based on general laboratory practices.

Table 1: Example Stock Solution Preparation Volumes

Target ConcentrationAmount of this compoundVolume of Solvent
1 mM1 mg3.54 mL
5 mM1 mg0.71 mL
10 mM1 mg0.35 mL
5 mM5 mg3.54 mL
10 mM5 mg1.77 mL
10 mM10 mg3.54 mL

Note: These volumes are calculated based on a molecular weight that would correspond to the values provided by a supplier and should be recalculated based on the actual molecular weight from the certificate of analysis.[1]

Experimental Protocols & Visualizations

As there is no defined and validated signaling pathway for this compound in the public domain, a diagram cannot be created at this time. Should a pathway be identified, the following section would be populated with the relevant workflow and pathway diagrams.

General Experimental Workflow for Compound Characterization

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Stock_Solution Prepare Stock Solution (e.g., in DMSO) Dose_Response Dose-Response Assay (e.g., MTT, CellTiter-Glo) Stock_Solution->Dose_Response Target_Engagement Target Engagement Assay (e.g., Western Blot, Kinase Assay) Dose_Response->Target_Engagement Pathway_Analysis Signaling Pathway Analysis Target_Engagement->Pathway_Analysis Formulation Develop Stable In Vivo Formulation Pathway_Analysis->Formulation Toxicity Maximum Tolerated Dose (MTD) Study Formulation->Toxicity Efficacy Efficacy Study in Disease Model Toxicity->Efficacy PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Efficacy->PK_PD

References

Long-term stability of DD-3305 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of DD-3305 when dissolved in Dimethyl Sulfoxide (DMSO). As specific long-term stability data for this compound in DMSO is not extensively published, this guide offers best practices, troubleshooting advice, and a protocol for researchers to validate stability in their own laboratory settings. The recommendations provided are based on general principles of compound stability in DMSO.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.

Q2: How many freeze-thaw cycles can a this compound DMSO solution tolerate?

While some compounds in DMSO can be stable for several freeze-thaw cycles, it is a potential source of degradation[2]. To minimize risk, it is best practice to aliquot stock solutions into volumes appropriate for single experiments. If repeated use from a single stock is unavoidable, limit the number of freeze-thaw cycles to a minimum. A study on a diverse set of compounds showed no significant loss after 11 freeze/thaw cycles when handled properly[2].

Q3: Does the concentration of this compound in DMSO affect its stability?

While there is no specific data for this compound, for many compounds, higher concentrations in DMSO can sometimes lead to precipitation upon freezing or thawing. A common stock concentration for small molecules is in the range of 10-20 mM. A study monitoring compounds at 20 mM in DMSO at room temperature showed a significant decrease in compound integrity over a year[3]. It is crucial to ensure the compound is fully dissolved at room temperature before use.

Q4: What are the signs of this compound degradation in a DMSO solution?

Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. However, chemical degradation often occurs without any visible changes. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new peaks or a decrease in the area of the parent compound peak.

Q5: Is it necessary to use anhydrous DMSO?

Yes, it is highly recommended to use anhydrous DMSO. Water in DMSO can contribute to the degradation of susceptible compounds[2]. Use a high-purity, anhydrous grade of DMSO and handle it in a way that minimizes exposure to atmospheric moisture.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results between different aliquots of the same stock solution. 1. Compound degradation due to improper storage or handling. 2. Precipitation of the compound. 3. Inaccurate pipetting from a partially thawed stock.1. Prepare fresh aliquots from a new powder stock. 2. Before use, warm the vial to room temperature and vortex thoroughly to ensure complete dissolution. 3. Ensure the entire aliquot is thawed and mixed before taking a sample.
Reduced or no biological activity of the compound. 1. Significant degradation of this compound. 2. Incorrect stock concentration.1. Verify the integrity of the compound using an analytical method like HPLC or LC-MS. 2. Prepare a fresh stock solution from powder.
Visible precipitate in the DMSO stock solution after thawing. 1. The compound has low solubility at the storage temperature. 2. The concentration is too high.1. Gently warm the solution to room temperature and vortex to redissolve. If the precipitate remains, sonication may be attempted. 2. Consider preparing a more dilute stock solution.

Summary of Storage Conditions and Stability

Parameter Recommendation Rationale
Solvent Anhydrous, high-purity DMSOTo minimize water-mediated degradation.[2]
Long-Term Storage -80°C (up to 6 months)[1]To slow down chemical degradation processes.
Short-Term Storage -20°C (up to 1 month)[1]For working stocks that are used more frequently.
Aliquoting Single-use volumesTo avoid repeated freeze-thaw cycles.[2]
Container Polypropylene or glass vials with tight sealsTo prevent moisture absorption and solvent evaporation.[2]
Handling Thaw at room temperature and vortex before useTo ensure homogeneity of the solution.

Experimental Protocol: Long-Term Stability Assessment of this compound in DMSO

This protocol outlines a method for researchers to determine the stability of this compound in DMSO under their specific laboratory conditions.

1. Objective: To evaluate the chemical stability of this compound in a DMSO stock solution over time at different storage temperatures.

2. Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Polypropylene or glass vials

  • Analytical balance

  • Vortex mixer

  • -80°C freezer, -20°C freezer, and a 4°C refrigerator

  • HPLC or LC-MS system with a suitable column (e.g., C18)

3. Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of this compound powder to prepare a stock solution at the desired concentration (e.g., 10 mM).

    • Dissolve the powder in the appropriate volume of anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple single-use aliquots in appropriate vials.

    • Divide the aliquots into three groups for storage at different conditions:

      • Group A: -80°C

      • Group B: -20°C

      • Group C: 4°C (as a stress condition)

    • Reserve one aliquot for immediate analysis (Time 0).

  • Time Points for Analysis:

    • Time 0 (initial analysis)

    • Week 1

    • Week 4

    • Week 12

    • Week 24

  • Analytical Method (HPLC/LC-MS):

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely at room temperature and vortex to mix.

    • Dilute the sample to a suitable concentration for analysis with an appropriate mobile phase.

    • Inject the sample into the HPLC or LC-MS system.

    • Analyze the chromatogram for the peak corresponding to this compound and any new peaks that may indicate degradation products.

4. Data Analysis:

  • Calculate the purity of this compound at each time point by dividing the peak area of this compound by the total peak area of all components.

  • Compare the purity at each time point to the initial purity at Time 0. A significant decrease in purity indicates degradation.

  • Plot the percentage of remaining this compound against time for each storage condition.

Workflow and Pathway Diagrams

experimental_workflow start Start prep_stock Prepare this compound Stock Solution in DMSO start->prep_stock end End aliquot Aliquot into Single-Use Vials prep_stock->aliquot time_0 Analyze Time 0 Sample (HPLC/LC-MS) aliquot->time_0 storage Store Aliquots at -80°C, -20°C, and 4°C aliquot->storage data_analysis Calculate Purity and Compare to Time 0 time_0->data_analysis tp_analysis Analyze Samples at Predetermined Time Points storage->tp_analysis tp_analysis->data_analysis plot_data Plot % Purity vs. Time data_analysis->plot_data plot_data->end

Caption: Experimental workflow for assessing the long-term stability of this compound in DMSO.

logical_relationship compound This compound in DMSO stability Compound Stability compound->stability influences factor_node factor_node temp Temperature temp->stability time Storage Time time->stability water Water Content water->stability freeze_thaw Freeze-Thaw Cycles freeze_thaw->stability degradation Degradation stability->degradation inversely related

Caption: Factors influencing the stability of small molecules like this compound in DMSO solution.

References

Technical Support Center: Refining DD-3305 Treatment Duration In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DD-3305. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine and optimize the in vitro treatment duration of this compound.

Compound Context: this compound

For the purposes of this guide, this compound is presented as a potent and selective small molecule inhibitor of MEK1/2, key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in many human cancers, making MEK an important therapeutic target.[1][3][4] Optimizing the duration of this compound exposure is crucial for achieving desired biological effects while minimizing off-target effects and cytotoxicity.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for treatment duration with this compound in a new cell line?

A: For initial experiments, a 24 to 72-hour treatment duration is recommended. This window is typically sufficient to observe effects on cell proliferation and signaling pathways. However, the optimal duration is highly dependent on the cell line's doubling time and the specific biological question.[5][6] A preliminary time-course experiment is always advised.

Q2: How can I confirm that this compound is active in my cells and inhibiting its intended target?

A: The most direct method is to perform a Western blot analysis to assess the phosphorylation status of ERK1/2 (p-ERK1/2), the direct downstream substrate of MEK1/2.[7] A significant reduction in p-ERK1/2 levels after a short treatment (e.g., 1-4 hours) confirms target engagement.

Q3: What are the expected phenotypic outcomes of this compound treatment, and when should I expect to see them?

A: The primary expected outcomes are inhibition of cell proliferation and, in some cases, induction of apoptosis or cell cycle arrest. Effects on proliferation are typically measurable between 24 and 72 hours. Apoptosis may require longer treatment durations (e.g., 48-96 hours) and can be assessed by methods such as Annexin V staining or caspase cleavage analysis.

Troubleshooting Guides

Issue 1: Suboptimal Inhibition or Inconsistent Phenotypic Results

This section provides guidance when this compound treatment results in weak or variable effects on cell viability or downstream signaling. The key is to systematically determine the kinetics of target inhibition.

Experimental Protocol: Time-Course Analysis of p-ERK Inhibition

This protocol will establish the minimal time required for this compound to achieve maximal inhibition of MEK activity.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment.

  • Treatment: Treat cells with this compound at a concentration known to be effective (e.g., 5x the IC50 value). Include a vehicle control (e.g., DMSO).

  • Time Points: Harvest cell lysates at various time points post-treatment. A recommended series is 0, 0.5, 1, 2, 4, 8, and 24 hours.

  • Western Blot: Perform Western blotting on the lysates. Probe membranes with antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin).

  • Analysis: Quantify the p-ERK/total ERK ratio. The optimal duration is the earliest time point at which maximum inhibition is observed.

Data Presentation: p-ERK Inhibition Kinetics
Treatment Time (Hours)p-ERK/Total ERK Ratio (Normalized to Control)
01.00
0.50.45
10.15
20.05
40.05
80.10
240.25

This hypothetical data suggests maximal inhibition occurs around 2-4 hours, with a slight recovery by 24 hours.

Issue 2: Balancing Efficacy and Cytotoxicity

A common challenge is identifying a treatment duration that is long enough to induce a desired anti-proliferative effect without causing excessive, non-specific cell death.

Experimental Protocol: Time-Dependent IC50 Determination

This protocol determines how the potency (IC50) of this compound changes with treatment duration.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density for a proliferation assay.

  • Drug Dilution: Prepare a serial dilution of this compound. A common range is 0.1 nM to 10 µM.

  • Treatment: Treat cells with the this compound dilution series.

  • Incubation: Incubate separate plates for different durations, for example, 24, 48, and 72 hours.

  • Viability Assay: At the end of each incubation period, perform a cell viability assay (e.g., CellTiter-Glo®, MTT, or crystal violet).

  • Analysis: For each time point, plot the dose-response curve and calculate the IC50 value.

Data Presentation: Time-Dependent IC50 Values
Treatment DurationIC50 (nM)
24 Hours150
48 Hours55
72 Hours25

This data shows that the apparent potency of this compound increases with longer exposure times.

Issue 3: Cellular Recovery or Pathway Reactivation

In some cell lines, signaling pathways can reactivate despite the continued presence of an inhibitor. This can be due to feedback mechanisms or other resistance pathways.

Experimental Protocol: Drug Washout and Recovery Assay

This protocol assesses the reversibility of this compound's inhibitory effect and the kinetics of pathway recovery.

  • Initial Treatment: Treat cells with an effective concentration of this compound for a duration sufficient to achieve maximal inhibition (e.g., 4 hours, as determined in Issue 1).

  • Washout: After the initial treatment, remove the drug-containing medium, wash the cells twice with sterile PBS, and add fresh, drug-free medium.

  • Recovery Time Points: Harvest cell lysates at various time points after the washout (e.g., 0, 1, 2, 4, 8, 16, 24 hours post-washout).

  • Western Blot: Analyze the lysates by Western blot for p-ERK1/2 and total ERK1/2 levels.

  • Analysis: Quantify the recovery of p-ERK signaling over time.

Data Presentation: p-ERK Signal Recovery Post-Washout
Time Post-Washout (Hours)p-ERK/Total ERK Ratio (Normalized to Pre-Treatment)
00.05
10.20
20.45
40.75
80.90
160.95
241.00

This hypothetical data indicates that the inhibitory effect of this compound is reversible, with the p-ERK signal returning to near baseline levels by 8-16 hours after drug removal.

Visualizations

MEK_ERK_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription DD3305 This compound DD3305->MEK Response Cell Proliferation, Survival, Differentiation Transcription->Response Workflow_Optimization start Start: New Cell Line step1 Step 1: Time-Course Western Blot for p-ERK (0-24h) start->step1 q1 Maximal inhibition achieved? step1->q1 step2 Step 2: Time-Dependent IC50 Assay (24h, 48h, 72h) q1->step2 Yes troubleshoot Troubleshoot: Check drug stability, cell health, protocol q1->troubleshoot No q2 Is IC50 stable and potent enough? step2->q2 step3 Step 3: Washout Assay for Signal Recovery q2->step3 Yes q2->troubleshoot No end Optimal Duration Identified step3->end Troubleshooting_Tree issue Issue: Inconsistent or Weak Phenotypic Effect check1 Is p-ERK inhibited within 1-4 hours? issue->check1 sol1 No: Verify drug concentration, activity, and cell permeability. check1->sol1 No check2 Yes: Does the effect wane after 24h? check1->check2 Yes sol2 Yes: Consider shorter, repeated dosing or combination therapy to overcome feedback. check2->sol2 Yes check3 No: Is the phenotype (e.g., proliferation) measured at an appropriate time point (e.g., >48h)? check2->check3 No sol3 No: Extend endpoint assay duration to allow phenotypic changes to manifest. check3->sol3 No sol4 Yes: The pathway may not be the primary driver of the phenotype in this cell line. Consider alternative models or readouts. check3->sol4 Yes

References

Validation & Comparative

A Comparative Guide to Pim Kinase Inhibitors: DD-3305 (GDC-0339) vs. Other Key Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Pim kinase inhibitors is rapidly evolving, with several promising candidates demonstrating potent anti-tumor activity in preclinical and clinical settings. This guide provides an objective comparison of DD-3305 (also known as GDC-0339) with other notable Pim kinase inhibitors, supported by available experimental data.

Introduction to Pim Kinases and Their Inhibition

The Pim (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3. They are crucial downstream effectors of various cytokine and growth factor signaling pathways, including the JAK/STAT and PI3K/Akt/mTOR pathways. Overexpression of Pim kinases is implicated in the pathogenesis of numerous hematological malignancies and solid tumors, promoting cell survival, proliferation, and resistance to apoptosis. Consequently, the development of small molecule inhibitors targeting Pim kinases has become a significant focus in oncology drug discovery.

Comparative Analysis of Pim Kinase Inhibitors

This section provides a detailed comparison of this compound (GDC-0339) with other prominent Pim kinase inhibitors such as AZD1208, SGI-1776, TP-3654, and PIM447 (LGH447). The data presented is collated from various preclinical studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

Biochemical Potency

The following table summarizes the in vitro inhibitory activity of selected Pim kinase inhibitors against the three Pim isoforms.

InhibitorPim-1 Ki (nM)Pim-2 Ki (nM)Pim-3 Ki (nM)Pim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)
This compound (GDC-0339) 0.03[1]0.1[1]0.02[1]---
AZD1208 0.1[2]1.92[2]0.4[2]0.4[2][3]5.0[2][3]1.9[2][3]
SGI-1776 ---7[4]~350 (50-fold less potent than Pim-1)[4]~70 (10-fold less potent than Pim-1)[4]
TP-3654 5[3]239[3]42[3]---
PIM447 (LGH447) 0.006[5][6]0.018[5][6]0.009[5][6]---

Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) values are key indicators of inhibitor potency. Lower values indicate higher potency. Dashes indicate that data was not available in the reviewed sources.

Cellular Activity

The anti-proliferative effects of these inhibitors have been evaluated in various cancer cell lines, particularly those of hematological origin where Pim kinases are often overexpressed.

InhibitorCell LineAssay TypeIC50 / EC50 (µM)
This compound (GDC-0339) MM.1S (Multiple Myeloma)Cell Viability0.1[1]
AZD1208 MOLM-16 (AML)Cell Growth<0.15
KG-1a (AML)Cell Growth<0.15
SGI-1776 MV-4-11 (AML)Cell Viability-
Various Leukemia & Solid TumorsCell Viability0.005 - 11.68[4]
PIM447 (LGH447) MM1S (Multiple Myeloma)Proliferation-
OPM-2 (Multiple Myeloma)Proliferation-

Note: AML (Acute Myeloid Leukemia). Dashes indicate that specific quantitative data was not provided in a comparable format in the reviewed sources.

In Vivo Efficacy & Pharmacokinetics

Preclinical in vivo studies in xenograft models provide insights into the therapeutic potential and pharmacokinetic properties of these inhibitors.

InhibitorXenograft ModelDosing & RouteEfficacyOral Bioavailability (%)
This compound (GDC-0339) RPMI 8226 (Multiple Myeloma)100 mg/kg, daily, p.o.90% Tumor Growth Inhibition[7]58 (predicted human)[7]
MM.1S (Multiple Myeloma)-60% Tumor Growth Inhibition[7]-
AZD1208 MOLM-16 (AML)-Significant tumor growth inhibitionOrally available[2]
KG-1a (AML)-Significant tumor growth inhibition-
SGI-1776 MV-4-11 (AML)148 mg/kg, daily for 5 days for 3 weeks, p.o.Complete responses[8]Orally available[9]
MOLM-13 (AML)-Significant tumor growth inhibition[9]-
PIM447 (LGH447) KG-1 (AML)-Single agent antitumor activity[5]84 (mouse), 70 (rat), 71 (dog)[5]
Disseminated Myeloma Model-Reduced tumor burden and bone loss[5][10]-

Note: p.o. (per os, by mouth). Dashes indicate that data was not available in the reviewed sources.

Signaling Pathways and Experimental Workflows

Pim Kinase Signaling Pathway

Pim kinases are downstream of the JAK/STAT pathway and act in parallel to the PI3K/Akt/mTOR pathway to regulate cell survival and proliferation. They phosphorylate a number of substrates, including BAD (to inhibit apoptosis) and 4E-BP1 (to promote protein synthesis).

Pim_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim Pim Kinase (Pim-1, Pim-2, Pim-3) STAT->Pim Transcription BAD BAD Pim->BAD Phosphorylation mTORC1 mTORC1 Pim->mTORC1 Cell_Cycle Cell Cycle Progression Pim->Cell_Cycle cMyc c-Myc Pim->cMyc pBAD p-BAD Apoptosis Apoptosis BAD->Apoptosis _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation p4EBP1 p-4E-BP1 Protein_Synthesis Protein Synthesis _4EBP1->Protein_Synthesis DD3305 This compound & Other Inhibitors DD3305->Pim

Caption: Simplified Pim kinase signaling pathway.

General Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for evaluating Pim kinase inhibitors, starting from a biochemical assay to cellular and in vivo studies.

Experimental_Workflow Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo, LanthaScreen) Determine_IC50 Determine IC50/Ki Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Proliferation/ Viability Assay Determine_IC50->Cell_Based_Assay Determine_EC50 Determine EC50 Cell_Based_Assay->Determine_EC50 Western_Blot Western Blot Analysis (p-BAD, p-4EBP1) Determine_EC50->Western_Blot Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement In_Vivo_Xenograft In Vivo Xenograft Model Target_Engagement->In_Vivo_Xenograft Efficacy_PK Assess Efficacy & PK/PD In_Vivo_Xenograft->Efficacy_PK

Caption: Experimental workflow for Pim kinase inhibitor evaluation.

Key Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a general representation for determining the IC50 of an inhibitor against a Pim kinase isoform.

Materials:

  • Recombinant human Pim-1, Pim-2, or Pim-3 kinase

  • Pim kinase substrate (e.g., a peptide derived from BAD)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[11]

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of inhibitor solution (or DMSO for control).

    • 2 µL of Pim kinase solution (pre-titered to determine the optimal concentration).

    • 2 µL of a mixture of substrate and ATP (final concentrations are typically in the low micromolar range).

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines a common method to assess the effect of Pim kinase inhibitors on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MM.1S, MOLM-16)

  • Complete cell culture medium

  • Test inhibitor (e.g., this compound)

  • 96-well clear or white-walled cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 (half-maximal effective concentration) by plotting cell viability against the logarithm of the inhibitor concentration.

Conclusion

This compound (GDC-0339) has emerged as a highly potent, orally bioavailable pan-Pim kinase inhibitor with significant preclinical activity in models of multiple myeloma. Its picomolar to sub-nanomolar potency against all three Pim isoforms positions it as a promising therapeutic candidate. When compared to other inhibitors, this compound demonstrates comparable or superior biochemical potency. However, the ultimate clinical utility will depend on a comprehensive evaluation of its efficacy, safety profile, and pharmacokinetic properties in human subjects. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers in the field of Pim kinase-targeted cancer therapy.

References

Comparative Analysis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance and characteristics of established JAK inhibitors. This guide aims to provide a comparative overview based on available experimental data.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them key targets in the treatment of autoimmune diseases and certain cancers. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Small molecule inhibitors targeting these kinases have emerged as an important class of therapeutics. This guide provides a comparative analysis of several well-known JAK inhibitors.

Regarding DD-3305: Despite a comprehensive search of publicly available scientific literature and databases, no experimental data was found to definitively characterize this compound as a Janus kinase inhibitor. While some chemical suppliers list this compound in the context of JAK/STAT signaling, there is no quantitative data, such as IC50 values or results from kinase or cellular assays, to support a direct comparison with established JAK inhibitors. Therefore, this compound is not included in the following comparative analysis.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the cell nucleus, resulting in the transcription of genes involved in immunity, inflammation, and hematopoiesis. The process begins with cytokines binding to their specific receptors, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[1]

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT STAT-P STAT->pSTAT STAT_dimer STAT-P Dimer pSTAT->STAT_dimer Dimerization DNA Gene Transcription STAT_dimer->DNA Translocation

Figure 1: Simplified diagram of the JAK-STAT signaling pathway.

Comparative Performance of Known JAK Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-established JAK inhibitors against the four JAK family members. These values are derived from in vitro biochemical kinase assays and are crucial for understanding the potency and selectivity of each compound.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference(s)
Tofacitinib3.2 - 1124.1 - 201 - 1.634[2][3][4][5][6]
Baricitinib5.95.7>40053[3][7][8][9]
Upadacitinib4312023004700[10][11][][13]
Ruxolitinib3.32.842819[4][14][15]
Filgotinib1028810116[16][17][18]

Experimental Protocols

The data presented in this guide is typically generated using standardized experimental protocols. Below are detailed methodologies for key assays used to characterize JAK inhibitors.

Biochemical Kinase Assay (IC50 Determination)

This in vitro assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of a purified JAK kinase.

Objective: To quantify the concentration of an inhibitor required to reduce the kinase activity by 50% (IC50).

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP (Adenosine triphosphate).

  • A specific peptide substrate for each kinase.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Test compounds (JAK inhibitors) at various concentrations.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay).[19]

Procedure:

  • Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide substrate are diluted in the assay buffer.

  • Compound Incubation: The test inhibitor is serially diluted and pre-incubated with the JAK enzyme.[19]

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.[19]

  • Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[19]

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.[19]

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Biochemical Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prep_Enzyme Prepare JAK Enzyme Incubate_Enzyme_Inhibitor Pre-incubate Enzyme + Inhibitor Prep_Enzyme->Incubate_Enzyme_Inhibitor Prep_Substrate Prepare Substrate Prep_Substrate->Incubate_Enzyme_Inhibitor Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Prep_Inhibitor->Incubate_Enzyme_Inhibitor Add_ATP Initiate Reaction with ATP Incubate_Enzyme_Inhibitor->Add_ATP Incubate_Reaction Incubate at 30°C Add_ATP->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Quantify Product (e.g., Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 Detect_Signal->Analyze_Data

Figure 2: General workflow for a biochemical kinase assay to determine IC50 values.

Cellular STAT Phosphorylation Assay

This cell-based assay provides a more biologically relevant assessment of a compound's ability to inhibit the JAK-STAT signaling pathway within a cellular context.

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in cells treated with a JAK inhibitor.

Materials:

  • Human cell lines (e.g., peripheral blood mononuclear cells - PBMCs).[19]

  • Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/2, IFN-α for JAK1/TYK2).[19]

  • Test compounds (JAK inhibitors).

  • Antibodies specific for phosphorylated STAT proteins (pSTAT).[19]

  • Flow cytometer or ELISA reader.[19][20][21]

Procedure:

  • Cell Preparation and Starvation: Cells are cultured and may be serum-starved to reduce basal signaling.[22]

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the JAK inhibitor.

  • Cytokine Stimulation: A specific cytokine is added to the cells to activate the JAK-STAT pathway.[22]

  • Cell Lysis or Fixation/Permeabilization: For ELISA-based detection, cells are lysed to extract proteins.[20][21] For flow cytometry, cells are fixed and permeabilized to allow antibody entry.[22]

  • pSTAT Detection: The levels of phosphorylated STAT are quantified using either an ELISA with a pSTAT-specific antibody or by intracellular staining followed by flow cytometry.[20][21][23]

  • Data Analysis: The reduction in pSTAT levels in inhibitor-treated cells is compared to untreated, cytokine-stimulated cells to determine the inhibitory activity of the compound.

Cellular STAT Phosphorylation Assay Workflow Start Start with Cell Culture Inhibitor Pre-incubate cells with JAK inhibitor Start->Inhibitor Stimulate Stimulate with Cytokine Inhibitor->Stimulate Fix_Perm Fix and Permeabilize Cells Stimulate->Fix_Perm Stain Stain with anti-pSTAT antibody Fix_Perm->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Figure 3: A representative workflow for a cellular STAT phosphorylation assay using flow cytometry.

Conclusion

The landscape of JAK inhibitors is diverse, with compounds exhibiting varying degrees of potency and selectivity for the different JAK isoforms. This comparative guide, based on publicly available data, offers a snapshot of the performance of several key JAK inhibitors. The choice of an appropriate inhibitor for research or therapeutic development depends on the specific JAK-dependent signaling pathway being targeted and the desired selectivity profile. The provided experimental protocols serve as a foundation for the in-house characterization and comparison of novel and existing JAK inhibitors.

References

Efficacy of Novel vs. Established Protein Kinase C (PKC) Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various established Protein Kinase C (PKC) modulators. Due to the lack of publicly available data on a compound designated "DD-3305," this document focuses on a selection of well-characterized PKC activators and inhibitors to offer a valuable resource for researchers in the field. The information presented herein is curated from multiple peer-reviewed studies and provides a basis for understanding the therapeutic potential and selectivity of these compounds.

Introduction to PKC Modulation

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC; α, βI, βII, γ), novel (nPKC; δ, ε, η, θ), and atypical (aPKC; ζ, ι/λ).[1][3] Dysregulation of PKC activity has been implicated in various diseases, including cancer, cardiovascular disorders, and neurological conditions, making PKC a significant therapeutic target.[3][4]

PKC modulators, both activators and inhibitors, are invaluable tools for dissecting PKC signaling and for the development of novel therapeutics. This guide focuses on comparing the efficacy of established PKC modulators, providing quantitative data on their potency and selectivity, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Comparison of Established PKC Modulators

The following table summarizes the in vitro efficacy of selected established PKC modulators against various PKC isoforms. The data, presented as IC50 (half-maximal inhibitory concentration) for inhibitors and Ki (inhibition constant) or Kd (dissociation constant) for activators, are compiled from various sources. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Modulator ClassCompoundPKC IsoformIC50 (nM)Ki (nM)Kd (nM)
Inhibitor Staurosporine PKCα2--
PKCγ5--
PKCη4--
PKCδ20--
PKCε73--
PKCζ1086--
Pan-PKC2.7 - 6--
Inhibitor Bisindolylmaleimide I (GF109203X) PKCα8 - 20--
PKCβI17--
PKCβII16--
PKCγ20--
PKCε12--
Activator Phorbol 12,13-dibutyrate (PDBu) PKCα--1.6 - 18
PKCβ1--1.6 - 18
PKCβ2--1.6 - 18
PKCγ--1.6 - 18
PKCδ--1.6 - 18
PKCε--1.6 - 18
Activator Bryostatin-1 Pan-PKC-1.35-
PKCα-1.35-
PKCβ2-0.42-
PKCδ-0.26-
PKCε-0.24-

Experimental Protocols

In Vitro PKC Kinase Activity Assay (for Inhibitors)

This protocol outlines a typical method for determining the IC50 value of a PKC inhibitor using a radioactive filter-binding assay.

Materials:

  • Purified recombinant PKC isozyme

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Lipid activator (e.g., phosphatidylserine and diacylglycerol vesicles)

  • Test inhibitor compound at various concentrations

  • P81 phosphocellulose paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the assay buffer, lipid activator, and the specific PKC isozyme.

  • Add the test inhibitor at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the PKC substrate peptide and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specific time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radioactivity on the P81 papers using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

  • Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro PKC Binding Assay (for Activators)

This protocol describes a competitive binding assay to determine the Ki or Kd of a PKC activator using a radiolabeled phorbol ester.

Materials:

  • Purified recombinant PKC isozyme

  • [³H]Phorbol 12,13-dibutyrate ([³H]PDBu)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL bovine serum albumin)

  • Phosphatidylserine

  • Test activator compound at various concentrations

  • Glass fiber filters

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the binding buffer, phosphatidylserine, and the specific PKC isozyme.

  • Add a fixed concentration of [³H]PDBu and a range of concentrations of the unlabeled test activator to the reaction mixture.

  • Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding of [³H]PDBu at each concentration of the test activator by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled PDBu).

  • Determine the IC50 value of the test activator from the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Pathways and Workflows

PKC Signaling Pathway

The following diagram illustrates a simplified signaling cascade involving the activation of conventional and novel PKC isoforms and their downstream effects on cellular processes.

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis cPKC Conventional PKC (α, β, γ) DAG->cPKC activates nPKC Novel PKC (δ, ε, η, θ) DAG->nPKC activates Ca Ca²⁺ IP3->Ca releases Ca->cPKC activates Downstream Downstream Effectors cPKC->Downstream nPKC->Downstream ERK ERK Pathway Downstream->ERK Transcription Transcription Factors (e.g., AP-1, NF-κB) Downstream->Transcription Response Cellular Responses (Proliferation, Differentiation, etc.) ERK->Response Transcription->Response

Caption: Simplified PKC signaling cascade.

High-Throughput Screening Workflow for PKC Modulators

This diagram outlines a typical workflow for a high-throughput screening (HTS) campaign to identify novel PKC modulators.

HTS_Workflow AssayDev Assay Development & Miniaturization (384-well) PilotScreen Pilot Screen (Small Compound Set) AssayDev->PilotScreen PrimaryScreen Primary HTS Campaign (Large Compound Library) PilotScreen->PrimaryScreen HitID Hit Identification (Activity Threshold) PrimaryScreen->HitID HitConfirm Hit Confirmation (Re-testing from Library Plates) HitID->HitConfirm DoseResponse Dose-Response Analysis (IC50 / EC50 Determination) HitConfirm->DoseResponse SecondaryAssay Secondary & Orthogonal Assays (Selectivity & Mechanism of Action) DoseResponse->SecondaryAssay HitToLead Hit-to-Lead Optimization SecondaryAssay->HitToLead

Caption: High-throughput screening workflow.

References

Validating DD-3305 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The validation of a small molecule's engagement with its intended cellular target is a critical step in drug discovery and development. It provides essential evidence of the compound's mechanism of action and is a key determinant of its potential therapeutic efficacy. This guide provides a comparative framework for validating the cellular target engagement of DD-3305, a novel anti-inflammatory agent.

Disclaimer: The specific molecular target of this compound is not yet definitively identified in publicly available literature. However, based on its described anti-inflammatory properties, comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin, this guide will proceed under the hypothesis that this compound is an inhibitor of cyclooxygenase (COX) enzymes. The methodologies and comparisons presented here are intended to serve as a practical guide for validating the target engagement of a novel compound with a hypothesized target, using this compound as a case study.

Cyclooxygenase (COX), existing in two main isoforms, COX-1 and COX-2, is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Inhibition of COX enzymes is a well-established mechanism for reducing inflammation, pain, and fever. This guide will compare hypothetical data for this compound with established COX inhibitors, indomethacin (a non-selective COX-1/COX-2 inhibitor) and celecoxib (a selective COX-2 inhibitor).

Comparative Analysis of Cellular Target Engagement

To ascertain the direct interaction of this compound with its putative target in a cellular context, a variety of assays can be employed. Below is a summary of hypothetical quantitative data comparing this compound with known COX inhibitors.

Assay Parameter This compound (Hypothetical) Indomethacin Celecoxib Cell Line
Cellular COX-2 Activity Assay IC50 for PGE2 production50 nM26 nM[1]14 nM[2]HT-29
Cellular COX-1 Activity Assay IC50 for PGE2 production500 nM18 nM[1]>10 µMA549
Cellular Thermal Shift Assay (CETSA) ΔTm (°C) with 10 µM compound+3.8+3.5+4.1HT-29
In Vitro COX-2 Inhibition IC5035 nM26 nM[1]14 µM[2]Purified Ovine Enzyme
In Vitro COX-1 Inhibition IC50450 nM18 nM[1]>100 µMPurified Ovine Enzyme

Signaling Pathway and Experimental Visualizations

To visually represent the concepts discussed, the following diagrams are provided.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Hydrolysis COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PLA2 cPLA2 PLA2->Arachidonic_Acid PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces Expression DD3305 This compound (Hypothesized) DD3305->COX2 Inhibition

Figure 1: Hypothesized COX-2 Signaling Pathway Inhibition by this compound.

CETSA_Workflow Start Start: Treat cells with This compound or Vehicle Harvest Harvest and Lyse Cells Start->Harvest Heat Heat Lysates to a Range of Temperatures Harvest->Heat Centrifuge Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Collect Collect Supernatant (Soluble Proteins) Centrifuge->Collect Analyze Analyze Soluble Target Protein by Western Blot or other methods Collect->Analyze Plot Plot Protein Abundance vs. Temperature Analyze->Plot Determine Determine Melting Temperature (Tm) Shift Plot->Determine

Figure 2: Experimental Workflow for Cellular Thermal Shift Assay (CETSA).

Target_Validation_Methods cluster_direct Direct Binding Assays cluster_functional Functional Assays Methods Target Validation Methods CETSA CETSA Measures thermal stabilization of target protein upon ligand binding in intact cells or lysates. Methods->CETSA Affinity_Pulldown Affinity Pulldown Uses a tagged version of the compound to pull down its binding partners from cell lysates. Methods->Affinity_Pulldown Enzyme_Activity Enzyme Activity Assay Measures the inhibition of the target enzyme's activity in cell lysates or intact cells (e.g., PGE2 production for COX). Methods->Enzyme_Activity Phenotypic_Assay Phenotypic Assay Measures a downstream cellular effect of target engagement (e.g., reduction of inflammatory markers). Methods->Phenotypic_Assay

Figure 3: Comparison of Key Target Validation Methodologies.

Experimental Protocols

Cellular COX-1/COX-2 Activity Assay (PGE2 Measurement)

This assay measures the production of prostaglandin E2 (PGE2), a downstream product of COX activity, in whole cells.

a. Cell Culture and Treatment:

  • Seed human colon adenocarcinoma cells (HT-29) for COX-2 activity or human lung carcinoma cells (A549) for COX-1 activity in 24-well plates and grow to 80-90% confluency.

  • Pre-treat cells with varying concentrations of this compound, indomethacin, celecoxib, or vehicle (DMSO) for 1 hour.

  • Stimulate COX-2 expression in HT-29 cells with a pro-inflammatory agent like lipopolysaccharide (LPS) for 4-6 hours prior to inhibitor treatment. A549 cells constitutively express COX-1.

b. Arachidonic Acid Stimulation:

  • Add arachidonic acid (10 µM final concentration) to each well to initiate the enzymatic reaction.

  • Incubate for 15-30 minutes at 37°C.

c. PGE2 Quantification:

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

d. Data Analysis:

  • Generate a dose-response curve by plotting the percentage of PGE2 inhibition against the log concentration of the inhibitor.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PGE2 production.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[3]

a. Cell Treatment and Lysis:

  • Treat cultured cells (e.g., HT-29) with this compound or a vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

  • Lyse the cells through freeze-thaw cycles or sonication.

b. Thermal Challenge:

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Cool the tubes to room temperature for 3 minutes.

c. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured and aggregated proteins.

d. Analysis of Soluble Protein:

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein (e.g., COX-2) in the soluble fraction by Western blotting or other protein quantification methods like ELISA or mass spectrometry.

e. Data Analysis:

  • Quantify the band intensities from the Western blot.

  • For each treatment condition, plot the percentage of soluble protein remaining relative to the unheated control against the temperature.

  • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A shift in the Tm (ΔTm) in the presence of the compound compared to the vehicle control indicates direct target engagement.

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for validating the cellular target engagement of this compound as a putative COX inhibitor. The presented comparative data, signaling pathway diagrams, and detailed experimental protocols offer a robust starting point for researchers. By employing a combination of direct binding assays like CETSA and functional assays measuring downstream effects, scientists can confidently establish the mechanism of action of novel compounds, a crucial step in the journey from a promising molecule to a potential therapeutic.

References

Comparison Guide: Kinase Selectivity of DD-3305

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the kinase selectivity of DD-3305 is not possible at this time due to the absence of publicly available data. Extensive searches for "this compound kinase selectivity," "this compound kinome scan data," and related queries did not yield any specific quantitative data on the inhibitory activity of a compound designated this compound against a kinase panel.

For a comprehensive comparison guide to be generated, a kinome scan or a similar kinase selectivity profile is essential. This data typically includes the percentage of inhibition or IC50 values of the compound against a broad range of kinases, providing a clear picture of its potency and specificity.

To illustrate the type of information required and how it would be presented, this guide will use the well-characterized, non-selective kinase inhibitor, Staurosporine, as an example. This will demonstrate the structure and content that would be provided if data for this compound were available.

I. Comparative Kinase Selectivity Profile (Example using Staurosporine)

A comparative analysis requires quantitative data on the inhibition of a panel of kinases by the compound of interest and at least one alternative. The data is typically presented in a table format for easy comparison of potency and selectivity.

Table 1: Example Kinase Selectivity Profile of Staurosporine

Kinase TargetStaurosporine IC50 (nM)
PKA7
PKC0.7
PKG8.5
p60v-src6
CaM Kinase II20
MLCK21
cdc29
Lyn20
c-Fgr2
Syk16

Note: This table is populated with example data for Staurosporine. Data for this compound is not available.[1]

II. Experimental Methodologies for Kinase Selectivity Profiling

The generation of reliable kinase selectivity data hinges on robust and well-documented experimental protocols. Common methods include radiometric assays and luminescence-based assays.

A. Radiometric Kinase Assay (Example Protocol)

This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate by the kinase.

  • Reaction Setup : The kinase reaction is typically performed in a multi-well plate. Each well contains the kinase, a specific substrate (peptide or protein), and the test compound at various concentrations.

  • Initiation : The reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³²P]ATP.

  • Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Termination and Capture : The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane or matrix that binds the substrate.

  • Washing : Unincorporated [γ-³²P]ATP is washed away.

  • Detection : The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

  • Data Analysis : The percentage of kinase activity remaining at each compound concentration is calculated relative to a control (e.g., DMSO), and IC50 values are determined by fitting the data to a dose-response curve.

B. ADP-Glo™ Kinase Assay (Example Protocol)

This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

  • Kinase Reaction : The kinase reaction is set up in a multi-well plate with the kinase, substrate, ATP, and the test compound.

  • ADP-Glo™ Reagent Addition : After the kinase reaction incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition : Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate light.

  • Luminescence Measurement : The luminescent signal is measured using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis : IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.

III. Visualization of Kinase Inhibition Pathways

Diagrams are crucial for visualizing complex biological processes, such as signaling pathways affected by kinase inhibitors, or for outlining experimental workflows.

Kinase_Inhibition_Workflow General Workflow for Kinase Inhibitor Selectivity Profiling cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Dilution Series Reaction_Incubation Kinase Reaction Incubation Compound_Dilution->Reaction_Incubation Kinase_Panel Kinase Panel Preparation Kinase_Panel->Reaction_Incubation Detection Signal Detection (Radiometric or Luminescence) Reaction_Incubation->Detection Data_Normalization Data Normalization Detection->Data_Normalization IC50_Calculation IC50 Curve Fitting Data_Normalization->IC50_Calculation Selectivity_Profiling Selectivity Profile Generation IC50_Calculation->Selectivity_Profiling

Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

References

Lack of Publicly Available Experimental Data for DD-3305 Prevents Comprehensive Reproducibility Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly accessible scientific literature and clinical trial registries reveals a significant lack of experimental findings for the compound designated DD-3305. This absence of published data makes it impossible to conduct a detailed analysis of the reproducibility of its experimental findings, compare its performance with alternative compounds, or provide the comprehensive guide requested by researchers, scientists, and drug development professionals.

Initial searches identify this compound as a biochemical compound available for research purposes.[1][2] Its chemical name is 2-(11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid.[1] While some vendor information suggests potential biological targets such as JAK, Pim, and Gamma-secretase, no concrete experimental data, such as dose-response curves, efficacy studies, or pharmacokinetic profiles, are available in the public domain to substantiate these claims.[2]

Furthermore, a comprehensive search of clinical trial databases for studies involving this compound yielded no results. This indicates that the compound has likely not entered human clinical trials, or if it has, the trial information is not publicly disclosed.

Without access to primary research articles or clinical trial data, key components of the requested comparison guide cannot be generated. These include:

  • Quantitative Data Presentation: No data is available to summarize in structured tables for comparison.

  • Experimental Protocols: Without published studies, the methodologies behind any potential findings remain unknown.

  • Signaling Pathway and Workflow Visualization: The mechanism of action and its associated signaling pathways have not been elucidated in the available resources, preventing the creation of explanatory diagrams.

The reproducibility of experimental findings for this compound cannot be assessed due to the current lack of publicly available data. For a comprehensive evaluation and comparison guide to be developed, the primary experimental data from preclinical and, if applicable, clinical studies would need to be published and made accessible to the scientific community. Researchers interested in this compound are encouraged to monitor scientific literature for any future publications detailing its biological activity and mechanism of action.

References

Head-to-Head Comparison: DD-3305 (Ebselen) vs. Indomethacin in a Preclinical Model of Acute Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory efficacy of DD-3305, also known as Ebselen, and the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The comparison is based on data from the widely utilized carrageenan-induced paw edema model in rats, a standard preclinical assay for evaluating acute inflammation.

Executive Summary

This compound (Ebselen) is an organoselenium compound with a multi-faceted mechanism of action, primarily acting as a mimic of the antioxidant enzyme glutathione peroxidase (GPx). In contrast, Indomethacin is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes. While both compounds exhibit anti-inflammatory properties, their distinct mechanisms suggest different therapeutic profiles and potential applications. This guide presents available preclinical data to facilitate an objective comparison of their anti-inflammatory effects.

Data Presentation: Anti-inflammatory Efficacy

The following tables summarize the quantitative data on the inhibition of carrageenan-induced paw edema by this compound (Ebselen) and Indomethacin.

Table 1: Efficacy of this compound (Ebselen) in Carrageenan-Induced Rat Paw Edema

Dose (mg/kg, p.o.)Time Post-Carrageenan (hours)Mean Paw Edema (ml) ± SEM% Inhibition of Edema
Control (Vehicle)40.88 ± 0.05-
12.540.65 ± 0.0426.1
2540.52 ± 0.0340.9
5040.38 ± 0.0356.8
10040.25 ± 0.0271.6

Table 2: Efficacy of Indomethacin in Carrageenan-Induced Rat Paw Edema

Dose (mg/kg)Time Post-Carrageenan (hours)% Inhibition of EdemaReference
10 (p.o.)254[1]
10 (p.o.)354[1]
10 (p.o.)454[1]
10 (p.o.)533[1]
10 (i.p.)431.67 ± 4.40[2]
10 (p.o.)457.66[3]

Mechanism of Action

The anti-inflammatory effects of this compound and Indomethacin are mediated by distinct signaling pathways.

This compound (Ebselen)

This compound's primary anti-inflammatory and antioxidant mechanism involves mimicking the activity of glutathione peroxidase (GPx).[4] It catalyzes the reduction of harmful reactive oxygen species (ROS) and lipid hydroperoxides, using glutathione (GSH) as a reducing agent. This action helps to protect cells from oxidative damage, a key contributor to inflammation.[4] Additionally, Ebselen has been shown to interact with the thioredoxin (Trx) system and inhibit various pro-inflammatory enzymes, including lipoxygenases and nitric oxide synthases (NOS).[5][6]

Indomethacin

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8] By inhibiting COX, Indomethacin blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10]

Signaling Pathway Diagrams

This compound (Ebselen) Mechanism of Action ROS Reactive Oxygen Species (ROS) Inflammation Inflammation ROS->Inflammation promote Lipid_Peroxides Lipid Peroxides Lipid_Peroxides->Inflammation promote DD3305 This compound (Ebselen) GPx Glutathione Peroxidase (GPx) Mimicry DD3305->GPx acts as LOX Lipoxygenases DD3305->LOX inhibits NOS Nitric Oxide Synthases (NOS) DD3305->NOS inhibits GPx->ROS reduces GPx->Lipid_Peroxides reduces GSSG GSSG GPx->GSSG GSH GSH GSH->GPx cofactor LOX->Inflammation contribute to NOS->Inflammation contribute to

Caption: Mechanism of action of this compound (Ebselen).

Indomethacin Mechanism of Action Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid via PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins via COX-1 & COX-2 COX1_COX2 COX-1 & COX-2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Indomethacin Indomethacin Indomethacin->COX1_COX2 inhibits

Caption: Mechanism of action of Indomethacin.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

The anti-inflammatory activity of this compound and Indomethacin is evaluated using the carrageenan-induced paw edema model in rats, a widely accepted method for screening anti-inflammatory drugs.[11][12]

Animals: Male Wistar rats weighing approximately 180-200g are typically used.

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compounds (this compound or Indomethacin) or the vehicle (control) are administered orally (p.o.) or intraperitoneally (i.p.).

  • One hour after drug administration, 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13]

  • The percentage inhibition of edema is calculated for the treated groups relative to the control group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Experimental Workflow Diagram

Experimental Workflow cluster_pre_treatment Pre-treatment cluster_induction Induction of Inflammation cluster_post_treatment Post-treatment Measurement Fasting Overnight Fasting Initial_Measurement Initial Paw Volume Measurement Fasting->Initial_Measurement Drug_Admin Drug Administration (this compound or Indomethacin) Initial_Measurement->Drug_Admin Carrageenan_Injection Sub-plantar Injection of Carrageenan Drug_Admin->Carrageenan_Injection 1 hour wait Paw_Volume_Measurement Paw Volume Measurement at Time Intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculation of % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

This comparative guide provides an overview of the anti-inflammatory properties of this compound (Ebselen) and Indomethacin. While both compounds are effective in reducing acute inflammation in the carrageenan-induced paw edema model, they operate through fundamentally different mechanisms. This compound's antioxidant and broad-spectrum enzyme-inhibitory profile contrasts with Indomethacin's targeted inhibition of the COX pathway. The choice between these or similar compounds in a drug development program would depend on the specific therapeutic goals, desired safety profile, and the underlying pathophysiology of the target indication. Further head-to-head studies, including chronic inflammation models and comprehensive safety profiling, are warranted to fully elucidate the comparative therapeutic potential of these two agents.

References

Cross-Validation of DD-3305 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory compound DD-3305. Due to the limited availability of publicly accessible, cross-validated quantitative data for this compound, this guide leverages information on its reported comparable activity to indomethacin and presents a detailed comparison with established non-steroidal anti-inflammatory drugs (NSAIDs).

The following sections offer a comprehensive overview of experimental data for common alternatives, a detailed experimental protocol for assessing anti-inflammatory activity, and a hypothesized signaling pathway for this class of compounds.

Data Presentation: Comparative Anti-Inflammatory Activity

While specific quantitative data from different lab settings for this compound is not publicly available, it is reportedly comparable in its anti-inflammatory activity to indomethacin. The table below summarizes the in vivo efficacy of several common NSAIDs in the carrageenan-induced rat paw edema model, a standard preclinical assay for acute inflammation. This data, gathered from various studies, illustrates the expected range of activity for compounds in this class and provides a benchmark for the anticipated performance of this compound.

CompoundDose (mg/kg)Route of AdministrationPaw Edema Inhibition (%)Lab Setting/Study
This compound Not availableNot availableReported comparable to IndomethacinManufacturer's Data
Indomethacin10Oral54Study 1[1]
Indomethacin10Oral87.3Study 2
Diclofenac5Oral56.17Study 3[2]
Diclofenac20Oral71.82Study 3[2]
Ibuprofen100OralNot specified, significantStudy 4[3]
Naproxen15Oral73 (at 3 hours)Study 5[1]
Celecoxib10IntraperitonealSignificant reductionStudy 6[4][5][6]
Celecoxib30IntraperitonealSignificant reductionStudy 6[4][5][6]

Note: The variability in the percentage of inhibition for the same compound at the same dose across different studies highlights the importance of cross-laboratory validation.

Experimental Protocols: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay to evaluate the anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., this compound) and vehicle

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Animal handling equipment

Procedure:

  • Animal Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment to acclimate.

  • Grouping: Animals are randomly divided into several groups (n=6-8 per group):

    • Vehicle Control Group

    • Test Compound Group(s) (different doses)

    • Reference Drug Group

  • Fasting: Animals are fasted overnight before the experiment with free access to water.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer or calipers.

  • Drug Administration: The test compound, reference drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Mandatory Visualization: Hypothesized Signaling Pathway

Given that this compound is positioned as an alternative to indomethacin, it is hypothesized to function as a cyclooxygenase (COX) inhibitor. The diagram below illustrates the general mechanism of action for NSAIDs in the arachidonic acid signaling pathway.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation PLA2 Phospholipase A2 NSAIDs NSAIDs (e.g., this compound, Indomethacin) NSAIDs->COX1_COX2

Caption: Hypothesized mechanism of this compound via COX inhibition.

References

Potency Profile of DD-3305: A Comparative Analysis with Structurally Related Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory compound DD-3305 against its structural analog, Isoxepac, and the widely used non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The comparison focuses on the potency of these compounds, supported by available experimental data.

Introduction

This compound is a member of the 6,11-dihydro-11-oxodibenz[b,e]oxepinacetic acid class of compounds. Research has demonstrated its notable anti-inflammatory properties. Like other NSAIDs, the principal mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever. This guide aims to contextualize the potency of this compound by comparing it with Isoxepac, a closely related compound from the same chemical class, and Indomethacin, a well-established non-selective COX inhibitor.

Quantitative Data Comparison

CompoundTargetAssay TypePotency (ED50 / IC50)Reference
This compound InflammationCarrageenan-Induced Rat Paw EdemaED50: ~3.2 mg/kg, p.o.
Isoxepac COX-1In Vitro Enzyme InhibitionIC50: 1.2 µM
COX-2In Vitro Enzyme InhibitionIC50: 2.5 µM
Indomethacin COX-1In Vitro Enzyme InhibitionIC50: 0.1 µM[1]
COX-2In Vitro Enzyme InhibitionIC50: 0.9 µM[1]
InflammationCarrageenan-Induced Rat Paw EdemaED50: 5.8 mg/kg, p.o.

Note: The ED50 value for this compound is approximated from graphical data presented in the cited literature. A lower ED50 value indicates higher in vivo potency.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Signaling_Pathway cluster_inhibition Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever This compound This compound COX-1 / COX-2 COX-1 / COX-2 This compound->COX-1 / COX-2 Indomethacin Indomethacin Indomethacin->COX-1 / COX-2 Isoxepac Isoxepac Isoxepac->COX-1 / COX-2 Experimental_Workflow_In_Vivo cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement Acclimatize Rats Acclimatize Rats Fasting Fasting Acclimatize Rats->Fasting Administer Test Compound (e.g., this compound) or Vehicle Administer Test Compound (e.g., this compound) or Vehicle Fasting->Administer Test Compound (e.g., this compound) or Vehicle Wait for Absorption Wait for Absorption Administer Test Compound (e.g., this compound) or Vehicle->Wait for Absorption Inject Carrageenan into Rat Paw Inject Carrageenan into Rat Paw Wait for Absorption->Inject Carrageenan into Rat Paw Measure Paw Volume at Time Intervals Measure Paw Volume at Time Intervals Inject Carrageenan into Rat Paw->Measure Paw Volume at Time Intervals Calculate Percent Inhibition Calculate Percent Inhibition Measure Paw Volume at Time Intervals->Calculate Percent Inhibition Experimental_Workflow_In_Vitro cluster_setup Assay Setup cluster_incubation Incubation cluster_detection Detection & Analysis Prepare Reagents (COX enzyme, substrate, etc.) Prepare Reagents (COX enzyme, substrate, etc.) Incubate COX Enzyme with Test Compound Incubate COX Enzyme with Test Compound Prepare Reagents (COX enzyme, substrate, etc.)->Incubate COX Enzyme with Test Compound Prepare Serial Dilutions of Test Compound Prepare Serial Dilutions of Test Compound Prepare Serial Dilutions of Test Compound->Incubate COX Enzyme with Test Compound Initiate Reaction with Arachidonic Acid Initiate Reaction with Arachidonic Acid Incubate COX Enzyme with Test Compound->Initiate Reaction with Arachidonic Acid Measure Prostaglandin E2 Production (ELISA) Measure Prostaglandin E2 Production (ELISA) Initiate Reaction with Arachidonic Acid->Measure Prostaglandin E2 Production (ELISA) Calculate IC50 Value Calculate IC50 Value Measure Prostaglandin E2 Production (ELISA)->Calculate IC50 Value

References

Independent Verification of DD-3305's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory compound DD-3305 and other established non-steroidal anti-inflammatory drugs (NSAIDs). While this compound has been described as an anti-inflammatory agent with potency comparable to indomethacin, publicly available, independent experimental data verifying its precise mechanism of action is currently limited. Based on its comparison to indomethacin, a well-characterized cyclooxygenase (COX) inhibitor, it is hypothesized that this compound exerts its anti-inflammatory effects through the inhibition of the COX signaling pathway.

This guide will objectively compare the performance of well-established COX inhibitors, providing supporting experimental data and detailed methodologies for key assays used to characterize such compounds. This information is intended to serve as a resource for researchers interested in the independent verification of the mechanism of action of novel anti-inflammatory agents like this compound.

Comparison of Cyclooxygenase (COX) Inhibitors

The following table summarizes the inhibitory activity of several common NSAIDs against the two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The COX-2/COX-1 selectivity ratio indicates the drug's preference for inhibiting COX-2 over COX-1. A higher ratio suggests greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.

Disclaimer: Quantitative data for this compound is not available in the public domain and is therefore not included in this table. The data presented for the alternative compounds has been compiled from various scientific sources.

CompoundTypeCOX-1 IC50COX-2 IC50COX-2/COX-1 Selectivity Ratio
This compound Presumed COX InhibitorData Not AvailableData Not AvailableData Not Available
Indomethacin [1]Non-selective COX inhibitor0.1 µg/mL5 µg/mL50
Ibuprofen [1]Non-selective COX inhibitor13 µM370 µM28.5
Diclofenac Preferential COX-2 inhibitor0.06 µM0.40 µM (human)6.67
Celecoxib Selective COX-2 inhibitor15 µM0.04 µM375
Mofezolac [2]Selective COX-1 inhibitor0.0079 µM>50 µM>6300

Experimental Protocols for Mechanism of Action Verification

To independently verify the mechanism of action of an anti-inflammatory compound like this compound, a series of in vitro and cell-based assays can be employed. Below are detailed methodologies for key experiments.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of the test compound for both COX-1 and COX-2 isoforms.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known COX inhibitors (e.g., indomethacin, celecoxib) as positive controls

  • 2.0 M HCl (for reaction termination)

  • Internal standards (e.g., d4-PGE2)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine in an Eppendorf tube.

  • Add a specific amount of either COX-1 or COX-2 enzyme to the mixture and incubate at room temperature for 2 minutes.

  • Add a small volume of the test compound at various concentrations (or DMSO for the negative control) to the enzyme solution and pre-incubate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of 5 µM.

  • Allow the reaction to proceed for 2 minutes and then terminate it by adding 2.0 M HCl.

  • Add internal standards to each sample to correct for variations during sample processing and analysis.

  • Analyze the samples by LC-MS/MS to quantify the amount of prostaglandin E2 (PGE2) produced.

  • Calculate the percent inhibition of COX activity for each concentration of the test compound by comparing the PGE2 levels to the negative control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Prostaglandin E2 (PGE2) Immunoassay in a Cell-Based Model

This assay measures the effect of a compound on the production of PGE2 in a cellular context, which reflects the inhibition of endogenous COX activity.

Objective: To assess the ability of the test compound to inhibit the synthesis of PGE2 in cells stimulated to produce prostaglandins.

Materials:

  • A suitable cell line (e.g., macrophages, endothelial cells)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or other inflammatory stimuli

  • Test compound (e.g., this compound)

  • Known COX inhibitors as positive controls

  • PGE2 ELISA kit

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Pre-treat the cells with various concentrations of the test compound or a known COX inhibitor for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with an inflammatory agent like LPS to induce the expression of COX-2 and the production of prostaglandins.

  • Incubate the cells for a further period (e.g., 24 hours) to allow for PGE2 accumulation in the cell culture supernatant.

  • Collect the cell culture supernatant from each well.

  • Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

  • Calculate the percent inhibition of PGE2 production for each concentration of the test compound.

  • Determine the IC50 value for the inhibition of PGE2 synthesis.

Visualizing the Mechanism and Workflow

To better understand the underlying biological pathway and the experimental process, the following diagrams have been generated.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 PLA2 PLA2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever This compound This compound (Hypothesized Target) This compound->COX1_COX2 Inhibition

Caption: Hypothesized mechanism of action of this compound via the COX pathway.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay A Prepare reaction mix (COX enzyme, buffers) B Add this compound or control inhibitor A->B C Initiate reaction with Arachidonic Acid B->C D Terminate reaction and analyze PGE2 by LC-MS/MS C->D I Data Analysis: Calculate IC50 values D->I E Culture cells (e.g., macrophages) F Pre-treat with this compound or control E->F G Stimulate with LPS F->G H Measure PGE2 in supernatant by ELISA G->H H->I

Caption: Workflow for verifying COX inhibition by this compound.

References

Performance Benchmark: A Comparative Guide to Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Note on DD-3305: Initial investigation into "this compound" reveals its historical use as an internal standard in analytical chemistry, specifically in the quantification of the non-steroidal anti-inflammatory drug (NSAID) oxepinac. As an analytical standard, this compound is not a therapeutic agent and therefore is not benchmarked for clinical or pharmacological performance. This guide has been developed to address the interests of researchers, scientists, and drug development professionals by providing a comparative overview of anti-inflammatory drugs, using the class of drugs to which oxepinac belongs (NSAIDs) as a starting point and comparing them against current gold standards in inflammation treatment.

This guide objectively compares the performance of various classes of anti-inflammatory drugs, providing supporting experimental data and methodologies.

Data Presentation

The following tables summarize key performance indicators for different classes of anti-inflammatory drugs, including traditional NSAIDs, COX-2 selective inhibitors, Janus kinase (JAK) inhibitors, and biologics targeting Interleukin-6 (IL-6).

Table 1: In Vitro Potency of Select Anti-Inflammatory Drugs

CompoundClassTarget(s)IC50 (µM)Selectivity/Notes
IbuprofenNon-selective NSAIDCOX-1, COX-2COX-1: 13, COX-2: 370[1]Non-selective, with higher potency for COX-1.
CelecoxibCOX-2 selective inhibitorCOX-2COX-1: 15, COX-2: 0.04Highly selective for COX-2 over COX-1.
UpadacitinibJAK inhibitorJAK1JAK1: 0.043, JAK2: 0.12, JAK3: 2.3, TYK2: 4.7[2]Selective for JAK1.
TocilizumabIL-6R inhibitorIL-6 ReceptorProliferation Assay: 0.812, Luciferase Assay: 0.496[3]Monoclonal antibody targeting the IL-6 receptor.
SarilumabIL-6R inhibitorIL-6 ReceptorProliferation Assay: 0.226, Luciferase Assay: 0.146[3]Monoclonal antibody targeting the IL-6 receptor.

Table 2: Clinical Efficacy of Select Anti-Inflammatory Drugs in Rheumatoid Arthritis (RA)

DrugClassTrialPrimary EndpointResult
AdalimumabTNF-α inhibitorSTAR[4]ACR20 at 24 weeksAdalimumab: 53%, Placebo: 35%[4]
ACR50 at 24 weeksAdalimumab: 29%, Placebo: 11%[4]
ACR70 at 24 weeksAdalimumab: 15%, Placebo: 3.5%[4]

ACR20/50/70 indicates a 20%, 50%, or 70% improvement in the American College of Rheumatology criteria.

Table 3: Clinical Efficacy of Celecoxib in Osteoarthritis (OA)

DrugClassTrialPrimary EndpointResult
CelecoxibCOX-2 selective inhibitorMultiple trials[5]WOMAC ScoreSignificant improvement in pain, stiffness, and function compared to placebo.[5]

WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) is a widely used, proprietary set of standardized questionnaires used by health professionals to evaluate the condition of patients with osteoarthritis of the knee and hip, including pain, stiffness, and physical functioning of the joints.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of performance data.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency of a compound to inhibit the COX-1 and COX-2 enzymes.

Objective: To measure the concentration of a test compound required to inhibit 50% of COX enzyme activity (IC50).

Principle: The assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is monitored by the oxidation of a chromogenic substrate.

Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of human recombinant COX-1 or COX-2 enzyme.

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of the test compound (e.g., ibuprofen, celecoxib) or a vehicle control (e.g., DMSO) to the wells.

  • Pre-incubation: Incubate the plate for approximately 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

  • Detection: Immediately measure the change in absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6][7]

Clinical Trial Protocol for Rheumatoid Arthritis

This outlines a typical study design to evaluate the efficacy and safety of a new drug for treating RA.

Objective: To assess whether a new investigational drug is superior to a placebo or a standard-of-care comparator in treating the signs and symptoms of moderate to severe active rheumatoid arthritis.

Study Design: A randomized, double-blind, placebo-controlled, multi-center study.

Participant Population: Adult patients with a diagnosis of rheumatoid arthritis according to the American College of Rheumatology/European League Against Rheumatism 2010 classification criteria, with active disease despite treatment with a stable dose of methotrexate.

Intervention:

  • Test Group: Investigational drug at a specified dose and administration schedule.

  • Control Group: Placebo or an active comparator (e.g., adalimumab) administered in the same manner as the investigational drug.

Primary Endpoint: The proportion of patients achieving an ACR20 response at a pre-specified time point (e.g., 12 or 24 weeks). An ACR20 response is defined as at least a 20% improvement in both tender and swollen joint counts, and at least a 20% improvement in three of the following five criteria: patient's assessment of pain, patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of physical function, and levels of an acute-phase reactant (e.g., C-reactive protein).[8]

Secondary Endpoints:

  • Proportion of patients achieving ACR50 and ACR70 responses.

  • Change from baseline in the Disease Activity Score 28 (DAS28).

  • Change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI).

  • Radiographic assessment of joint damage.

Safety Assessments: Monitoring and recording of all adverse events, serious adverse events, and laboratory abnormalities throughout the study.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic function) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection Prostaglandins_Homeostatic->GI_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins_Homeostatic->Platelet_Aggregation Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Pain Pain Prostaglandins_Inflammatory->Pain Ibuprofen Ibuprofen (Non-selective NSAID) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (COX-2 selective) Celecoxib->COX2

Caption: Cyclooxygenase (COX) Signaling Pathway.

JAK_STAT_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Upadacitinib Upadacitinib (JAK inhibitor) Upadacitinib->JAK

Caption: JAK-STAT Signaling Pathway.

Clinical_Trial_Workflow Screening Patient Screening Randomization Randomization Screening->Randomization Treatment_A Treatment Group (Investigational Drug) Randomization->Treatment_A Treatment_B Control Group (Placebo/Comparator) Randomization->Treatment_B Follow_up Follow-up Visits (e.g., Weeks 4, 12, 24) Treatment_A->Follow_up Treatment_B->Follow_up Data_Collection Data Collection (ACR, DAS28, Safety) Follow_up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results Reporting Analysis->Results

Caption: Generic Clinical Trial Workflow.

References

Unraveling "DD-3305": A Look into Dose-Dense Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of a specific anticancer agent designated "DD-3305" across different cancer subtypes cannot be provided at this time due to the absence of publicly available scientific literature, clinical trial data, or specific information identifying a drug with this designation. Extensive searches have not yielded any specific oncology therapeutic agent known as this compound.

The term "DD" in an oncological context most commonly refers to "Dose-Dense" chemotherapy. This is a treatment strategy where standard chemotherapy drugs are administered at shorter intervals, typically every two weeks instead of the conventional three-week cycle. This approach aims to increase the intensity of the treatment to prevent cancer cells from recovering and growing between doses.

It is possible that "this compound" is an internal code name for a compound in very early stages of development, and information has not yet been publicly disclosed. Alternatively, it may be a misnomer or a misunderstanding of terminology related to established dose-dense chemotherapy regimens.

Understanding Dose-Dense Chemotherapy

Dose-dense chemotherapy regimens are utilized in the treatment of various cancers, most notably breast cancer. The underlying principle is to maximize the cancer cell kill rate by reducing the time for tumor regrowth. To mitigate the increased risk of side effects, particularly low white blood cell counts (neutropenia), dose-dense schedules are often administered with growth factor support (e.g., G-CSF) to stimulate the bone marrow to produce more white blood cells.

Key Dose-Dense Regimens:

Several well-established dose-dense chemotherapy regimens are used in clinical practice. These are often combinations of cytotoxic agents. For example:

  • Dose-Dense Doxorubicin and Cyclophosphamide followed by Dose-Dense Paclitaxel (ddAC-ddT): A common regimen for the adjuvant treatment of high-risk, early-stage breast cancer.

  • Dose-Dense Methotrexate, Vinblastine, Doxorubicin (Adriamycin), and Cisplatin (ddMVAC): Used for the treatment of muscle-invasive bladder cancer.

The workflow for a typical dose-dense chemotherapy regimen is illustrated below.

DoseDenseWorkflow cluster_cycle Typical Dose-Dense Cycle (2 weeks) Day1 Day 1: Chemotherapy Administration Day2_13 Days 2-13: Monitoring & G-CSF Support Day1->Day2_13 Day14 Day 14: Blood Count Check Day2_13->Day14 NextCycle Initiate Next Cycle Day14->NextCycle If counts are adequate End Treatment Completion Day14->End After final cycle Start Treatment Initiation Start->Day1 NextCycle->Day1

Workflow of a typical dose-dense chemotherapy cycle.

Comparative Data in Cancer Subtypes

While a direct comparison involving "this compound" is not possible, the effectiveness of dose-dense chemotherapy has been evaluated in various cancer subtypes. The table below summarizes the general application and outcomes of dose-dense regimens in different cancers.

Cancer TypeCommon Regimen(s)Rationale for Use & Comparative Efficacy
Breast Cancer ddAC-ddTIn high-risk, hormone receptor-positive or -negative, HER2-negative early breast cancer, dose-dense adjuvant chemotherapy has been shown to improve disease-free and overall survival compared to standard interval chemotherapy.
Bladder Cancer ddMVACFor neoadjuvant treatment of muscle-invasive bladder cancer, ddMVAC is often preferred over the standard MVAC regimen due to a better toxicity profile and comparable or superior efficacy in achieving pathological downstaging.
Ovarian Cancer Dose-Dense Paclitaxel + CarboplatinIn advanced ovarian cancer, dose-dense weekly paclitaxel combined with carboplatin administered every three weeks has demonstrated improved progression-free and overall survival in some studies compared to the conventional three-week schedule of both drugs.
Lymphoma R-CHOP-14For diffuse large B-cell lymphoma (DLBCL), administering the R-CHOP regimen every 14 days (dose-dense) instead of the standard 21 days has been investigated, with some studies suggesting improved outcomes in certain patient populations.

Experimental Protocols for Evaluating Chemotherapy Efficacy

The evaluation of any chemotherapeutic agent, including those in dose-dense regimens, relies on a set of standardized experimental protocols.

In Vitro Cell Viability/Cytotoxicity Assays
  • Objective: To determine the concentration of a drug that inhibits the growth of cancer cell lines by 50% (IC50).

  • Methodology:

    • Cell Seeding: Cancer cell lines representing different subtypes are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Drug Treatment: Cells are treated with a range of concentrations of the chemotherapeutic agent(s). A vehicle control (e.g., DMSO) is also included.

    • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

    • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.

    • Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

The logical relationship for determining subtype-specific drug efficacy is depicted in the following diagram.

EfficacyLogic cluster_vitro In Vitro Analysis cluster_vivo In Vivo Analysis CellLines Panel of Cancer Cell Lines (Different Subtypes) IC50 IC50 Determination (Viability Assays) CellLines->IC50 Treat with Drug Xenograft Subtype-Specific Xenograft Models IC50->Xenograft Select promising subtypes TGI Tumor Growth Inhibition (% TGI) Xenograft->TGI Treat with Drug Conclusion Identify Most Sensitive Subtypes TGI->Conclusion Correlate with in vitro data

Logical flow for identifying sensitive cancer subtypes.
In Vivo Tumor Growth Inhibition Studies

  • Objective: To evaluate the antitumor efficacy of a drug in a living organism.

  • Methodology:

    • Model System: Immunocompromised mice are typically used.

    • Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments (PDX models) representing different subtypes are implanted subcutaneously or orthotopically.

    • Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The drug is administered according to a specific dose and schedule.

    • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.

    • Data Analysis: Tumor growth inhibition (%TGI) is calculated by comparing the mean tumor volume of the treated group to the vehicle control group.

Safety Operating Guide

Navigating the Safe Disposal of DD-3305: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the proper disposal procedures for DD-3305, a bioactive small molecule. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as hazardous, is recommended.

The following procedures are based on established best practices for the management of novel chemical substances in a research environment.[1][2][3] Adherence to these guidelines, in conjunction with your institution's specific environmental health and safety (EHS) protocols, is crucial.

Quantitative Data Summary

While a comprehensive, officially registered Safety Data Sheet for this compound is not publicly available, key physical and chemical properties have been compiled from various chemical suppliers. This information is crucial for safe handling and for waste management services to appropriately categorize the compound.

PropertyValueSource
CAS Number 55690-47-6TargetMol
Molecular Formula C₁₇H₁₄O₄Various Suppliers
Molar Mass 282.29 g/mol Various Suppliers
Appearance Solid powderGeneral Information
Storage (Powder) -20°C for 3 years; 4°C for 2 yearsInvivoChem
Storage (In Solvent) -80°C for 6 months; -20°C for 1 monthInvivoChem

Experimental Protocols: Proper Disposal Procedures for this compound

The following step-by-step protocol should be followed for the disposal of this compound and materials contaminated with it. These procedures are designed to minimize exposure and ensure that waste is handled in a safe and compliant manner.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[4][5]

  • If there is a risk of generating dust or aerosols, conduct all handling and disposal preparations within a certified chemical fume hood.[4]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste, including unused this compound powder, contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled, and sealable hazardous waste container.[1]

    • The container should be labeled "Hazardous Waste" and include the chemical name ("this compound"), CAS number (55690-47-6), and an estimate of the quantity.

  • Liquid Waste:

    • Collect any solutions containing this compound in a separate, labeled, and sealed container appropriate for chemical waste.[1]

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

    • The container should be clearly labeled as "Hazardous Waste" and specify the contents (e.g., "this compound in DMSO").

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container.

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the immediate area.[1]

  • Wearing appropriate PPE, carefully clean up the spill.

  • For solid spills, avoid generating dust. Gently cover the spill with an absorbent material and carefully scoop it into the designated solid hazardous waste container.[1]

  • Decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[1]

4. Final Disposal:

  • All waste containing this compound must be disposed of through your institution's official hazardous waste management program.[1]

  • Do not dispose of this compound down the drain or in regular trash.[1]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

DD3305_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_disposal Final Disposal A Wear Appropriate PPE (Lab Coat, Gloves, Goggles) C This compound (Solid or in Solution) A->C B Work in a Ventilated Area (Chemical Fume Hood) B->C D Solid Waste Container (Labeled Hazardous) C->D Solid Waste & Contaminated Materials E Liquid Waste Container (Labeled Hazardous) C->E Solutions Containing This compound F Store Waste Securely in Designated Area D->F E->F G Contact Institutional EHS for Waste Pickup F->G H Proper Disposal via Hazardous Waste Program G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling DD-3305

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of the novel research compound DD-3305. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain experimental integrity.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to this compound.[1] A thorough hazard assessment of the specific laboratory conditions should be conducted to ensure the highest level of protection.[2] All PPE must be of safe design, maintained in a clean and reliable fashion, and selected with consideration for fit and comfort.

Table 1: PPE Requirements for Handling this compound

PPE Category Minimum Requirement Enhanced Precautions (e.g., high concentration, aerosolization)
Hand Protection Double-gloved with nitrile gloves (inner) and chemical-resistant gloves (outer).Thicker, chemical-resistant gloves (e.g., butyl rubber) should be used.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields.A full-face shield worn over safety glasses is required.
Respiratory Protection A NIOSH-approved N95 respirator is mandatory for handling powdered forms.A full-face air-purifying respirator (APR) with appropriate cartridges or a powered air-purifying respirator (PAPR) should be used.
Protective Clothing A disposable, fluid-resistant lab coat.A totally encapsulated chemical- and vapor-protective suit.[3]
Foot Protection Closed-toe shoes made of a non-porous material.Chemical-resistant, steel-toe boots or shoe covers.[3]

Operational Procedures for Handling this compound

Adherence to a strict operational workflow is essential to prevent contamination and ensure user safety. The following step-by-step guide outlines the handling process from preparation to disposal.

Experimental Workflow for this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A 1. Conduct Pre-Handling Safety Briefing B 2. Assemble All Necessary Materials and PPE A->B C 3. Don Required PPE in Designated Gowning Area B->C D 4. Weigh and Prepare this compound in a Fume Hood C->D Enter Lab E 5. Perform Experimental Procedures D->E F 6. Decontaminate Work Surfaces and Equipment E->F G 7. Segregate Waste into Designated Containers F->G Waste Generated H 8. Doff PPE in Correct Sequence G->H I 9. Wash Hands Thoroughly H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DD-3305
Reactant of Route 2
DD-3305

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。